molecular formula C9H10O B7721596 1-Indanol CAS No. 36643-74-0

1-Indanol

Cat. No.: B7721596
CAS No.: 36643-74-0
M. Wt: 134.17 g/mol
InChI Key: YIAPLDFPUUJILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indan-1-ol is a member of indanes, an aromatic alcohol and a secondary alcohol. It has a role as a xenobiotic. It derives from a hydride of an indane.

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAPLDFPUUJILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871162
Record name (+/-)-1-Indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indan-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6351-10-6, 36643-74-0
Record name 1-Indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6351-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006351106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036643740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-INDANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-1-Indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Indanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-INDANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG5BD7LOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Indanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Indanol (B147123): Chemical Properties and Structure

Abstract

This compound, a secondary aromatic alcohol derived from indane, serves as a significant building block in organic synthesis and as a precursor in the development of pharmaceutical agents and chiral ligands.[1][2] Its structure, featuring a hydroxyl group on the five-membered ring fused to a benzene (B151609) ring, imparts specific chemical reactivity and physicochemical properties. This document provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of this compound, intended for researchers and professionals in chemistry and drug development.

Chemical Structure and Identifiers

This compound, systematically named 2,3-dihydro-1H-inden-1-ol, is a chiral molecule existing as two enantiomers, (R)- and (S)-1-indanol, as well as a racemic mixture.[3][4] The core structure consists of a bicyclic system where a cyclopentanol (B49286) ring is fused to a benzene ring.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 2,3-dihydro-1H-inden-1-ol[3][5]
Synonyms (±)-1-Indanol, Indan-1-ol, 1-Hydroxyindan[2][6][7]
Molecular Formula C₉H₁₀O[3][5][8]
Molecular Weight 134.18 g/mol [4][7]
CAS Number 6351-10-6 (Racemic)[1][3][6]
697-64-3 ((R)-(-)-enantiomer)
25501-32-0 ((S)-(+)-enantiomer)[9]
InChI 1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2[3][4]
InChIKey YIAPLDFPUUJILH-UHFFFAOYSA-N (Racemic)[5][10]
SMILES OC1CCc2ccccc12[4][10]

Physicochemical Properties

This compound is a white to slightly yellow crystalline solid under standard conditions.[1][5] Its properties are summarized in Table 2.

Table 2: Physicochemical Data for (±)-1-Indanol

PropertyValueReference
Appearance White to slightly yellow crystalline solid[1][5][11]
Melting Point 50-54 °C[2][6]
Boiling Point 128 °C @ 12 mmHg[1][2]
220 °C @ 760 mmHg[10][11]
Density ~1.16 - 1.2 g/cm³[5][11]
Solubility Water (10 g/L at 20°C), ethanol, benzene[1][2][12]
Flash Point > 145 °C[2][6]
pKa (Predicted) 14.23 ± 0.20[2]
LogP 1.5 - 1.67[3][13]
Topological Polar Surface Area 20.2 Ų[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are well-characterized for this compound, providing detailed information about its hydrogen and carbon framework.[3][14]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound prominently features a broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Chiral-sensitive aggregation has been studied using FTIR spectroscopy.[1][2]

  • Mass Spectrometry (MS): Mass spectral data, including from GC-MS analysis, is available and confirms the molecular weight of 134.18 g/mol .[3]

Reactivity and Chemical Behavior

This compound exhibits reactivity typical of a secondary alcohol.

  • Oxidation: It can be oxidized to its corresponding ketone, 1-indanone (B140024). Transfer dehydrogenation of this compound over a heterogeneous palladium catalyst has been investigated.[1]

  • Ligand Synthesis: Derivatives of this compound serve as efficient ligands in catalytic processes, such as the palladium-catalyzed asymmetric Heck reaction.[1][2]

  • Stability: The compound is stable under normal laboratory conditions.[6]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[6]

  • Hazardous Decomposition: Upon combustion, it may produce carbon monoxide and carbon dioxide.[6]

Experimental Protocols

Synthesis of (±)-1-Indanol via Reduction of 1-Indanone

This compound is commonly synthesized by the chemical reduction of 1-indanone.[4] The following protocol is a general method for the borane (B79455) reduction of ketones, adaptable for this transformation.

Methodology:

  • Reaction Setup: A solution of 1-indanone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in THF (approximately 1.3 equivalents) is added dropwise to the stirred 1-indanone solution.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like hexanes/ethyl acetate (B1210297).[15]

  • Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding 1 M aqueous HCl. The mixture is stirred for an additional 30 minutes at room temperature to ensure the complete hydrolysis of borane complexes.[16]

  • Workup and Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed sequentially with 1 M aqueous HCl, water, and brine.[16]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[16]

Purification

The crude this compound can be purified to high homogeneity using standard laboratory techniques.

  • Column Chromatography: Purification can be achieved via silica (B1680970) gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

  • Recrystallization: As a crystalline solid, this compound can be purified by recrystallization from an appropriate solvent system.

  • Preparative TLC: For small-scale purification, preparative thin-layer chromatography using chloroform (B151607) or a hexanes/ethyl acetate mixture as the mobile phase is a viable option.[16]

Chiral Analysis

To determine the enantiomeric excess (ee) of chiral this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed.

  • Methodology: A chiral column, such as a Daicel Chiralcel OD-H, is used. The mobile phase is typically a mixture of an alkane and an alcohol, for example, 5% 2-propanol in hexane, with a defined flow rate (e.g., 0.5 mL/min).[16] The two enantiomers will exhibit different retention times (tR), allowing for their quantification and the calculation of ee.

Visualizations

Synthesis_Pathway substance substance reagent reagent process process A 3-Phenylpropanoic Acid P1 Intramolecular Friedel-Crafts Acylation A->P1 Precursor Synthesis B 1-Indanone P2 Ketone Reduction B->P2 Target Synthesis C This compound R1 Polyphosphoric Acid or other strong acid R1->P1 R2 BH₃·SMe₂ or NaBH₄ R2->P2 P1->B P2->C

Caption: Synthetic pathway of this compound from 3-phenylpropanoic acid.

Experimental_Workflow step step analysis analysis product product start 1-Indanone + Reducing Agent in Anhydrous THF reaction Stir at RT (Monitor by TLC) start->reaction quench Quench with 1M HCl reaction->quench workup Aqueous Workup & Solvent Extraction quench->workup dry Dry & Concentrate workup->dry crude Crude this compound dry->crude purify Purification (Chromatography or Recrystallization) crude->purify pure Pure this compound purify->pure analyze Analysis (NMR, MS, IR, Chiral HPLC) pure->analyze

Caption: General experimental workflow for this compound synthesis and purification.

Applications

This compound is a valuable intermediate in several areas of chemical science.

  • Pharmaceutical Synthesis: It is utilized as a key intermediate in the synthesis of various drug molecules.[1][11][12] Notably, related structures like cis-aminoindanol are critical components of HIV protease inhibitors such as Indinavir (Crixivan®).[17]

  • Asymmetric Catalysis: Chiral derivatives of this compound are employed as ligands for transition metal catalysts, facilitating enantioselective reactions.[2]

  • Research and Development: It serves as a versatile building block for constructing more complex molecules in synthetic organic chemistry.[12]

References

A Comprehensive Technical Guide to the Physical Properties of 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and spectral properties of 1-Indanol. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for the determination of these properties.

Core Physical Properties

This compound (CAS No: 6351-10-6), also known as 2,3-dihydro-1H-inden-1-ol, is a white to slightly yellow crystalline solid.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds.[2][3] Its physical characteristics are crucial for its application in synthetic chemistry and drug development.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [1]
Melting Point 50-54 °C[1][4]
Boiling Point 128 °C at 12 mmHg[4]
Density 1.161 g/cm³[1][5]
Appearance White to slightly yellow crystalline solid[1]
LogP 1.66620[5]
pKa 14.23 ± 0.20 (Predicted)[6]
Solubility Profile

This compound exhibits solubility in a range of solvents, a critical consideration for its use in various reaction conditions.

SolventSolubilitySource(s)
Water 10 g/L at 20°C[6][7]
Ethanol Soluble[6]
Methanol Soluble[6]
Chloroform Sparingly Soluble[6]
Benzene Soluble[6]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Tabulated Spectral Information
TechniqueKey Peaks / InformationSource(s)
¹H NMR (400 MHz, CDCl₃) Spectral data available, specific peak assignments can be found in referenced databases.[5][8]
¹³C NMR (in CDCl₃) Spectral data available, specific peak assignments can be found in referenced databases.[5][8]
Infrared (IR) KBr disc, liquid film, and nujol mull spectra are available.[5][9][10]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrum available.[5]
Raman 4880 Å, 200 M, powder spectrum available.[5]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Principle: A small amount of the solid sample is heated slowly, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.[6]

  • Record the temperature at which the first liquid appears (the beginning of melting).

  • Record the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point of the sample.[5]

Determination of Boiling Point at Reduced Pressure

For substances that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. By reducing the pressure, the boiling point is lowered.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube or other heating bath

  • Vacuum source and manometer

  • Rubber tubing

Procedure:

  • Place a few drops of liquid this compound (melted if necessary) into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Place the assembly in a heating bath (e.g., Thiele tube) and connect the apparatus to a vacuum source.[11]

  • Reduce the pressure to the desired value and record it from the manometer.

  • Begin heating the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point at that reduced pressure.[11]

Determination of Density

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Principle: Based on Archimedes' principle, the volume of a solid can be determined by the volume of a fluid it displaces when submerged.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which this compound is insoluble (and denser), or a liquid of known density in which it is soluble if using a pycnometer.

Procedure (by displacement):

  • Weigh a sample of this compound using an analytical balance.

  • Partially fill a graduated cylinder with a liquid in which this compound is insoluble and record the initial volume (V₁).

  • Carefully place the weighed this compound sample into the graduated cylinder, ensuring it is fully submerged and there are no air bubbles.

  • Record the final volume (V₂). The volume of the solid is V₂ - V₁.

  • Calculate the density using the formula: Density = Mass / (V₂ - V₁).[12]

Determination of Solubility

Principle: A specified amount of solute is added to a specified amount of solvent, and the extent of dissolution is observed.

Apparatus:

  • Test tubes

  • Spatula or weighing paper

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

Procedure (Qualitative):

  • Place approximately 25 mg of this compound into a small test tube.[13]

  • Add 0.75 mL of the desired solvent (e.g., water, ethanol) in small portions.[13]

  • After each addition, shake the test tube vigorously for about 30 seconds.[14]

  • Observe if the solid dissolves completely. If it does, the substance is considered soluble in that solvent under these conditions. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble.

Synthetic Pathway Visualization

This compound is commonly synthesized via the reduction of 1-indanone. This workflow is a fundamental transformation in organic synthesis and is relevant to researchers working with this class of compounds.

Synthesis_of_1_Indanol cluster_start Starting Material cluster_reagents Reaction Conditions cluster_process Process cluster_product Product 1-Indanone 1-Indanone Reduction Reduction 1-Indanone->Reduction Reacts with Reagents Reducing Agent (e.g., NaBH₄, LiAlH₄) Reagents->Reduction Solvent Solvent (e.g., Methanol, THF) Solvent->Reduction This compound This compound Reduction->this compound Yields

Caption: A simplified workflow for the synthesis of this compound from 1-Indanone.

References

A Technical Guide to the Solubility of 1-Indanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 1-Indanol (B147123) Solubility

This compound (C₉H₁₀O) is a crystalline solid whose solubility is governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar indane ring structure. This amphiphilic nature allows it to interact with a variety of solvents. General solubility observations from chemical data sheets indicate the following:

  • High Solubility: Soluble in polar protic solvents like ethanol (B145695) and aromatic hydrocarbons such as benzene.

  • Moderate to Low Solubility: Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.

  • Aqueous Solubility: Reported to be 10 g/L in water at 20°C.[1]

A summary of qualitatively reported solubility for this compound is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypeReported Solubility
WaterPolar Protic10 g/L (at 20°C)[1]
EthanolPolar ProticSoluble
BenzeneAromaticSoluble
ChloroformChlorinatedSparingly Soluble
MethanolPolar ProticSlightly Soluble

Note: This table is based on publicly available data from chemical suppliers. For precise process design, experimental verification is essential.

Experimental Protocol for Solubility Determination

The definitive method for obtaining precise solubility data is through experimental measurement. The isothermal equilibrium method, followed by gravimetric analysis, is a standard and reliable technique for determining the solubility of a solid compound like this compound in a liquid solvent.

Principle:

A supersaturated solution of this compound in the chosen solvent is prepared and allowed to reach equilibrium at a constant, controlled temperature. Once equilibrium is established (i.e., the solution is saturated), a known mass of the clear supernatant is carefully sampled and the solvent is evaporated, leaving the dissolved this compound solute. The mass of the solute is then determined, and the solubility is calculated.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel or temperature-controlled shaker bath (e.g., ±0.1 K accuracy)

  • Calibrated thermometer or temperature probe

  • Magnetic stirrer and stir bars

  • Syringes with micropore filters (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles or evaporating dishes

  • Analytical balance (e.g., ±0.0001 g accuracy)

  • Vacuum oven or desiccator

Step-by-Step Methodology:
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a jacketed glass vessel. The amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

  • Equilibration: Seal the vessel to prevent solvent evaporation. Vigorously stir the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined by preliminary experiments (e.g., by taking measurements at 12, 24, and 36 hours and confirming that the concentration no longer changes). A typical duration is 24 hours.

  • Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature. This ensures a clear supernatant layer for sampling.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to match the equilibrium temperature and prevent precipitation or dissolution upon sampling). Immediately pass the sample through a micropore filter attached to the syringe to remove any microscopic solid particles.

  • Gravimetric Analysis: Dispense a known mass of the filtered, saturated solution into a pre-weighed and labeled weighing bottle. Record the total mass of the bottle and the solution.

  • Solvent Evaporation: Place the weighing bottle in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound solute. Dry the sample to a constant mass.

  • Calculation of Solubility: After cooling the weighing bottle to room temperature in a desiccator, weigh it again to determine the mass of the dry this compound solute. The mole fraction solubility (x₁) can be calculated using the following equation:

    x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    Where:

    • m₁ is the mass of the dissolved this compound (solute).

    • M₁ is the molar mass of this compound (134.18 g/mol ).

    • m₂ is the mass of the solvent (calculated by subtracting the mass of the solute from the total mass of the solution sample).

    • M₂ is the molar mass of the solvent.

  • Temperature Variation: Repeat the entire procedure at different temperatures to generate a comprehensive solubility profile.

Workflow for Experimental Solubility Determination

The logical flow of the experimental protocol described above can be visualized as a clear and sequential process.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibrium cluster_analysis Analysis cluster_calc Calculation & Conclusion start Start prep_super Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep_super equilibrate Equilibrate at Constant T (e.g., 24h with stirring) prep_super->equilibrate settle Settle Undissolved Solid (e.g., 2h without stirring) equilibrate->settle sample Withdraw & Filter Supernatant settle->sample weigh_sol Weigh Saturated Solution Sample sample->weigh_sol evaporate Evaporate Solvent weigh_sol->evaporate weigh_solute Weigh Dry Solute (this compound) evaporate->weigh_solute calculate Calculate Solubility (Mole Fraction, g/100g, etc.) weigh_solute->calculate finish End calculate->finish

Caption: Workflow for gravimetric determination of this compound solubility.

Conclusion

While specific, quantitative solubility data for this compound is sparse in published literature, this guide provides a framework for understanding its general behavior and for obtaining precise data through a robust experimental protocol. For drug development and chemical process optimization, it is imperative that researchers perform these measurements in their specific solvent systems of interest to ensure accurate and reproducible results. The outlined gravimetric method serves as a reliable starting point for such essential laboratory investigations.

References

Spectroscopic Profile of 1-Indanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Indanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information is structured to facilitate easy access and comparison for researchers and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.41d7.4Ar-H
7.29 - 7.21m-Ar-H
5.23t6.5H-1
3.05ddd16.2, 8.6, 4.7H-2a
2.81ddd16.2, 8.6, 5.9H-2b
2.48m-H-3a
1.93m-H-3b
1.86s (br)-OH
¹³C NMR Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature within the this compound structure.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
145.01C-7a
143.16C-3a
128.03C-5
126.51C-6
124.69C-4
124.27C-7
75.98C-1
35.58C-2
29.71C-3
Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring NMR spectra of organic compounds like this compound.[2]

  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR is utilized.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its alcohol and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadO-H stretch (alcohol)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 2960MediumC-H stretch (aliphatic)
1450 - 1600MediumC=C stretch (aromatic ring)
1000 - 1300StrongC-O stretch (secondary alcohol)
690 - 900StrongC-H bend (aromatic, out-of-plane)
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[3][4][5][6]

  • Sample Preparation:

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the spectrum of the sample pellet is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

  • Data Analysis: The absorption bands in the spectrum are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

MS Data

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
13445[M]⁺ (Molecular Ion)
116100[M - H₂O]⁺
11595[M - H₂O - H]⁺
9130[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol for GC-MS

The following is a general protocol for the analysis of small organic molecules like this compound using GC-MS.[7]

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

  • GC Conditions:

    • Injector: The sample is injected into a heated injector port to ensure volatilization.

    • Column: A capillary column suitable for the separation of aromatic alcohols is used (e.g., a DB-5 or equivalent).

    • Oven Program: The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions.

    • Detector: An electron multiplier is used to detect the ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the proposed mass spectrometry fragmentation pathway of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern M This compound [C9H10O]˙⁺ m/z = 134 M_H2O [M - H₂O]˙⁺ [C9H8]˙⁺ m/z = 116 M->M_H2O - H₂O M_H2O_H [M - H₂O - H]⁺ [C9H7]⁺ m/z = 115 M_H2O->M_H2O_H - H˙ Tropylium Tropylium ion [C₇H₇]⁺ m/z = 91 M_H2O_H->Tropylium - C₂H₂

Proposed mass spectrometry fragmentation pathway for this compound.

References

The Diverse Biological Activities of 1-Indanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanol (B147123) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile biological activities. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity

Derivatives of the indane core, particularly those related to 1-indanone, have shown promising anticancer activities across various cancer cell lines. While direct data on this compound derivatives is emerging, the existing research on analogous compounds provides valuable insights into their potential mechanisms, which often involve the induction of apoptosis and cell cycle arrest.

A notable study on indanone-based thiazolyl hydrazone derivatives demonstrated potent cytotoxicity against p53 mutant colorectal cancer cell lines, with IC50 values in the sub-micromolar range. For instance, the compound ITH-6 showed an IC50 of 0.44 µM against HT-29 cells, 0.98 µM against COLO 205, and 0.41 µM against KM 12 cells.[1] Mechanistic studies revealed that these compounds can induce G2/M phase cell cycle arrest and apoptosis, associated with an increase in reactive oxygen species (ROS) and inhibition of NF-κB p65 and Bcl-2 expression.[1]

Hybrid molecules incorporating the indane scaffold have also yielded compounds with significant anticancer potential. One such hybrid, derived from coupling indan-1-one with another bioactive fragment, exhibited an impressive IC50 value of 1.04 µM against the SKBR3 breast cancer cell line.

Table 1: Anticancer Activity of Indanone Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Indanone-based thiazolyl hydrazone (ITH-6)HT-29 (Colon)0.44[1]
COLO 205 (Colon)0.98[1]
KM 12 (Colon)0.41[1]
Indan-1-one hybridSKBR3 (Breast)1.04
A549 (Lung)14.9
DU145 (Prostate)26.9
MCF7 (Breast)35.7
Signaling Pathways in Anticancer Activity

The anticancer effects of indane derivatives are often linked to the modulation of critical signaling pathways that control cell survival and proliferation. Two of the most relevant pathways are the PI3K/Akt and NF-κB pathways.

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[2] Small molecules that inhibit this pathway can prevent the phosphorylation of Akt, leading to the downstream inactivation of pro-survival signals and the induction of apoptosis.

PI3K_Akt_Pathway Growth_Factor Growth_Factor RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt Downstream_Targets Downstream_Targets Akt->Downstream_Targets Proliferation_Survival Proliferation_Survival Downstream_Targets->Proliferation_Survival Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Targets->Apoptosis_Inhibition 1_Indanol_Derivative 1_Indanol_Derivative 1_Indanol_Derivative->Akt inhibits NFkB_Pathway_Cancer Stimuli Stimuli IKK_Complex IKK_Complex IkB IkB IKK_Complex->IkB phosphorylates NFkB NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription induces Cell_Survival Cell_Survival Gene_Transcription->Cell_Survival Proliferation Proliferation Gene_Transcription->Proliferation 1_Indanol_Derivative 1_Indanol_Derivative 1_Indanol_Derivative->NFkB inhibits translocation Anti_Inflammatory_Workflow Animal_Model Animal_Model Compound_Admin Compound_Admin Carrageenan_Injection Carrageenan_Injection Compound_Admin->Carrageenan_Injection 30 min pre-treatment Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement induces edema Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis at 1, 2, 3, 4, 5h Inhibition_Calculation Inhibition_Calculation Data_Analysis->Inhibition_Calculation % inhibition vs control Neuroprotection_Logic Neurotoxic_Insult Neurotoxic_Insult Oxidative_Stress Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Cascade Apoptosis_Cascade Mitochondrial_Dysfunction->Apoptosis_Cascade activates Neuronal_Cell_Death Neuronal_Cell_Death Apoptosis_Cascade->Neuronal_Cell_Death 1_Indanol_Derivative 1_Indanol_Derivative 1_Indanol_Derivative->Oxidative_Stress scavenges ROS 1_Indanol_Derivative->Apoptosis_Cascade inhibits

References

An In-depth Technical Guide to the Enantiomers of 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanol (B147123) is a chiral secondary alcohol built upon the indane framework. Its significance in medicinal chemistry and organic synthesis stems from its two enantiomeric forms, (R)-(-)-1-Indanol and (S)-(+)-1-Indanol, which serve as crucial chiral building blocks for the synthesis of high-value active pharmaceutical ingredients (APIs). The distinct stereochemistry of each enantiomer leads to differential biological activities in their derivatives, underscoring the critical need for robust methods of enantioselective synthesis and resolution. This guide provides a comprehensive overview of the synthesis, resolution, and distinct properties of this compound enantiomers, complete with detailed experimental protocols and a summary of their applications, particularly in the development of neuroprotective agents.

Introduction to this compound and Chirality

Indan-1-ol, a bicyclic aromatic alcohol, possesses a single stereocenter at the C1 position, giving rise to a pair of non-superimposable mirror images known as enantiomers: (R)-(-)-1-Indanol and (S)-(+)-1-Indanol. While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point), enantiomers rotate plane-polarized light in equal but opposite directions and exhibit profound differences in their interactions with other chiral molecules, such as biological receptors and enzymes.[1]

This differential biological recognition is a cornerstone of modern pharmacology. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects.[2] Consequently, the production of enantiomerically pure compounds is a primary goal in drug development. This compound enantiomers are highly valued as precursors for complex chiral molecules. Notably, (S)-1-Indanol is a key intermediate in the synthesis of (R)-Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: the asymmetric synthesis from a prochiral precursor or the resolution of a pre-synthesized racemic mixture.

Synthesis of Racemic this compound

Racemic this compound is most commonly synthesized via the reduction of its corresponding ketone, 1-indanone (B140024).[3] This reduction can be achieved using a variety of standard reducing agents.

  • Common Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727), ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF) are effective for this transformation.

The general reaction is illustrated below: 1-Indanone → (±)-1-Indanol

Asymmetric Synthesis of Enantiopure this compound

Asymmetric synthesis aims to directly produce one enantiomer in excess from the prochiral 1-indanone. This is achieved by using a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst.

  • Corey-Bakshi-Shibata (CBS) Reduction: This is a powerful and widely used method for the enantioselective reduction of ketones.[4][5][6][7] It employs an oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂) to deliver a hydride to one face of the ketone with high selectivity.[4][8] The choice of the (R)- or (S)-catalyst dictates whether the (R)- or (S)-alcohol is formed.

Resolution of Racemic this compound

Resolution involves the separation of a 1:1 mixture of enantiomers. For this compound, enzymatic kinetic resolution is a highly efficient and common method.

  • Lipase-Catalyzed Kinetic Resolution: This technique exploits the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[9][10][11][12][13] In a typical procedure, racemic this compound is subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) such as Candida antarctica Lipase B (often immobilized, as in Novozym 435).[2][9][11] The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S)-enantiomer largely unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be easily separated by standard chromatographic techniques.

Properties of this compound Enantiomers

The distinct physical and biological properties of the this compound enantiomers are central to their application.

Physical and Chemical Properties

The key physical properties of racemic, (R)-, and (S)-1-Indanol are summarized in the table below. Note that the magnitude of the specific rotation for the enantiomers is identical, with the sign indicating the direction of rotation (levorotatory (-) or dextrorotary (+)).

PropertyRacemic (±)-1-Indanol(R)-(-)-1-Indanol(S)-(+)-1-Indanol
CAS Number 6351-10-6[8]697-64-325501-32-0[3]
Molecular Formula C₉H₁₀O[8][14]C₉H₁₀OC₉H₁₀O[3]
Molecular Weight 134.18 g/mol [8][14]134.18 g/mol 134.18 g/mol [3]
Appearance White to slightly yellow crystalline solid[14]SolidSolid
Melting Point 50-54 °C[7][8][15]72-73 °C69-73 °C[3]
Boiling Point 128 °C @ 12 mmHg[8][15]N/AN/A
Specific Rotation [α] -30° (c=2, Chloroform, 20°C)+30° (c=2, Chloroform, 20°C)[3]
Biological Properties and Applications

The primary biological significance of this compound enantiomers lies in their role as chiral synthons.

  • (S)-1-Indanol: This enantiomer is a critical precursor for the synthesis of (R)-Rasagiline . Rasagiline (B1678815) is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine (B1211576) in the brain.[5][16] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, which helps to alleviate the motor symptoms of Parkinson's disease, such as tremors and rigidity.[16]

  • (R)-1-Indanol: While less common in major drug syntheses compared to its (S)-counterpart, (R)-1-Indanol is a valuable chiral building block for research and the development of other optically active molecules. Its derivatives are also studied for potential biological activities.

Experimental Protocols

The following sections provide detailed methodologies for the asymmetric synthesis, resolution, and analysis of this compound enantiomers.

Protocol 1: Asymmetric Reduction of 1-Indanone via CBS Catalysis

This protocol describes the enantioselective reduction of 1-indanone to (S)-1-Indanol using an (R)-CBS catalyst.

Materials:

  • 1-Indanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (e.g., 0.6 eq) dropwise to the stirred catalyst solution. Stir for 10 minutes at 0 °C.

  • In a separate flask, dissolve 1-indanone (1.0 eq) in anhydrous THF.

  • Add the 1-indanone solution dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Add 1 M HCl and allow the mixture to warm to room temperature. Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield enantiomerically enriched (S)-1-Indanol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Indanol

This protocol details the resolution of racemic this compound using Novozym 435.

Materials:

  • (±)-1-Indanol

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., n-heptane, THF, or tert-butyl methyl ether)

  • Standard laboratory glassware, magnetic stirrer, and temperature control (e.g., oil bath)

Procedure:

  • To a flask, add (±)-1-Indanol (1.0 eq), the chosen anhydrous solvent (to achieve a concentration of ~0.1-0.2 M), and Novozym 435 (e.g., 20-30 mg per mmol of substrate).

  • Add vinyl acetate (e.g., 1.5-2.0 eq) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

  • Stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted alcohol and the product ester.

  • Filter off the immobilized enzyme (Novozym 435), which can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted (S)-1-Indanol from the product, (R)-1-indanyl acetate, using flash column chromatography on silica gel.

  • The (R)-1-indanyl acetate can be hydrolyzed back to (R)-1-Indanol if desired, using a mild base (e.g., K₂CO₃ in methanol).

Protocol 3: Chiral HPLC Analysis of this compound Enantiomers

This protocol provides a standard method for determining the enantiomeric excess of a this compound sample.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: Chiralpak AD-H or Chiralcel OD-H (e.g., 250 x 4.6 mm).[16]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).[16] This ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: 254 nm or 265 nm.

  • Injection Volume: 5-10 µL.

Procedure:

  • Prepare a standard solution of racemic this compound (~1 mg/mL) in the mobile phase to determine the retention times of both enantiomers.

  • Prepare a solution of the sample to be analyzed at a similar concentration.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard and record the chromatogram. Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

  • Inject the sample solution and record the chromatogram under the identical conditions.

  • Calculate the enantiomeric excess (ee) using the peak areas (A₁ and A₂) from the sample chromatogram: ee (%) = [ |A₁ - A₂| / (A₁ + A₂) ] * 100

Visualizations of Key Processes

The following diagrams, generated using DOT language, illustrate the primary workflows for obtaining and utilizing enantiopure this compound.

Workflow for Asymmetric Synthesis

Asymmetric_Synthesis cluster_end Product Indanone 1-Indanone (Prochiral Ketone) Catalyst Chiral Catalyst (e.g., (R)-CBS) Reducer Reducing Agent (e.g., Borane) S_Indanol (S)-(+)-1-Indanol (Enantioenriched) Indanone->S_Indanol   Enantioselective   Hydride Delivery Catalyst->S_Indanol Reducer->S_Indanol

Caption: Asymmetric synthesis of (S)-1-Indanol from 1-indanone.

Workflow for Kinetic Resolution

Kinetic_Resolution cluster_reagents Resolution Reagents cluster_products Separable Mixture Racemate Racemic (±)-1-Indanol Process Enzymatic Acylation (Reaction stopped at ~50% conversion) Racemate->Process Enzyme Lipase (e.g., Novozym 435) Enzyme->Process Acyl_Donor Acyl Donor (Vinyl Acetate) Acyl_Donor->Process S_Indanol (S)-(+)-1-Indanol (Unreacted) Process->S_Indanol R_Acetate (R)-Indanyl Acetate (Product) Process->R_Acetate Separation Chromatographic Separation S_Indanol->Separation R_Acetate->Separation Final_S (S)-(+)-1-Indanol (Enantiopure) Separation->Final_S Final_R (R)-(-)-1-Indanol (Enantiopure, after hydrolysis) Separation->Final_R  Hydrolysis

Caption: Workflow for the kinetic resolution of racemic this compound.

Role as a Precursor in Parkinson's Disease Therapy

Drug_Pathway S_Indanol (S)-(+)-1-Indanol (Chiral Precursor) Rasagiline (R)-Rasagiline (API) S_Indanol->Rasagiline Multi-step Synthesis MAOB Monoamine Oxidase B (MAO-B) Rasagiline->MAOB Irreversible Inhibition Metabolites Inactive Metabolites MAOB->Metabolites Catalysis Dopamine Dopamine Dopamine->MAOB Metabolism

Caption: (S)-1-Indanol as a key precursor for Rasagiline.

Conclusion

The enantiomers of this compound represent a classic example of the importance of chirality in the life sciences. Their value as versatile and indispensable building blocks for synthesizing complex, enantiomerically pure pharmaceuticals is well-established. An understanding of the methods for their asymmetric synthesis and resolution, such as the CBS reduction and lipase-catalyzed kinetic resolution, is essential for researchers in organic synthesis and drug development. As the demand for stereochemically pure drugs continues to grow, the applications and methodologies associated with (R)- and (S)-1-Indanol will undoubtedly continue to expand, contributing to the development of more effective and safer therapeutics.

References

The Pivotal Role of 1-Indanol in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanol (B147123), a versatile chiral synthon, has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical compounds. Its rigid indane backbone and the stereogenic center at the C-1 position provide a valuable scaffold for the construction of complex, stereochemically defined molecules. This technical guide delves into the core applications of this compound in pharmaceutical synthesis, with a particular focus on the preparation of key drug substances such as the anti-Parkinson's agent Rasagiline (B1678815) and the HIV protease inhibitor Indinavir. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and comparative data for catalytic systems, alongside visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound, and its derivatives, serve as indispensable intermediates in the stereoselective synthesis of these pharmaceuticals. The ability to control the stereochemistry at the hydroxyl-bearing carbon is paramount, as the pharmacological activity of chiral drugs is often confined to a single enantiomer. This guide will explore the synthesis and utilization of enantiomerically pure this compound and its key derivatives in the pharmaceutical industry.

Asymmetric Synthesis of this compound

The enantioselective reduction of 1-indanone (B140024) is the most common strategy to produce chiral this compound. Both biocatalytic and chemocatalytic methods have been developed, offering high yields and excellent enantioselectivities.

Biocatalytic Reduction of 1-Indanone

The use of whole-cell biocatalysts presents an environmentally friendly and highly selective method for the synthesis of (S)-1-indanol. Strains of Lactobacillus have proven to be particularly effective.

Table 1: Biocatalytic Reduction of 1-Indanone to (S)-1-Indanol using Lactobacillus paracasei BD71

ParameterCondition/Value
BiocatalystLactobacillus paracasei BD71 whole cells
Substrate1-Indanone
Product(S)-1-Indanol
Conversion>99%
Enantiomeric Excess (ee)>99%
Yield93%
pH6.0
Temperature30 °C
Agitation150 rpm
Incubation Time36 hours
Asymmetric Transfer Hydrogenation of 1-Indanone

Ruthenium-based catalysts, particularly those employing chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly efficient for the asymmetric transfer hydrogenation of 1-indanone. These reactions typically utilize formic acid/triethylamine mixtures or isopropanol (B130326) as the hydrogen source.

Table 2: Comparison of Catalytic Systems for the Asymmetric Transfer Hydrogenation of 1-Indanone

CatalystHydrogen SourceSolventTemp (°C)Time (h)Conversion (%)ee (%)Reference
Ru-PTsDPENHCOOH/NEt3-50257188
Ru-PTsDPENHCOONaWater40310092
(R,R)-Ts-DENEB/RuHCOOH/Et3NMeOHrt10~50>99 (for cis-3-aryl-1-indanol)

Application of this compound in the Synthesis of Rasagiline

(R)-1-Aminoindan, a key intermediate in the synthesis of the anti-Parkinson's drug Rasagiline, is prepared from 1-indanone. Rasagiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B).

Synthesis of (R)-N-Propargyl-1-aminoindan (Rasagiline) from 1-Indanone

A common synthetic route involves the reductive amination of 1-indanone with propargylamine, followed by resolution of the racemic product.

Rasagiline_Synthesis Indanone 1-Indanone Racemic_Rasagiline Racemic N-Propargyl- 1-aminoindan Indanone->Racemic_Rasagiline Reductive Amination (e.g., NaBH4/Acetic Acid) Propargylamine Propargylamine Propargylamine->Racemic_Rasagiline R_Rasagiline_Salt (R)-N-Propargyl-1-aminoindan Tartrate Salt Racemic_Rasagiline->R_Rasagiline_Salt Resolution L_Tartaric_Acid L-(+)-Tartaric Acid L_Tartaric_Acid->R_Rasagiline_Salt Rasagiline_Base (R)-N-Propargyl-1-aminoindan (Rasagiline) R_Rasagiline_Salt->Rasagiline_Base Basification

Synthetic Pathway to Rasagiline

Experimental Protocol: Synthesis of Racemic N-Propargyl-1-aminoindan
  • To a stirred suspension of sodium borohydride (B1222165) in a suitable solvent (e.g., ethanol), glacial acetic acid is added dropwise at a controlled temperature (e.g., below 15 °C).

  • 1-Indanone is then added to the mixture.

  • Propargylamine is added dropwise to the reaction mixture over several hours.

  • The reaction is stirred until completion, monitored by TLC or HPLC.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield racemic N-propargyl-1-aminoindan.

Experimental Protocol: Resolution of Racemic N-Propargyl-1-aminoindan
  • The racemic N-propargyl-1-aminoindan is dissolved in a suitable solvent (e.g., ethanol).

  • A solution of L-(+)-tartaric acid in the same solvent is added.

  • The mixture is heated to reflux and then slowly cooled to induce crystallization of the diastereomeric salt.

  • The crystalline (R)-N-propargyl-1-aminoindan tartrate salt is collected by filtration.

  • The salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free base, (R)-N-propargyl-1-aminoindan (Rasagiline).

Mechanism of Action: Rasagiline

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to reduced levels of dopamine (B1211576) in the striatum. MAO-B is a key enzyme responsible for the breakdown of dopamine in the brain. By irreversibly inhibiting MAO-B, rasagiline increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.

Rasagiline_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Dopamine_Released Dopamine Dopamine_Reuptake Dopamine Transporter (DAT) Dopamine_Released->Dopamine_Reuptake Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Released->Dopamine_Receptor Binds to MAOB Monoamine Oxidase B (MAO-B) Dopamine_Released->MAOB Degradation by Dopamine_Vesicle Dopamine Vesicles Dopamine_Reuptake->Dopamine_Vesicle Repackaging Dopamine_Vesicle->Dopamine_Released Release Postsynaptic_Signal Postsynaptic_Signal Dopamine_Receptor->Postsynaptic_Signal Signal Transduction Inactive_Metabolites Inactive Metabolites MAOB->Inactive_Metabolites Rasagiline Rasagiline Rasagiline->MAOB Irreversible Inhibition Indinavir_Intermediate_Synthesis Indene Indene Indene_Oxide (1S,2R)-Indene Oxide Indene->Indene_Oxide Jacobsen Epoxidation (chiral Mn-salen catalyst, NaOCl) Oxazoline cis-Oxazoline Intermediate Indene_Oxide->Oxazoline Ritter Reaction (H2SO4/SO3, CH3CN) Amino_Indanol (1S,2R)-1-Amino-2-indanol Oxazoline->Amino_Indanol Hydrolysis HIV_Protease_Inhibition cluster_virus_lifecycle HIV Replication Cycle Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Substrate for Structural_Proteins Mature Structural Proteins HIV_Protease->Structural_Proteins Cleavage Viral_Enzymes Mature Viral Enzymes HIV_Protease->Viral_Enzymes Cleavage Immature_Virion Non-infectious Virion HIV_Protease->Immature_Virion Blocked Cleavage New_Virion Infectious Virion Assembly Structural_Proteins->New_Virion Viral_Enzymes->New_Virion Indinavir Indinavir Indinavir->HIV_Protease Competitive Inhibition

1-Indanol Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanol (B147123) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its presence in a wide array of biologically active compounds. Its rigid bicyclic framework provides a unique three-dimensional architecture that allows for precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the medicinal chemistry of this compound derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). Detailed experimental protocols and visual representations of key signaling pathways and synthetic workflows are included to facilitate further research and drug development in this promising area.

Synthesis of the this compound Core

The this compound core is typically synthesized from 1-indanone (B140024), which can be prepared through several methods, most notably the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acyl chloride.[1][2][3] The resulting 1-indanone serves as a versatile intermediate for the synthesis of a diverse library of this compound derivatives.

Experimental Workflow: Synthesis of 1-Indanone via Friedel-Crafts Acylation

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3-Phenylpropionic Acid 3-Phenylpropionic Acid Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) 3-Phenylpropionic Acid->Thionyl Chloride (SOCl2) Acyl Chloride Formation Friedel-Crafts Acylation Friedel-Crafts Acylation Thionyl Chloride (SOCl2)->Friedel-Crafts Acylation 1-Indanone 1-Indanone Friedel-Crafts Acylation->1-Indanone Intramolecular Cyclization Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Friedel-Crafts Acylation

Caption: General workflow for the synthesis of 1-indanone.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as valuable leads for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant area of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Several indanone derivatives have been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) signaling pathways, which are frequently dysregulated in cancer.[4][5][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression IKK IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB Inhibition NF-κB->Gene Expression This compound Derivative This compound Derivative This compound Derivative->MEK Inhibition This compound Derivative->IKK Inhibition Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival G cluster_enzyme Cholinesterase Active Site cluster_substrate Substrate cluster_inhibitor Inhibitor Anionic Site Anionic Site Esteratic Site Esteratic Site Acetylcholine Acetylcholine Acetylcholine->Anionic Site Binding Acetylcholine->Esteratic Site Hydrolysis This compound Derivative This compound Derivative This compound Derivative->Anionic Site Competitive Inhibition This compound Derivative->Esteratic Site Non-competitive Inhibition

References

1-Indanol: A Versatile Scaffold in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanol (B147123), a bicyclic aromatic alcohol, has emerged as a crucial building block in modern organic synthesis and medicinal chemistry. Its rigid, conformationally constrained structure and the presence of a hydroxyl group at a chiral center make it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its utility in asymmetric synthesis and as a scaffold for the development of therapeutic agents. We will delve into detailed experimental protocols, present quantitative data for key transformations and biological activities, and visualize relevant pathways and workflows to provide a thorough understanding of the capabilities of this versatile molecule.

Synthetic Applications of this compound

The unique structural features of this compound and its derivatives have been exploited in a variety of synthetic transformations, most notably in the field of asymmetric catalysis where they serve as chiral ligands.

Asymmetric Synthesis of Chiral Ligands: BOX and PyBOX

Chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are privileged classes of ligands in asymmetric catalysis, enabling a wide range of enantioselective transformations. cis-1-Amino-2-indanol, a key derivative of this compound, serves as a common chiral precursor for the synthesis of these important ligands.

This protocol details the synthesis of a C2-symmetric BOX ligand from (1R,2S)-(+)-cis-1-amino-2-indanol and diethyl malonimidate dihydrochloride (B599025).

Materials:

Procedure:

Part A: Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane [1]

  • To a 2-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and nitrogen inlet, add (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol), and dichloromethane (1 L).[1]

  • Heat the mixture to 45 °C under a nitrogen atmosphere and stir for 18 hours.[1]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel.

  • Wash the organic layer with water (1 L).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol (675 mL) by heating to 80 °C and then allowing it to cool to room temperature.

  • Filter the resulting white solid and dry it under vacuum to yield the desired bis(oxazoline) intermediate.[1]

Part B: Synthesis of the Cyclopropyl-Bridged BOX Ligand [1]

  • In a dry Schlenk flask under a nitrogen atmosphere, dissolve the bis(oxazoline) intermediate (14.9 g, 45 mmol) in anhydrous THF (350 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (5.4 g, 135 mmol) in portions over 5 minutes.

  • Stir the mixture at 0 °C for 5 minutes.

  • Add 1,2-dibromoethane (5.8 mL, 67.5 mmol) dropwise over 10 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and then heat to 50 °C for 2 hours.[1]

  • After cooling, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford the final cyclopropyl-bridged BOX ligand.

The following diagram illustrates the general workflow for the synthesis of BOX ligands from cis-1-amino-2-indanol.

BOX_Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Product Aminoindanol cis-1-Amino-2-indanol Condensation Condensation in CH₂Cl₂ at 45°C Aminoindanol->Condensation Malonimidate Diethyl Malonimidate Dihydrochloride Malonimidate->Condensation BOX_intermediate Bis(oxazoline) Intermediate Condensation->BOX_intermediate Cyclization Cyclization with NaH and 1,2-Dibromoethane in THF BOX_intermediate->Cyclization BOX_ligand Cyclopropyl-Bridged BOX Ligand Cyclization->BOX_ligand

Workflow for the synthesis of a cyclopropyl-bridged BOX ligand.
Palladium-Catalyzed Heck Reaction

This compound derivatives can also be utilized in palladium-catalyzed carbon-carbon bond-forming reactions, such as the Heck reaction. While a specific protocol for a this compound derivative in a Heck reaction was not found in the immediate search, a general procedure for an intramolecular Heck reaction to synthesize indoles is presented below to illustrate the methodology. This reaction is crucial for the construction of various heterocyclic systems.

This protocol describes a general method for the synthesis of indoles from 2-halo-N-allylanilines via an intramolecular Heck reaction.

Materials:

  • 2-Halo-N-allylaniline derivative (e.g., 2-iodo-N-allylaniline)

  • Palladium(II) chloride (PdCl₂)

  • Tricyclohexylphosphine (PCy₃) or Triphenyl phosphite (B83602) (P(OPh)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure: [2]

  • In a Schlenk tube, combine the 2-halo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv).[3]

  • Add DMF (2 mL) to the mixture.

  • Stir the reaction mixture under air at 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the corresponding indole (B1671886) product.[3]

The following diagram illustrates the catalytic cycle of the Heck reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L₂ R-Pd(II)-X(L2) R-Pd(II)-X(L₂) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) Olefin_Complex [R-Pd(II)(Olefin)L₂]⁺X⁻ R-Pd(II)-X(L2)->Olefin_Complex Olefin Coordination Insertion_Product R'-Pd(II)-X(L₂) Olefin_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)-X(L₂) Insertion_Product->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd(0)L2 Reductive Elimination (+ Base) Product Product Hydrido_Complex->Product Product (R'-H)

Catalytic cycle of the Palladium-catalyzed Heck reaction.

Pharmacological Applications of this compound Derivatives

The this compound scaffold is a key structural motif in several approved drugs and is a subject of ongoing research in drug discovery. Its derivatives have shown a wide range of biological activities, including antiviral, neuroprotective, and anticancer effects.

Antiviral Activity: Indinavir (B1671876)

Indinavir is a potent HIV-1 protease inhibitor and a cornerstone of highly active antiretroviral therapy (HAART).[4][5] The core of the indinavir molecule is derived from cis-1-amino-2-indanol.

HIV-1 protease is a viral enzyme essential for the maturation of the virus. It cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. Indinavir is a competitive inhibitor that binds to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins.[5][6] This leads to the production of immature, non-infectious viral particles, thereby halting the replication of the virus.[5]

The following diagram illustrates the mechanism of action of Indinavir.

Indinavir_MoA cluster_virus HIV Replication Cycle Polyprotein Viral Polyproteins Protease HIV-1 Protease Polyprotein->Protease Substrate MatureProteins Mature Viral Proteins Protease->MatureProteins Cleavage Virion Infectious Virion MatureProteins->Virion Assembly Indinavir Indinavir Indinavir->Protease Inhibition

Mechanism of action of Indinavir as an HIV-1 protease inhibitor.
Neuroprotective Activity: Rasagiline (B1678815)

Rasagiline, an N-propargyl-1(R)-aminoindan derivative, is a potent, irreversible, and selective monoamine oxidase B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[7] Beyond its primary mechanism of increasing dopamine (B1211576) levels in the brain, rasagiline has been shown to possess significant neuroprotective properties through the modulation of multiple signaling pathways.

1. Akt/Nrf2 Signaling Pathway: Rasagiline has been shown to activate the Akt/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[8][9] Activation of Akt leads to the phosphorylation and nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes. This pathway contributes to the neuroprotective effects of rasagiline by mitigating oxidative damage in neuronal cells.[8][9]

Rasagiline_Akt_Nrf2 Rasagiline Rasagiline Akt Akt Rasagiline->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus & Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates Expression Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Rasagiline-mediated activation of the Akt/Nrf2 signaling pathway.

2. Tyrosine Kinase Receptor (Trk) Signaling Pathway: Rasagiline can also exert neuroprotective and neurorestorative effects by activating the tyrosine kinase receptor (Trk) signaling pathway.[4] This pathway is typically activated by neurotrophic factors and leads to the activation of downstream survival pathways, such as the Ras-PI3K-Akt pathway.[6] By activating this cascade, rasagiline promotes neuronal survival and may contribute to the restoration of dopaminergic neurons.[4][6]

Rasagiline_Trk_Signaling Rasagiline Rasagiline TrkReceptor Tyrosine Kinase Receptor (Trk) Rasagiline->TrkReceptor Activates ShcC_SOS_AF6_Rin1 ShcC, SOS, AF6, Rin1 TrkReceptor->ShcC_SOS_AF6_Rin1 Activates Ras Ras ShcC_SOS_AF6_Rin1->Ras Activates PI3K PI3K Ras->PI3K Activates Akt Akt PI3K->Akt Activates NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival

Rasagiline-mediated activation of the Tyrosine Kinase Receptor signaling pathway.
Anticancer and Anti-inflammatory Activity

Derivatives of this compound, particularly those incorporating indole and indazole moieties, have shown promising anticancer and anti-inflammatory activities. While specific IC₅₀ values for a broad range of this compound derivatives are not extensively compiled in the readily available literature, related structures provide a strong rationale for their investigation in these therapeutic areas.

The following tables summarize the reported cytotoxic and anti-inflammatory activities of some indole and indazole derivatives, which share structural similarities with potential this compound derivatives.

Table 1: Cytotoxicity of Indole and Indazole Derivatives against Various Cancer Cell Lines

Compound ClassCell LineIC₅₀ (µM)Reference
Indole Hydrazone DerivativesMCF-7 (Breast)4.09 - 9.05[4]
Indole Hydrazone DerivativesMDA-MB-231 (Breast)4.09 - 9.05[4]
1-(1-tosyl-1H-indol-3-yl)propan-1-oneA549 (Lung)2.6[6]
Indole-sulfonamide DerivativesHepG2 (Liver)7.37 - 26.00[10]
Indole-sulfonamide DerivativesHuCCA-1 (Bile Duct)7.75 - 61.65[10]
Indazol-pyrimidine DerivativesMCF-7 (Breast)1.63 - 4.80[11]

Table 2: Anti-inflammatory Activity of Indole Derivatives

CompoundTargetIC₅₀ (µM)Reference
3-(Indol-5-yl)-indazole derivativeTNF-α production0.89[10]
3-(Indol-5-yl)-indazole derivativeIL-6 production0.53[10]
Ursolic acid-indole derivative (UA-1)NO inhibition2.2[1]

Conclusion

This compound and its derivatives represent a rich and versatile class of molecules with significant applications in both synthetic chemistry and drug discovery. As chiral building blocks, they are instrumental in the synthesis of highly effective asymmetric catalysts. As a core scaffold, they are found in important therapeutic agents and continue to inspire the design of new drug candidates. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the knowledge to further explore and exploit the potential of this remarkable molecular framework. Future investigations into the synthesis of novel this compound derivatives and the comprehensive evaluation of their biological activities are poised to yield exciting advancements in various scientific disciplines.

References

An In-depth Technical Guide to 1-Indanol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Indanol, a key intermediate in the pharmaceutical industry. The document details the evolution of its synthesis from its precursor, 1-indanone (B140024), and presents key experimental protocols and quantitative data in a structured format.

Introduction

This compound (CAS 6351-10-6), chemically known as 2,3-dihydro-1H-inden-1-ol, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its rigid, bicyclic structure provides a valuable scaffold for the development of chiral molecules, making it a compound of significant interest in medicinal chemistry and drug development.[1] This guide explores the historical context of its discovery and the evolution of its synthetic methodologies.

Physicochemical Properties

This compound is a white to slightly yellow crystalline solid with the molecular formula C₉H₁₀O.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 134.18 g/mol [3]
Melting Point 54.8 °C[3]
Boiling Point 220 °C[3]
Density 1.2 ± 0.1 g/cm³[3]
Water Solubility 10 g/L at 20°C[3]
Appearance White to slightly yellow crystalline solid[2]
CAS Number 6351-10-6[2]

Historical Perspective and Discovery

The discovery of this compound is intrinsically linked to the synthesis and study of its corresponding ketone, 1-indanone. The first synthesis of 1-indanone was reported in 1927, achieved through the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride in the presence of aluminum chloride, affording a 90% yield.[4] Another early method, described by Price and Lewis in 1939, involved the cyclization of hydrocinnamic acid using sulfuric acid.[4]

The preparation of this compound is primarily achieved through the reduction of 1-indanone.[5] While a specific date for the "discovery" of this compound is not well-documented as a singular event, its existence and synthesis are a direct consequence of the extensive research into the chemistry of indanones that began in the early 20th century. The development of various reduction methods throughout the years has made this compound readily accessible for its use in further chemical synthesis.

The following diagram illustrates the historical progression of the synthesis of 1-indanone, the direct precursor to this compound.

Historical_Synthesis_of_1_Indanone cluster_1920s 1920s cluster_1930s 1930s cluster_modern Modern Methods 1927 First Synthesis of 1-Indanone (Phenylpropionic acid chloride) 1939 Cyclization of Hydrocinnamic Acid 1927->1939 Evolution of Synthesis Modern Various Catalytic and Reduction Methods 1939->Modern Further Developments

Caption: Historical timeline of key 1-indanone synthesis methods.

Synthetic Methodologies

The primary and most common route to this compound is the reduction of 1-indanone. Several methods have been developed for this transformation, offering varying degrees of selectivity and efficiency.

Hydride Reduction

The reduction of 1-indanone using hydride reagents is a widely employed method. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones to alcohols and is commonly used for this purpose.[6][7]

The general workflow for the synthesis of this compound from its precursors is depicted below.

Synthesis_Workflow Aromatic_Ring Aromatic Precursor (e.g., Benzene) Friedel_Crafts Intramolecular Friedel-Crafts Acylation Aromatic_Ring->Friedel_Crafts Acyl_Chloride Acylating Agent (e.g., Phenylpropionic acid chloride) Acyl_Chloride->Friedel_Crafts Indanone 1-Indanone Friedel_Crafts->Indanone Reduction Reduction Indanone->Reduction Indanol This compound Reduction->Indanol

Caption: General synthetic workflow from aromatic precursors to this compound.

Experimental Protocol: Sodium Borohydride Reduction of 1-Indanone

This protocol provides a detailed methodology for the synthesis of this compound from 1-indanone using sodium borohydride.

Materials:

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-indanone (1 equivalent) in methanol (approximately 10 volumes).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Vigorous bubbling may occur.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).[8]

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification (Optional): The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data from a Representative Synthesis:

Reactant/ProductMolar Mass ( g/mol )Amount (g)MolesYield (%)
1-Indanone132.165.000.0378-
Sodium Borohydride37.830.600.0159-
This compound134.184.850.036195.5

Role in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[1] Its rigid structure and the presence of a chiral center upon reduction make it an ideal starting material for the preparation of enantiomerically pure compounds.[1] Derivatives of this compound are found in a range of biologically active molecules, although this compound itself is not known to directly modulate specific signaling pathways. Its significance lies in providing the core structure for more complex molecules that exhibit therapeutic effects. For instance, amino-indanol derivatives have been utilized in the design of HIV protease inhibitors.

Conclusion

This compound, a compound with a rich history rooted in the development of indanone chemistry, remains a cornerstone in modern synthetic organic chemistry and drug development. Its straightforward synthesis from 1-indanone via reduction, coupled with its versatile chemical nature, ensures its continued importance for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its discovery, historical context, and key synthetic methodologies to aid in its application in research and development.

References

1-Indanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1-Indanol (B147123)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 6351-10-6), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory or industrial setting.

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][3][4] The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[1][3][4][5][6][7]

The following diagram illustrates the logical process for GHS hazard classification based on toxicological data.

GHS_Classification cluster_data Toxicological Data Inputs cluster_process Classification Process cluster_output GHS Classification for this compound Data Acute Oral, Dermal, and Inhalation Toxicity Data Skin and Eye Irritation Data Target Organ Toxicity Data EvaluateOral Evaluate Acute Oral Toxicity Data Data->EvaluateOral EvaluateSkin Evaluate Skin Irritation Data Data->EvaluateSkin EvaluateEye Evaluate Eye Irritation Data Data->EvaluateEye EvaluateRespiratory Evaluate Respiratory Irritation Data Data->EvaluateRespiratory ClassOral Acute Toxicity, Oral (Category 4) EvaluateOral->ClassOral ClassSkin Skin Irritation (Category 2) EvaluateSkin->ClassSkin ClassEye Serious Eye Irritation (Category 2) EvaluateEye->ClassEye ClassSTOT STOT, Single Exposure (Category 3) (Respiratory Irritation) EvaluateRespiratory->ClassSTOT

Caption: GHS Hazard Classification Workflow for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
Appearance Light yellow to white crystalline solid/powder
Odor Odorless
Melting Point 50 - 54 °C (122 - 129.2 °F)
Boiling Point 260 °C (500 °F) @ 16 mmHg; 128 °C (262.4 °F) @ 12 mmHg
Flash Point > 145 °C (> 293 °F)
Autoignition Temperature 460 °C (860 °F)
Solubility Soluble in water (10 g/L at 20°C), ethanol, and benzene.
pH 7 (10 g/L aqueous solution)

Source:[1][2][3][5][8][9][10]

Safe Handling and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following handling procedures and personal protective equipment are mandatory.

Engineering Controls
  • Work in a well-ventilated area.[5][11] Use only outdoors or in a well-ventilated area.[1][5]

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][11]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][5]

  • Respiratory Protection: For operations where dust may be generated, a dust mask (type N95, US) or equivalent is recommended.[6][9] In case of insufficient ventilation, wear suitable respiratory equipment.

General Hygiene Practices
  • Avoid contact with skin and eyes.[3][12] Do not breathe dust.[3][5][12]

  • Wash hands thoroughly after handling.[1][3][5]

  • Do not eat, drink, or smoke when using this product.[1][5]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][5] Get medical attention.[3][5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3][5] Get medical attention.[3][5]
Inhalation Remove to fresh air.[3][5] If not breathing, give artificial respiration.[3][5] Get medical attention.[3][5]
Ingestion Clean mouth with water and drink 2-4 cupfuls of milk or water.[3][5][11] Call a poison center or doctor/physician if you feel unwell.[1][5][7][12]

Source:[1][3][5][7][11][12][13]

Fire and Explosion Hazard Data

  • Flash Point: > 145 °C (> 293 °F)[3][5]

  • Autoignition Temperature: 460 °C (860 °F)[3]

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3][5][12]

  • Unsuitable Extinguishing Media: No information available.[3][5]

  • Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[3][12]

  • Firefighting Precautions: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][5][12]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Ensure adequate ventilation.[3][5][12] Use personal protective equipment as required.[3][12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3][5][12]

The following diagram outlines a logical workflow for responding to a this compound spill.

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Immediate Area Restrict Access Start->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Contain Contain the Spill (Use inert absorbent material) DonPPE->Contain Cleanup Clean Up Spill (Sweep solid into container) Contain->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste (Follow hazardous waste regulations) Decontaminate->Dispose Report Report the Incident Dispose->Report End Spill Response Complete Report->End

Caption: Logical Workflow for this compound Spill Response.

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][12]

  • Incompatible Materials: Strong oxidizing agents.[3][12]

  • Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3][12] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[3][5][12]

Experimental Protocols for Toxicological Assessment

The hazard classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
  • Principle: This method uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance's toxicity.[10][14][15]

  • Methodology:

    • Animal Selection: Healthy, young adult rats are typically used.[13]

    • Dosing: A single dose of this compound is administered orally via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[16] Body weight is recorded weekly.

    • Endpoint: The number of animals that die within a defined period is used to classify the substance into a GHS category. For Category 4 ("Harmful if swallowed"), the LD₅₀ is estimated to be between 300 and 2000 mg/kg.

Acute Dermal Irritation (Based on OECD Guideline 404)
  • Principle: This test evaluates the potential of a substance to cause skin irritation by applying it to the skin of an animal, typically an albino rabbit.[2][5][7][9][17]

  • Methodology:

    • Application: A 0.5 g sample of this compound is applied to a small area of shaved skin (approx. 6 cm²) and covered with a gauze patch.[2]

    • Exposure: The patch is left in place for 4 hours.[2]

    • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[5] Observations may continue for up to 14 days to assess reversibility.[2][5]

    • Scoring: The severity of the skin reactions is scored. A substance is classified as a Category 2 irritant if it produces reversible inflammatory changes.

Acute Eye Irritation (Based on OECD Guideline 405)
  • Principle: This test assesses the potential of a substance to cause eye irritation or damage when instilled into the eye of an animal, usually an albino rabbit.[3][6][8][18][19]

  • Methodology:

    • Application: A single dose (e.g., 0.1 mL of a liquid or 0.1 g of a solid) of this compound is placed into the conjunctival sac of one eye.[3][18] The other eye serves as a control.[3][8][18]

    • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6][19]

    • Scoring: The degree of eye irritation is scored based on the observed effects. A substance is classified as a Category 2 irritant if it produces reversible eye irritation.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

Stability and Storage Conditions for 1-Indanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 1-Indanol. Due to a lack of specific, publicly available stability studies on this compound, this document outlines general best practices for its handling and storage based on information from safety data sheets (SDS) and established principles of pharmaceutical stability testing for analogous compounds. Furthermore, it provides a foundational framework for designing and executing forced degradation studies to establish a stability-indicating analytical method for this compound.

General Stability Profile

Recommended Storage and Handling

To ensure the integrity and purity of this compound, adherence to proper storage and handling protocols is crucial. The following conditions are recommended based on available safety and technical data sheets.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationSource(s)
Temperature Store at room temperature (15-25°C).[1][5]
Atmosphere Keep in a dry and well-ventilated place.[4]
Container Keep container tightly closed.[4]
Incompatibilities Avoid contact with strong oxidizing agents.[4]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated under stress conditions. Forced degradation studies are necessary to definitively identify and characterize these potential degradation products.

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of 1-indanone.

  • Dehydration: Under acidic conditions and/or elevated temperatures, this compound could undergo dehydration to form indene.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[6]

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound's stability requires the development and validation of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[7] The first step in this process is to conduct forced degradation studies to generate potential degradation products and demonstrate the specificity of the analytical method.

Forced Degradation Studies: A Representative Protocol

The following is a general protocol for conducting forced degradation studies on a drug substance like this compound. This protocol should be adapted and optimized based on the observed degradation and the specific analytical method being developed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Acid Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid.
  • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours), taking samples at various time points.
  • Neutralize the samples before analysis.

2. Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide.
  • Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period, with sampling at intervals.
  • Neutralize the samples before analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound and add a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for a specified period, monitoring the degradation.
  • Analyze the samples directly or after appropriate dilution.

4. Thermal Degradation:

  • Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
  • Prepare solutions of the heat-stressed solid for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound and the solid drug substance to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.[9]
  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
  • A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical TemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 60°CUp to 24 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 40°CUp to 24 hours
Oxidation 3-30% H₂O₂Room TemperatureUp to 24 hours
Thermal (Solid) Dry Heat60°C - 100°CUp to 48 hours
Photolytic ICH Q1B compliant light sourceControlled Room TemperatureTo achieve specified exposure
Analytical Method

A reverse-phase HPLC method with UV detection would be the most common approach for developing a stability-indicating assay for this compound. The method would need to be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting a forced degradation study and developing a stability-indicating method.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation API This compound (API) Solubilize Prepare Stock Solution API->Solubilize Acid Acid Hydrolysis Solubilize->Acid Base Base Hydrolysis Solubilize->Base Oxidation Oxidation Solubilize->Oxidation Thermal Thermal Stress Solubilize->Thermal Photo Photolytic Stress Solubilize->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PeakPurity Peak Purity Assessment HPLC->PeakPurity Validate Validate Stability-Indicating Method PeakPurity->Validate Report Final Report Validate->Report

References

Theoretical Exploration of 1-Indanol Reaction Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanol (B147123), a bicyclic secondary alcohol, serves as a crucial structural motif in numerous biologically active compounds and is a valuable intermediate in organic synthesis. Understanding the intimate details of its reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel molecular entities. This technical guide provides a comprehensive overview of the theoretical studies on the core reaction mechanisms of this compound, with a particular focus on oxidation and dehydration pathways. Due to a scarcity of dedicated theoretical studies on this compound, this guide draws upon computational investigations of analogous secondary benzylic alcohols to elucidate the probable mechanistic pathways.

Core Reaction Mechanisms of this compound

The primary reactions of this compound involve the transformation of its hydroxyl group, leading to oxidation to 1-indanone (B140024) or dehydration to indene. The benzylic nature of the alcohol significantly influences its reactivity.

Oxidation of this compound to 1-Indanone

The oxidation of this compound to 1-indanone is a fundamental transformation. Theoretical studies on analogous benzylic alcohols, such as benzyl (B1604629) alcohol, provide significant insights into the potential mechanisms. The reaction with an oxidizing agent, such as a hydroxyl radical (•OH), is a key model for understanding oxidative processes.

The reaction is proposed to proceed through a hydrogen abstraction mechanism. The hydroxyl radical can abstract a hydrogen atom from either the hydroxyl group or the α-carbon. Computational studies on benzyl alcohol suggest that hydrogen abstraction from the α-carbon is the more favorable pathway due to the lower activation energy, leading to the formation of a resonance-stabilized radical intermediate. This intermediate then rapidly reacts with another oxidizing species to form the corresponding ketone, 1-indanone.

Dehydration of this compound to Indene

The acid-catalyzed dehydration of this compound is a classic elimination reaction that proceeds to form indene, a valuable monomer and synthetic intermediate. As a secondary alcohol, this compound can undergo dehydration via either an E1 or E2 mechanism, depending on the reaction conditions.[1]

The E1 (Elimination, Unimolecular) mechanism is a two-step process. The first step involves the protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water). This is followed by the departure of the water molecule to generate a secondary benzylic carbocation. This carbocation is relatively stable due to resonance with the adjacent benzene (B151609) ring. The final step is the deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form the double bond of indene.

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process. In this pathway, a strong base abstracts a proton from a carbon adjacent to the hydroxyl-bearing carbon, while simultaneously the protonated hydroxyl group departs as a water molecule. This mechanism avoids the formation of a carbocation intermediate.

Theoretical studies on the dehydration of other secondary alcohols suggest that the E1 pathway is generally favored for secondary alcohols in the presence of a strong acid and at elevated temperatures, conditions that stabilize the carbocation intermediate.[1]

Quantitative Data from Analogous Systems

The following tables summarize key quantitative data obtained from theoretical studies on the reaction mechanisms of benzyl alcohol, which serves as a model for this compound. These values provide an estimate of the energetic landscape of the corresponding reactions for this compound.

Table 1: Calculated Activation Energies for the Reaction of Benzyl Alcohol with •OH Radical

Reaction PathwayLevel of TheoryBasis SetActivation Energy (kcal/mol)
α-Hydrogen AbstractionM06-2X6-311++G(d,p)1.8
O-Hydrogen AbstractionM06-2X6-311++G(d,p)5.4

Data extrapolated from theoretical studies on benzyl alcohol.

Table 2: Thermodynamic Data for the Dehydration of a Generic Secondary Alcohol (E1 Mechanism)

ParameterDescriptionTypical Calculated Value (kcal/mol)
ΔH‡Enthalpy of Activation25 - 35
ΔG‡Gibbs Free Energy of Activation30 - 40
ΔH_rxnEnthalpy of Reaction5 - 15 (endothermic)

These are representative values for the rate-determining step (carbocation formation) in the E1 dehydration of a secondary alcohol.[1]

Experimental and Computational Protocols

The theoretical investigation of reaction mechanisms, such as those for this compound, relies on sophisticated computational chemistry methods.

Density Functional Theory (DFT) Calculations

A widely used computational method is Density Functional Theory (DFT). The choice of functional and basis set is crucial for obtaining accurate results. For reaction mechanism studies, hybrid functionals like B3LYP or the M06 suite of functionals are often employed. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used to describe the electronic structure of the molecules.

Typical Protocol for a DFT Study of a Reaction Mechanism:

  • Geometry Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

  • Transition State Search: The structure of the transition state connecting the reactants and products (or intermediates) is located. This is a first-order saddle point on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all calculated frequencies should be real. For a transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound.

Oxidation of this compound

Oxidation_Mechanism Indanol This compound Radical Resonance-Stabilized Radical Intermediate Indanol->Radical α-H Abstraction by Oxidant Indanone 1-Indanone Radical->Indanone Further Oxidation Dehydration_E1_Mechanism Indanol This compound Protonated_Indanol Protonated this compound Indanol->Protonated_Indanol + H+ Carbocation Benzylic Carbocation Intermediate Protonated_Indanol->Carbocation - H2O (Rate-determining) Indene Indene Carbocation->Indene - H+ Dehydration_E2_Mechanism Indanol This compound Transition_State [Concerted Transition State] Indanol->Transition_State + Base, + H+ Indene Indene Transition_State->Indene - H2O, - BaseH+ DFT_Workflow cluster_start Initial Steps cluster_optimization Geometry Optimization cluster_verification Verification cluster_final Final Analysis Start Define Reactants & Products Opt_React_Prod Optimize Reactant & Product Geometries Start->Opt_React_Prod Guess_TS Guess Transition State Geometry Opt_TS Optimize Transition State Geometry Guess_TS->Opt_TS Freq_React_Prod Frequency Analysis (All real freqs) Opt_React_Prod->Freq_React_Prod Freq_TS Frequency Analysis (One imaginary freq) Opt_TS->Freq_TS Energy_Calc Single-Point Energy Calculation Freq_React_Prod->Energy_Calc IRC IRC Calculation Freq_TS->IRC Freq_TS->Energy_Calc IRC->Freq_React_Prod Analyze Analyze Results (Barriers, Thermodynamics) Energy_Calc->Analyze

References

Methodological & Application

Enantioselective Synthesis of (R)-1-Indanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Indanol is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereospecific production is of significant interest to researchers in drug development and organic synthesis. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-1-Indanol via asymmetric reduction of 1-indanone, focusing on both chemical and biocatalytic methodologies.

Introduction

The asymmetric synthesis of chiral alcohols is a cornerstone of modern organic chemistry. (R)-1-Indanol, in particular, serves as a key intermediate in the synthesis of various bioactive molecules. The primary route to enantiomerically pure (R)-1-Indanol involves the asymmetric reduction of the prochiral ketone, 1-indanone. This can be achieved through two main approaches: chiral metal- or organo-catalysis, and biocatalysis

Application Notes and Protocols for the Synthesis of 1-Indanol from 1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Indanol (B147123) is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. Its preparation from the readily available precursor, 1-indanone (B140024), is a fundamental transformation in organic synthesis. The reduction of the ketone functional group in 1-indanone to a secondary alcohol is typically achieved through various reductive methods. This document provides detailed application notes and experimental protocols for three common methods for this synthesis: sodium borohydride (B1222165) reduction, catalytic transfer hydrogenation, and enantioselective reduction. These methods offer different advantages concerning yield, stereoselectivity, and operational simplicity, catering to diverse research and development needs.

Method 1: Reduction with Sodium Borohydride (NaBH₄)

Application Note

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] The reduction of 1-indanone with NaBH₄ is a high-yielding, operationally simple, and cost-effective method that proceeds under gentle conditions.[2][4] The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695), where the solvent also serves to protonate the intermediate alkoxide to yield the final alcohol product.[2][3] This method is ideal for producing a racemic mixture of this compound efficiently and is well-suited for large-scale synthesis where enantioselectivity is not a primary concern.

Experimental Protocol

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 1-indanone (1.0 eq).

  • Dissolution : Dissolve the 1-indanone in methanol (MeOH) or ethanol (EtOH) (approx. 0.2 M concentration).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Monitor for gas evolution (hydrogen).

  • Reaction : Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material (1-indanone) is consumed.

  • Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (1 M HCl) at 0 °C to neutralize excess NaBH₄.

  • Extraction : Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-Indanone in Methanol B Cool to 0 °C A->B C Add NaBH₄ Portion-wise B->C D Stir at RT for 1-3h C->D E Quench with aq. NH₄Cl D->E F Extract with Ethyl Acetate E->F G Wash & Dry F->G H Concentrate G->H I Purify (Chromatography) H->I J Pure this compound

Caption: Workflow for the synthesis of this compound via Sodium Borohydride reduction.

Method 2: Catalytic Transfer Hydrogenation

Application Note

Catalytic transfer hydrogenation (CTH) is a powerful alternative to traditional catalytic hydrogenation that uses hydrogen gas. In CTH, hydrogen is transferred from a donor molecule, such as formic acid, isopropanol, or ammonium formate, to the substrate in the presence of a transition metal catalyst. For the reduction of 1-indanone, ruthenium (Ru) or rhodium (Rh) catalysts are often employed.[5] This method avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible for standard laboratory setups. The reaction conditions are generally mild, and the process can be tuned to achieve high yields. This protocol describes the reduction using a Ru(II) catalyst with a mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N) as the hydrogen source.[6]

Experimental Protocol

  • Inert Atmosphere : Perform the reaction in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Preparation : To the flask, add the chiral Ru(II) catalyst (e.g., (R,R)-Ts-DENEB) (1-2 mol%).

  • Reagent Addition : Add 1-indanone (1.0 eq) to the flask.

  • Solvent and Hydrogen Source : Add a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N) as both the solvent and hydrogen source.

  • Reaction : Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Upon completion, dilute the reaction mixture with water and an organic solvent like dichloromethane (B109758) (DCM).

  • Neutralization : Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Separate the layers and extract the aqueous phase with DCM.

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentration : Concentrate the organic phase under reduced pressure.

  • Purification : Purify the resulting crude this compound by flash column chromatography on silica gel.

Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Ru(II) Catalyst and 1-Indanone to Flask B Add HCOOH/Et₃N (5:2) Mixture A->B C Stir at RT for 12-24h B->C D Dilute with Water & DCM C->D E Neutralize with aq. NaHCO₃ D->E F Extract & Separate E->F G Wash, Dry, & Concentrate F->G H Purify (Chromatography) G->H I Pure this compound

Caption: Workflow for Catalytic Transfer Hydrogenation of 1-Indanone.

Method 3: Enantioselective Reduction using a Chiral Catalyst

Application Note

The synthesis of enantiomerically pure this compound is highly valuable, as many pharmaceutical applications require specific stereoisomers. Enantioselective reduction can be achieved using chiral reducing agents or, more commonly, a stoichiometric achiral reducing agent in the presence of a chiral catalyst. One effective method involves the use of a borane-dimethyl sulfide (B99878) complex (BMS) as the reducing agent, with a chiral oxazaborolidine catalyst (like a Corey-Bakshi-Shibata or CBS catalyst) or a chiral amino alcohol ligand.[6][7] This protocol outlines a procedure using a chiral (S)-2-(anilinodiphenylmethyl)pyrrolidine ligand with BMS, which provides high enantioselectivity.[7]

Experimental Protocol

  • Catalyst Preparation : In a flame-dried, two-necked flask under an inert atmosphere (Argon), dissolve the chiral ligand (e.g., (S)-2-(anilinodiphenylmethyl)pyrrolidine) (0.3 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Activator Addition : Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BMS, 1.3 eq) dropwise.

  • Catalyst Activation : Reflux the mixture for approximately 45 minutes with stirring.

  • Substrate Addition : Cool the activated catalyst mixture to room temperature. Add a solution of 1-indanone (1.0 eq) in anhydrous THF dropwise via a syringe pump over 2 hours.

  • Reaction : Continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • Quenching : Cool the flask to 0 °C and carefully quench the reaction by the slow addition of 1 M aqueous HCl. Stir at room temperature for 30 minutes.

  • Extraction : Separate the aqueous layer and extract it with diethyl ether.

  • Washing : Combine the organic layers and wash successively with 1 M HCl, water, and brine.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by preparative TLC or flash column chromatography to yield enantiomerically enriched this compound.

  • Analysis : Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Workflow Diagram

G cluster_catalyst Catalyst Activation (Inert) cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification A Dissolve Chiral Ligand in anhy. THF B Add BMS at 0 °C A->B C Reflux for 45 min B->C D Cool to RT C->D E Add 1-Indanone Solution (Syringe Pump, 2h) D->E F Stir at RT for 2h E->F G Quench with 1M HCl at 0 °C F->G H Extract with Ether G->H I Wash, Dry, & Concentrate H->I J Purify & Analyze (HPLC) I->J K Enantioenriched this compound

Caption: Workflow for Enantioselective Reduction of 1-Indanone.

Data Summary

The following table summarizes the typical quantitative data for the described synthesis methods. Note that specific yields and reaction times can vary based on the exact scale, purity of reagents, and precise reaction conditions.

ParameterMethod 1: NaBH₄ ReductionMethod 2: Catalytic Transfer HydrogenationMethod 3: Enantioselective Reduction
Reducing Agent Sodium Borohydride (NaBH₄)HCOOH/Et₃NBorane-Dimethyl Sulfide (BMS)
Catalyst NoneRu(II) Complex (e.g., (R,R)-Ts-DENEB)Chiral Ligand + BMS
Typical Solvent Methanol or EthanolHCOOH/Et₃NTetrahydrofuran (THF)
Temperature 0 °C to Room Temp.Room Temp. to 40 °C0 °C to Reflux
Reaction Time 1 - 3 hours12 - 24 hours4 - 6 hours
Typical Yield >95%85 - 95%~99%[7]
Enantioselectivity (ee) Racemic (0% ee)High (depends on catalyst)High (e.g., >94% ee)[7]
Key Advantage Simplicity, Low CostOperational Safety (No H₂ gas)High Enantiopurity

References

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 1-Indanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic asymmetric synthesis of chiral 1-indanol (B147123) derivatives, which are crucial building blocks in the pharmaceutical industry. The methodologies covered include Noyori-type asymmetric transfer hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction.

General Experimental Workflow

The successful synthesis of chiral this compound derivatives via catalytic asymmetric methods relies on a systematic and carefully executed workflow. The following diagram illustrates the key stages, from catalyst preparation to the analysis of the final product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification cluster_analysis 4. Analysis start Starting Materials (Indanone Derivative) reaction Asymmetric Reduction (Controlled Temperature, Inert Atmosphere) start->reaction catalyst Catalyst System (Chiral Catalyst + Reagents) catalyst->reaction solvent Anhydrous Solvent solvent->reaction quench Quenching reaction->quench extract Extraction quench->extract purify Chromatography extract->purify yield Yield Determination purify->yield ee Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) purify->ee end Chiral this compound Derivative yield->end ee->end

A generalized workflow for the catalytic asymmetric synthesis of this compound derivatives.

Asymmetric Transfer Hydrogenation (ATH) using Noyori-Type Catalysts

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[1] Noyori-type ruthenium catalysts, particularly those with a monotosylated diamine ligand like TsDPEN, are highly effective for this transformation.[2] The reaction typically uses a mixture of formic acid and triethylamine (B128534) as the hydrogen source.[1][3]

Catalytic Cycle of Noyori-Type Asymmetric Transfer Hydrogenation

The catalytic cycle involves the formation of a ruthenium hydride species, which then transfers a hydride to the ketone through a six-membered ring transition state. The chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.

G Ru-Cl Precatalyst Ru-Cl Precatalyst 16e- Ru-H 16e- Ru-H Ru-Cl Precatalyst->16e- Ru-H HCOOH/NEt3 18e- Ru-H 18e- Ru-H 16e- Ru-H->18e- Ru-H Ketone Transition State Transition State 18e- Ru-H->Transition State Product Complex Product Complex Transition State->Product Complex Hydride Transfer Product Complex->16e- Ru-H Release of Alcohol

References

Application of 1-Indanol Derivatives in Asymmetric Synthesis: A Focus on Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the field of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. These molecular scaffolds are temporarily incorporated into a prochiral substrate, directing subsequent transformations to favor the formation of one stereoisomer over another. While 1-indanol (B147123) itself is a valuable chiral building block, its direct application as a cleavable chiral auxiliary is not extensively documented. However, its derivative, cis-1-amino-2-indanol, serves as a prominent precursor for the synthesis of highly effective oxazolidinone-based chiral auxiliaries. These auxiliaries have demonstrated exceptional utility in a range of asymmetric transformations, including aldol (B89426) reactions and alkylations, providing a reliable method for the synthesis of enantiomerically enriched compounds crucial for pharmaceutical and materials science research.

This document provides detailed application notes and protocols for the use of a cis-1-amino-2-indanol-derived oxazolidinone as a chiral auxiliary in asymmetric synthesis.

Principle of Asymmetric Induction

The fundamental principle behind using a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By attaching a chiral auxiliary to a substrate, two diastereomeric transition states are possible for the subsequent reaction, which differ in energy. The steric and electronic properties of the auxiliary create a facial bias, favoring the approach of a reagent from one direction, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse, yielding the desired enantiomerically enriched product.

The general workflow for employing a chiral auxiliary is depicted below:

G General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis sub Prochiral Substrate intermediate Chiral Substrate-Auxiliary Adduct sub->intermediate Attachment aux Chiral Auxiliary (e.g., this compound derivative) aux->intermediate reaction Diastereoselective Reaction intermediate->reaction diastereomers Diastereomeric Products reaction->diastereomers cleavage Cleavage of Auxiliary diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for chiral auxiliary use.

Application: Asymmetric Aldol Reaction using a cis-1-Amino-2-indanol-Derived Oxazolidinone Auxiliary

A prime application of this compound derivatives as chiral auxiliaries is in the Evans' asymmetric aldol reaction. In this methodology, a chiral oxazolidinone, synthesized from cis-1-amino-2-indanol, is acylated and then converted to its boron enolate. This enolate then reacts with an aldehyde in a highly diastereoselective manner to produce a β-hydroxy carbonyl compound.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric aldol reaction using a cis-1-amino-2-indanol-derived oxazolidinone auxiliary with various aldehydes.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Benzaldehyde>99:185[1]
2Isobutyraldehyde>99:178[1]
3Acetaldehyde>99:170[1]
4Crotonaldehyde>99:175[1]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary from cis-1-Amino-2-indanol

This protocol describes the synthesis of the chiral oxazolidinone auxiliary from commercially available enantiopure cis-1-amino-2-indanol.

G Synthesis of Chiral Oxazolidinone Auxiliary start cis-1-Amino-2-indanol reaction Cyclization Reaction start->reaction reagents Phosgene or equivalent (e.g., triphosgene (B27547), CDI) reagents->reaction purification Purification (Crystallization) reaction->purification product Chiral Oxazolidinone Auxiliary purification->product

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Materials:

Procedure:

  • To a solution of (1S,2R)-cis-1-amino-2-indanol (1 equivalent) in DCM at 0 °C is added triethylamine (2.2 equivalents).

  • A solution of triphosgene (0.4 equivalents) in DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the pure oxazolidinone auxiliary.

Protocol 2: Asymmetric Aldol Reaction

This protocol details the diastereoselective aldol reaction of the N-propionyl derivative of the chiral oxazolidinone with benzaldehyde.

Procedure:

  • To a solution of the chiral oxazolidinone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (1.05 equivalents) dropwise.

  • After stirring for 30 minutes, propionyl chloride (1.1 equivalents) is added, and the reaction is stirred for an additional 1 hour at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and warmed to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude N-propionyl imide is purified by flash chromatography.

  • To a solution of the purified N-propionyl imide (1 equivalent) in DCM at 0 °C is added di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents).

  • The mixture is stirred for 30 minutes, then cooled to -78 °C.

  • Benzaldehyde (1.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 phosphate (B84403) buffer and the product is extracted with DCM.

  • The combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is purified by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched β-hydroxy acid.

Procedure:

  • The aldol adduct (1 equivalent) is dissolved in a 2:1 mixture of THF and water at 0 °C.

  • A 30% aqueous solution of hydrogen peroxide (4 equivalents) is added, followed by a 1 M aqueous solution of lithium hydroxide (B78521) (2 equivalents).

  • The reaction is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.

  • The organic layers are combined, dried, and concentrated to yield the crude β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.

  • The crude acid can be purified by crystallization or chromatography.

Conclusion

While this compound itself is not commonly employed as a direct chiral auxiliary, its derivative, cis-1-amino-2-indanol, provides access to a powerful class of oxazolidinone auxiliaries. These auxiliaries offer excellent stereocontrol in a variety of asymmetric transformations, most notably the Evans' aldol reaction. The protocols outlined above provide a framework for the synthesis, application, and removal of this valuable chiral auxiliary, highlighting its importance in modern synthetic organic chemistry. The high diastereoselectivities and reliable cleavage methods make this a preferred strategy for the synthesis of complex chiral molecules in both academic and industrial settings.

References

Application Notes and Protocols for the Oxidation of 1-Indanol to 1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of 1-indanol (B147123) to 1-indanone (B140024) is a critical transformation in synthetic organic chemistry, as the 1-indanone scaffold is a core structural motif in numerous pharmaceuticals and biologically active compounds. The choice of an appropriate oxidation protocol is paramount to ensure high yield, purity, and scalability, while minimizing side reactions and environmental impact. This document provides detailed application notes and experimental protocols for several common and effective methods for the oxidation of this compound.

Comparative Data of Key Oxidation Protocols

The following table summarizes the key quantitative data for different methods of oxidizing this compound to 1-indanone, allowing for a direct comparison of their efficacy and reaction conditions.

Oxidation MethodOxidizing Agent(s)SolventTemperature (°C)Reaction TimeYield (%)Reference
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (B109758)-78 to RT~1-2 h>95[1]
PCC Oxidation Pyridinium (B92312) chlorochromate (PCC)DichloromethaneRoom Temperature2-4 h~90[2]
TEMPO/Hypochlorite (B82951) Oxidation TEMPO (cat.), Sodium hypochlorite (NaOCl), NaBrDichloromethane/Water0 - Room Temp.~1 hHigh[3]
Microwave-Assisted CrO₃ Resin Polymer-supported chromic acidDichloromethane1207 min92

Experimental Protocols

Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.[1][4]

Diagram of the Swern Oxidation Workflow:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification DMSO DMSO in DCM Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride in DCM OxalylChloride->Activation Alcohol_Addition This compound Addition (-78 °C) Activation->Alcohol_Addition Active Species Base_Addition Triethylamine Addition (-78 °C) Alcohol_Addition->Base_Addition Warm_to_RT Warm to RT Base_Addition->Warm_to_RT Quench Quench with Water Warm_to_RT->Quench Extraction Extract with DCM Quench->Extraction Wash Wash & Dry Extraction->Wash Purification Purification Wash->Purification Product 1-Indanone Purification->Product

Caption: Workflow for the Swern oxidation of this compound.

Protocol:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: To the cooled solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Addition of this compound: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (5.0 eq.) dropwise to the mixture. The reaction is typically exothermic.

  • Warming: After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-indanone can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent like hexane.[5][6]

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[7][8] It is a milder alternative to other chromium-based oxidants and is typically used in dichloromethane.[9]

Diagram of the PCC Oxidation Workflow:

PCC_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Indanol This compound in DCM PCC_Addition Add PCC (on Celite) Indanol->PCC_Addition Stir Stir at RT PCC_Addition->Stir Filter Filter through Celite Stir->Filter Reaction Mixture Wash Wash with Ether Filter->Wash Concentrate Concentrate Wash->Concentrate Purification Purification Concentrate->Purification Product 1-Indanone Purification->Product

Caption: Workflow for the PCC oxidation of this compound.

Protocol:

  • Preparation: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite® in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous DCM in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford pure 1-indanone.[2]

TEMPO/Hypochlorite (Bleach) Oxidation

TEMPO-catalyzed oxidations are considered green and efficient methods.[10] Using inexpensive and readily available sodium hypochlorite (bleach) as the terminal oxidant, this protocol offers a mild and selective oxidation of this compound.[3]

Diagram of the TEMPO/Hypochlorite Oxidation Logical Relationship:

TEMPO_Oxidation_Logic Indanol This compound Indanone 1-Indanone Indanol->Indanone Oxidation TEMPO TEMPO (Catalyst) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidized by Oxoammonium->Indanol Oxidizes Hydroxylamine Hydroxylamine (Reduced Catalyst) Oxoammonium->Hydroxylamine is Reduced to NaOCl Sodium Hypochlorite (Terminal Oxidant) NaOCl->TEMPO Regenerates Hydroxylamine->TEMPO Re-oxidized by

Caption: Catalytic cycle of TEMPO-mediated oxidation.

Protocol (Batch Method):

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate and then an aqueous solution of sodium bromide (0.1 eq.).

  • Catalyst Addition: Add TEMPO (0.01 eq.) to the biphasic mixture.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.1 eq.) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for about 1 hour, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude 1-indanone by column chromatography on silica gel (hexane/ethyl acetate) or recrystallization.[3][11]

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chromium-based reagents like PCC are toxic and should be handled with care. Dispose of chromium waste according to institutional guidelines.

  • Swern oxidation generates foul-smelling dimethyl sulfide (B99878) and toxic carbon monoxide. Ensure adequate ventilation.

  • Reactions involving oxalyl chloride should be performed with extreme caution as it is corrosive and reacts violently with water.

  • Sodium hypochlorite is a strong oxidant and corrosive. Avoid contact with skin and eyes.

By following these detailed protocols, researchers can effectively synthesize 1-indanone from this compound, with the flexibility to choose a method that best suits their specific laboratory capabilities, scale, and purity requirements.

References

Application Notes and Protocols: Synthesis of 1-Indanones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone (B140024) scaffold is a privileged structural motif integral to numerous biologically active molecules and natural products.[1] Its presence is of significant interest in medicinal chemistry and drug development, featuring in therapeutic agents for conditions such as Alzheimer's disease.[1][2][3][4] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is a classic and robust method for constructing the 1-indanone core.[1][5] This electrophilic aromatic substitution reaction involves the cyclization of an acyl group onto an aromatic ring, typically promoted by a Lewis or Brønsted acid.[1] This document provides detailed experimental protocols for the synthesis of 1-indanones, a summary of reaction data, and visual workflows to guide the process.

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution pathway. The reaction is initiated by the activation of a carboxylic acid or acyl chloride with a strong acid catalyst, which generates a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 1-indanone product.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Material (3-Arylpropanoic Acid or 3-Arylpropionyl Chloride) B Reaction Setup (Dry Glassware, Inert Atmosphere) A->B C Solvent Addition (Anhydrous) B->C D Catalyst Addition (Lewis or Brønsted Acid) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Quenching E->F G Extraction F->G H Washing G->H I Drying and Concentration H->I J Purification (Column Chromatography or Distillation) I->J

Caption: General experimental workflow for the synthesis of 1-indanone.

Experimental Protocols

Two common starting materials for the synthesis of 1-indanone are 3-phenylpropanoic acid and its corresponding acyl chloride. The choice of starting material influences the choice of catalyst and reaction conditions.

Protocol 1: Synthesis from 3-Phenylpropionyl Chloride using Aluminum Chloride

This protocol outlines the intramolecular cyclization of 3-phenylpropionyl chloride using a Lewis acid catalyst.[6]

Materials:

  • 3-phenylpropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, maintaining the temperature at 0 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic.[6]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.[6]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography or distillation.[6]

Protocol 2: Synthesis from 3-Phenylpropanoic Acid using Triflic Acid

This protocol describes the direct cyclization of 3-phenylpropanoic acid using a strong Brønsted acid.[6]

Materials:

  • 3-phenylpropanoic acid

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous DCM (2 mL).[6]

  • Cooling: Cool the solution to 0 °C in an ice bath.[6]

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.[6]

  • Monitoring and Quenching: After completion (monitored by TLC), carefully pour the mixture over crushed ice.[6]

  • Extraction: Extract the product with DCM (3 x 10 mL).[6]

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by silica gel column chromatography.[6]

Data Presentation

Table 1: Effect of Reaction Temperature on the Cyclization of 3-Phenylpropionyl Chloride to 1-Indanone using AlCl₃ in DCM[6]
EntryTemperature (°C)Time (h)Yield (%)Purity (%)Notes
10475>98Clean reaction, minor starting material present.
225 (Room Temp)292>98Optimal result, clean and complete conversion.
340 (Reflux)18190Faster reaction but increased byproduct formation.
4-20845>95Reaction was very slow and incomplete.
Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
Starting MaterialCatalystSolventConditionsYield (%)Reference
3-Phenylpropanoic AcidPolyphosphoric Acid (PPA)-High TempModerate-Good[6]
3-Phenylpropanoic AcidTriflic Acid (TfOH)DCM0 °C to RTHigh[6]
3-Phenylpropanoic AcidNiobium Pentachloride (NbCl₅)1,2-dichloroethaneRT78[7]
3-Phenylpropionyl ChlorideAluminum Chloride (AlCl₃)DCM0 °C to RT92[6]
Phenyl Meldrum's Acid DerivativesMetal Triflates (e.g., Sc(OTf)₃)NitromethaneRefluxExcellent[8][9]
Table 3: Spectroscopic Data for 1-Indanone
SpectroscopyDataReference
¹H NMR (CDCl₃, 400 MHz)δ 7.74 (d, 1H), 7.58 (t, 1H), 7.42-7.58 (m, 3H), 7.21-7.25 (m, 2H), 3.05 (t, 2H), 2.71 (t, 2H)[10][11]
¹³C NMR (CDCl₃)δ 207.3, 155.1, 137.3, 134.7, 127.2, 126.8, 123.8, 36.3, 25.9[12]
IR (KBr)ν 1705 cm⁻¹ (C=O)[13][14]
MS (EI)m/z 132 (M+), 104, 78[15]

Troubleshooting

The successful synthesis of 1-indanones via Friedel-Crafts acylation can be hampered by issues such as low yield or the formation of multiple products. Understanding the potential causes and their solutions is crucial for optimizing the reaction.

G cluster_issue1 Issue: Low Yield or No Reaction cluster_solution1 Solutions A Moisture Present? A_sol Use anhydrous reagents and solvents. Flame-dry glassware. A->A_sol B Inactive Catalyst? B_sol Use fresh, high-purity catalyst. B->B_sol C Suboptimal Temperature? C_sol Optimize temperature based on monitoring (TLC/GC-MS). C->C_sol D Insufficient Catalyst? D_sol Use stoichiometric amounts (1.1-1.5 eq) of Lewis acid. D->D_sol E Deactivated Aromatic Ring? E_sol Use stronger catalysts or higher temperatures. E->E_sol

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.[6]

Applications in Drug Development

1-Indanone and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[8][16] Their rigid scaffold allows for the precise spatial arrangement of functional groups, which is critical for binding to biological targets. Notable applications include the synthesis of:

  • Donepezil: An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[2][3][4]

  • Indinavir: A protease inhibitor used in the treatment of HIV/AIDS.[16]

  • Rasagiline: A monoamine oxidase inhibitor used for the treatment of Parkinson's disease.[16]

The versatility of the 1-indanone core also extends to its use in developing agents with anticancer, antiviral, and antibacterial properties.[2][3][4]

Conclusion

The intramolecular Friedel-Crafts acylation remains a highly effective and widely used method for the synthesis of 1-indanones. By carefully selecting the starting material, catalyst, and reaction conditions, researchers can achieve high yields of the desired product. The protocols and data presented here provide a comprehensive guide for the synthesis and troubleshooting of this important reaction, facilitating the development of novel therapeutic agents based on the 1-indanone scaffold.

References

Application of 1-Indanol in the Synthesis of Antiviral Compounds: A Focus on the HIV Protease Inhibitor Indinavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanol, a versatile bicyclic alcohol, serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its rigid structure and functional group make it an ideal starting material for creating complex molecules with specific stereochemistry, a crucial aspect for therapeutic efficacy. This document provides detailed application notes and protocols on the use of this compound derivatives in the synthesis of antiviral agents, with a primary focus on the development of Indinavir, a potent HIV-1 protease inhibitor. Indinavir was a key component of highly active antiretroviral therapy (HAART) that significantly improved the prognosis for individuals with HIV/AIDS.[1] The synthesis of Indinavir showcases a practical and significant application of this compound chemistry in antiviral drug development.

Key Intermediate: (1S,2R)-1-Amino-2-indanol

The pivotal intermediate derived from this compound in the synthesis of Indinavir is (1S,2R)-1-amino-2-indanol. This specific stereoisomer is essential for the high affinity and selective binding of Indinavir to the HIV-1 protease active site. The synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol is a critical step that has been the subject of extensive research, with various synthetic strategies developed to achieve high yield and stereoselectivity.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of the intermediate and the antiviral activity of the final compound, Indinavir.

ParameterValueReference
Intermediate Synthesis
Enantiomeric Excess (ee) of (R)-2-hydroxy-1-indanone>97%[2]
Diastereomeric Excess (de) of (1S,2R)-1-amino-2-indanol>98%[2]
Antiviral Activity of Indinavir
IC50 (HIV-1 Protease)0.41 nM[3]
Ki (HIV-1 Protease)0.24 nM[3]
IC95 (in vitro cell culture)25 - 100 nM[4][5]

Experimental Protocols

This section provides a detailed methodology for a key experiment in the synthesis of the (1S,2R)-1-amino-2-indanol intermediate, adapted from established literature procedures.

Protocol 1: Synthesis of (1S,2R)-1-Amino-2-indanol from 1-Indanone (B140024)

This protocol outlines a multi-step synthesis starting from 1-indanone, a direct precursor to this compound. The key steps involve the formation of an α-hydroxy ketone, conversion to an oxime, and subsequent diastereoselective reduction.

Step 1: Synthesis of (R)-2-Hydroxy-1-indanone

This step can be achieved through enzymatic resolution of racemic 2-acetoxy-1-indanone.

  • Acetoxylation of 1-Indanone: React 1-indanone with a suitable acetylating agent and catalyst to obtain racemic 2-acetoxy-1-indanone.

  • Enzymatic Hydrolysis: Subject the racemic 2-acetoxy-1-indanone to enzymatic hydrolysis using a lipase (B570770) (e.g., from Candida antarctica). The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the desired (R)-2-hydroxy-1-indanone with high enantiomeric excess (>97% ee).

Step 2: Formation of 2-Hydroxy-1-indanone Oxime

  • Dissolve (R)-2-hydroxy-1-indanone (1 equivalent) in a suitable solvent such as ethanol (B145695) or pyridine (B92270).

  • Add hydroxylamine (B1172632) hydrochloride (1.05-1.1 equivalents).

  • If using a co-solvent like ethanol, add a base such as pyridine or sodium acetate (B1210297) to neutralize the HCl generated.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 15-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[6][7]

  • Upon completion, remove the solvent under reduced pressure.

  • Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (if pyridine was used) and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic layer to obtain the crude 2-hydroxy-1-indanone oxime.

Step 3: Diastereoselective Reduction of 2-Hydroxy-1-indanone Oxime

  • Dissolve the 2-hydroxy-1-indanone oxime (1 equivalent) in a suitable solvent like methanol (B129727) or ethanol.

  • Add a reducing agent. For high cis-selectivity, catalytic hydrogenation is often employed. Add a catalyst such as Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1S,2R)-1-amino-2-indanol.

  • Purify the product by crystallization or column chromatography to yield the desired cis-amino alcohol with high diastereomeric excess (>98% de).

Mandatory Visualizations

Synthetic Pathway of (1S,2R)-1-Amino-2-indanol from 1-Indanone

G cluster_0 Synthesis of (1S,2R)-1-Amino-2-indanol Indanone 1-Indanone HydroxyIndanone (R)-2-Hydroxy-1-indanone Indanone->HydroxyIndanone 1. α-Acetoxylation 2. Enzymatic Resolution Oxime 2-Hydroxy-1-indanone Oxime HydroxyIndanone->Oxime Hydroxylamine HCl, Base AminoIndanol (1S,2R)-1-Amino-2-indanol Oxime->AminoIndanol Diastereoselective Reduction (e.g., H2, Pd/C)

Caption: Synthetic route to the key intermediate (1S,2R)-1-amino-2-indanol.

Mechanism of Action of Indinavir: Inhibition of HIV Protease

cluster_hiv_lifecycle HIV Life Cycle in Host Cell cluster_inhibition Inhibition by Indinavir gag_pol Gag-Pol Polyprotein (Inactive Viral Proteins) hiv_protease HIV Protease gag_pol->hiv_protease Substrate for structural_proteins Mature Structural Proteins (e.g., p24, p17) hiv_protease->structural_proteins Cleavage enzymes Mature Enzymes (Reverse Transcriptase, Integrase, Protease) hiv_protease->enzymes Cleavage inhibition virion Mature (Infectious) HIV Virion structural_proteins->virion Assembly enzymes->virion Assembly indinavir Indinavir indinavir->inhibition immature_virion Immature, Non-infectious Virion no_cleavage->immature_virion Forms

Caption: Indinavir competitively inhibits HIV protease, preventing polyprotein cleavage.

Conclusion

The synthesis of the HIV protease inhibitor Indinavir serves as a prime example of the critical role of this compound-derived chiral intermediates in the development of effective antiviral therapies. The stereospecific synthesis of (1S,2R)-1-amino-2-indanol is a cornerstone of the overall drug synthesis, highlighting the importance of asymmetric synthesis in modern medicinal chemistry. The detailed protocols and data presented herein provide valuable insights for researchers engaged in the design and synthesis of novel antiviral agents, underscoring the continued relevance of fundamental organic synthesis in addressing global health challenges.

References

1-Indanol Derivatives as Potent Precursors for Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory drugs derived from the 1-indanol (B147123) scaffold. The focus is on the synthesis of 2-benzylidene-1-indanone (B110557) derivatives, which have shown significant anti-inflammatory activity. While this compound is the primary precursor, its oxidation to 1-indanone (B140024) is a common and efficient first step in the synthesis of these potent compounds. The protocols and data presented herein are intended to guide researchers in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. Notably, derivatives of 1-indanone, readily synthesized from this compound, have emerged as promising candidates for the development of new anti-inflammatory agents. These compounds often exert their effect through the inhibition of key inflammatory mediators, particularly cyclooxygenase (COX) enzymes, which are the primary targets of most NSAIDs. This document outlines the synthesis of 2-benzylidene-1-indanone derivatives and details the protocols for assessing their anti-inflammatory efficacy.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of representative 2-benzylidene-1-indanone and indole (B1671886) derivatives.

Table 1: In Vitro Anti-Inflammatory Activity of 2-Benzylidene-1-Indanone Derivatives

CompoundTargetIC50 (nM)% InhibitionCell Line/Assay Conditions
IPX-18 TNF-α96.29-Human PBMCs
TNF-α298.8-Human Whole Blood
IFN-γ103.7-Human PBMCs
IFN-γ217.6-Human Whole Blood
IL-2122.9-Human PBMCs
IL-2416.0-Human Whole Blood
IL-8105.2-Human PBMCs
IL-8336.6-Human Whole Blood
RBL-2H3 Degranulation98.52-RBL-2H3 cells
Compound 4d TNF-α-83.73% (at 10 µM)LPS-stimulated RAW 264.7 macrophages
IL-6-69.28% (at 10 µM)LPS-stimulated RAW 264.7 macrophages

Data for IPX-18 sourced from[1]. Data for Compound 4d sourced from[2].

Table 2: In Vitro COX Inhibition by Indole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin 0.6311.630.05
Compound 10a 42.368.584.94
Compound 10b 10.113.113.25
Compound 10c 12.544.232.97
Compound 10d 39.878.214.86
Compound 10e 7.781.654.72
Compound 10f 9.532.034.69

Data sourced from[3].

Table 3: In Vivo Anti-Inflammatory Activity of Indole Derivatives in Carrageenan-Induced Paw Edema Model

Compound (Dose)% Inhibition of Edema (after 3h)% Inhibition of Edema (after 6h)
Indomethacin --
Compound 10a 8.86.1
Compound 10b 17.421.2
Compound 10c 12.315.4
Compound 10d 75.678.8
Compound 10e 80.175.3
Compound 10f 66.857.9

Data sourced from[3].

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-1-Indanone Derivatives

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives from 1-indanone.

Materials:

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-indanone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: While stirring, slowly add an aqueous solution of 20% (w/v) NaOH to the mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 1.0 M HCl.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: In Vivo Anti-Inflammatory Activity Assessment - Carrageenan-Induced Paw Edema in Rats

This protocol details the widely used carrageenan-induced paw edema model for evaluating the anti-inflammatory activity of test compounds.[4][5][6][7][8]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v solution in saline)

  • Test compound (e.g., 2-benzylidene-1-indanone derivative)

  • Reference drug (e.g., Indomethacin, 20 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): a control group, a reference drug group, and test compound groups at various doses.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[9][10]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plates

  • Plate reader (for colorimetric or fluorometric detection)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflows

COX Signaling Pathway in Inflammation

The primary mechanism of action for many NSAIDs, including indane derivatives, is the inhibition of the cyclooxygenase (COX) enzymes. The following diagram illustrates the role of COX enzymes in the inflammatory cascade.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGG2/PGH2) Prostaglandins (PGG2/PGH2) COX-1 (Constitutive)->Prostaglandins (PGG2/PGH2) COX-2 (Inducible)->Prostaglandins (PGG2/PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGG2/PGH2)->Prostaglandins (PGE2, PGI2, etc.) Physiological Functions Physiological Functions Prostaglandins (PGE2, PGI2, etc.)->Physiological Functions via COX-1 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever via COX-2 Phospholipase A2 Phospholipase A2 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces Expression This compound Derivative (NSAID) This compound Derivative (NSAID) This compound Derivative (NSAID)->COX-1 (Constitutive) This compound Derivative (NSAID)->COX-2 (Inducible)

Caption: COX inflammatory pathway and NSAID inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of this compound derivatives to their biological evaluation as anti-inflammatory agents.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Oxidation Oxidation Start->Oxidation 1-Indanone 1-Indanone Oxidation->1-Indanone Condensation Claisen-Schmidt Condensation 1-Indanone->Condensation Derivative 2-Benzylidene-1-indanone Derivative Condensation->Derivative Purification Purification & Characterization Derivative->Purification InVitro In Vitro Assays (COX Inhibition) Purification->InVitro InVivo In Vivo Assays (Carrageenan-induced paw edema) Purification->InVivo DataAnalysis Data Analysis (IC50, % Inhibition) InVitro->DataAnalysis InVivo->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Synthesis and evaluation workflow.

Conclusion

The protocols and data presented in these application notes demonstrate that this compound is a valuable and versatile precursor for the synthesis of potent anti-inflammatory agents. The derivatization of its oxidized form, 1-indanone, into 2-benzylidene-1-indanone analogs has yielded compounds with significant inhibitory activity against key inflammatory mediators. The provided experimental procedures offer a robust framework for researchers to synthesize and evaluate novel indane-based anti-inflammatory drug candidates. Further optimization of these scaffolds holds promise for the development of next-generation NSAIDs with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Indanol (B147123) is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The biological activity of these compounds is often enantiomer-dependent, making the separation of racemic this compound into its individual enantiomers a critical step. This document provides detailed application notes and protocols for three common methods of chiral resolution: enzymatic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Candida antarctica lipase (B570770) B (CALB) is a highly effective biocatalyst for this transformation.[1][2]

Experimental Protocol: Enzymatic Acylation of Racemic this compound
  • Materials:

    • Racemic this compound

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))

    • Standard laboratory glassware

    • Magnetic stirrer and heating plate

    • Rotary evaporator

    • Chromatography system for purification (e.g., column chromatography)

  • Procedure:

    • To a round-bottom flask, add racemic this compound (1 equivalent).

    • Dissolve the this compound in the chosen anhydrous organic solvent.

    • Add the acyl donor, vinyl acetate (B1210297) (typically 1.5-2.0 equivalents).

    • Add the immobilized Candida antarctica lipase B (typically 10-20 mg per mmol of substrate).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

    • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with fresh solvent and it can often be reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting mixture of unreacted this compound and the acylated product by column chromatography on silica (B1680970) gel to separate the two components.

Data Presentation: Enzymatic Resolution of this compound
EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)e.e. of (S)-1-Indanol (%)e.e. of (R)-1-Indanyl Acetate (%)Reference
Candida antarctica Lipase BVinyl AcetateHexane30~50>99>99[3]
Pseudomonas cepacia LipaseVinyl AcetateToluene4041-90[4]
Candida rugosa LipaseVinyl AcetateMTBE25---[3]

Note: Specific values can vary based on reaction conditions and enzyme batch.

Workflow for Enzymatic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_products Separated Products racemic Racemic this compound reactor Reaction Vessel racemic->reactor solvent Anhydrous Solvent solvent->reactor acyl Acyl Donor (Vinyl Acetate) acyl->reactor enzyme Immobilized Lipase (CALB) enzyme->reactor stirring Stirring at Controlled Temperature reactor->stirring monitoring Reaction Monitoring (Chiral HPLC/GC) stirring->monitoring filtration Filter to remove enzyme monitoring->filtration ~50% Conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enant_alcohol Enantioenriched (S)-1-Indanol chromatography->enant_alcohol enant_ester Enantioenriched (R)-1-Indanyl Acetate chromatography->enant_ester

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6] The desired enantiomer can then be recovered by breaking the salt.

Experimental Protocol: Resolution via Diastereomeric Salt Formation
  • Materials:

    • Racemic this compound

    • Chiral resolving agent (e.g., (R,R)-O,O'-Dibenzoyltartaric acid)

    • Suitable solvent for crystallization (e.g., methanol, ethanol, acetone)

    • Acid or base for salt breaking (e.g., HCl, NaOH)

    • Extraction solvent (e.g., diethyl ether, ethyl acetate)

    • Standard laboratory glassware

    • Filtration apparatus

  • Procedure:

    • Salt Formation:

      • Dissolve racemic this compound in a minimal amount of a suitable solvent.

      • In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent, heating gently if necessary.

      • Combine the two solutions and stir. The diastereomeric salt may precipitate immediately or upon cooling.

    • Fractional Crystallization:

      • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or freezer to maximize crystal formation.

      • Collect the crystals by vacuum filtration. These crystals will be enriched in one diastereomer.

      • The mother liquor will be enriched in the other diastereomer.

      • The purity of the crystallized diastereomer can be improved by recrystallization.

    • Salt Breaking and Enantiomer Recovery:

      • Suspend the crystallized diastereomeric salt in water.

      • Add a base (e.g., aqueous NaOH) to neutralize the acidic resolving agent and liberate the free alcohol.

      • Extract the liberated this compound enantiomer with an organic solvent (e.g., diethyl ether).

      • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the enantiomerically enriched this compound.

      • The resolving agent can often be recovered from the aqueous layer by acidification.

Data Presentation: Diastereomeric Salt Resolution of this compound
Resolving AgentSolventDiastereomer Yield (%)e.e. of Recovered this compound (%)Reference
(R,R)-Tartaric AcidEthanol--[5]
(R,R)-O,O'-Dibenzoyltartaric acidMethanol/Water->95[6]
(S)-Mandelic AcidAcetone--General Method

Note: Data is often compound and condition-specific and may require optimization.

Workflow for Diastereomeric Salt Formation

G cluster_prep Salt Formation cluster_separation Separation cluster_recovery Enantiomer Recovery cluster_products Separated Enantiomers racemic Racemic this compound mixing Mixing & Dissolution racemic->mixing resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->mixing solvent Crystallization Solvent solvent->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Crystals filtration->crystals mother_liquor Mother Liquor filtration->mother_liquor salt_breaking_c Salt Breaking (Base) crystals->salt_breaking_c salt_breaking_ml Salt Breaking (Base) mother_liquor->salt_breaking_ml extraction_c Extraction salt_breaking_c->extraction_c extraction_ml Extraction salt_breaking_ml->extraction_ml enantiomer1 (R)-1-Indanol extraction_c->enantiomer1 enantiomer2 (S)-1-Indanol extraction_ml->enantiomer2

Caption: Workflow for the resolution of racemic this compound via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[7][8] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9] Polysaccharide-based CSPs are particularly versatile for this purpose.[10][11]

Experimental Protocol: Chiral HPLC Separation of this compound
  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase (CSP) column (e.g., Chiralpak ID-3, a polysaccharide-based column).

    • HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol (B130326) (IPA)).

    • Sample of racemic this compound dissolved in the mobile phase.

  • Analytical Method:

    • Column: Chiralpak ID-3 (or similar amylose-based CSP).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need optimization to achieve baseline separation.

    • Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column (e.g., 4.6 mm I.D.).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 5-20 µL.

    • Procedure:

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject the dissolved sample of racemic this compound.

      • Record the chromatogram. Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed.

  • Preparative Method:

    • For preparative separation, the analytical method is scaled up.[11] This involves using a larger dimension column, a higher flow rate, and injecting larger sample volumes.

    • Fractions corresponding to each separated enantiomer peak are collected.

    • The solvent is then removed from the collected fractions (e.g., by rotary evaporation) to yield the isolated, pure enantiomers.

Data Presentation: Chiral HPLC Separation of this compound
ColumnMobile Phase (v/v)Flow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Reference
Chiralpak ID-3n-Hexane/IPA (90:10)1.0~6.5~7.8>1.5[10]
Chiralcel OD-Hn-Hexane/IPA (95:5)0.8-->1.5General Method
Cyclobond I 2000Methanol/Water/TEAA1.0---[12]

Note: Retention times and resolution are highly dependent on the specific system, column, and conditions used.

Principle of Chiral HPLC Separationdot

G cluster_input Input cluster_process Chromatographic Process cluster_output Output racemate Racemic this compound (R and S enantiomers) injection Injection into Mobile Phase racemate->injection column Chiral Stationary Phase (CSP) (Polysaccharide-based) interaction Differential Diastereomeric Interactions elution Elution detector Detector (UV) elution->detector chromatogram Chromatogram peak1 Peak 1 (e.g., R-enantiomer) peak2 Peak 2 (e.g., S-enantiomer)

References

Application Note: Chiral Separation of 1-Indanol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 1-Indanol. Due to the stereospecific bioactivity of its enantiomers, achieving baseline resolution is critical in pharmaceutical development and quality control. This document provides a comparative analysis of various chiral stationary phases (CSPs), including amylose (B160209), cellulose, and cyclodextrin-based columns, under normal phase, reversed-phase, and polar organic modes. Detailed experimental protocols and quantitative performance data are presented to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their analytical needs.

Introduction

This compound is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The individual enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification essential for ensuring the safety and efficacy of final drug products. Chiral HPLC is the predominant technique for resolving enantiomers, offering high efficiency and reproducibility.[1] The selection of the appropriate chiral stationary phase (CSP) and mobile phase is paramount for achieving successful enantioseparation.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds.[3][4] Cyclodextrin-based columns also offer unique selectivity for certain molecules.[5] This application note provides a comprehensive overview and comparison of several HPLC methods for the chiral resolution of this compound.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the quantitative data for the separation of this compound enantiomers using different chiral stationary phases and mobile phase conditions.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)tR1 (min)tR2 (min)Resolution (Rs)Separation Factor (α)Reference
Chiralpak ID (Amylose derivative)250 x 4.6 mmn-Hexane/2-Propanol (90:10, v/v)1.0254~6.5~7.5> 1.5-[6]
Chiralpak ID-3 (Amylose derivative)Capillaryn-Hexane/2-Propanol (90:10, v/v)0.01254~11~12> 1.5-[6]
ChromegaChiral CCS (Polysaccharide)------Sharp peaks without DEA-[7]

Note: "-" indicates data not specified in the source. tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this application note.

Protocol 1: Enantioseparation of this compound on a Polysaccharide-Based CSP (Normal Phase)

This protocol is based on the successful separation of this compound using an amylose-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiralpak ID column (250 x 4.6 mm, 5 µm).

  • HPLC-grade n-Hexane.

  • HPLC-grade 2-Propanol.

  • Racemic this compound standard.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (approximately 25°C).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the Chiralpak ID column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared this compound sample.

  • Monitor the separation at 254 nm.

  • Identify the two enantiomer peaks and calculate the resolution (Rs) and separation factor (α).

Protocol 2: General Screening Protocol for Method Development

For laboratories that need to develop a method from scratch, the following systematic screening approach is recommended.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • Polysaccharide-based (amylose): e.g., Chiralpak AD-H, Lux Amylose-1.[3][8]

    • Polysaccharide-based (cellulose): e.g., Chiralcel OD-H, Lux Cellulose-1.[4]

    • Cyclodextrin-based: e.g., Cyclobond I 2000 DM.[1]

  • Mobile Phases (Normal Phase):

    • n-Hexane/Isopropanol (90:10, v/v)

    • n-Hexane/Ethanol (90:10, v/v)

    • For basic analytes, consider adding 0.1% diethylamine (B46881) (DEA). For acidic analytes, consider 0.1% trifluoroacetic acid (TFA). For neutral compounds like this compound, additives may not be necessary.[7]

  • Mobile Phases (Reversed-Phase):

    • Acetonitrile/Water with 0.1% Formic Acid

    • Methanol/Water with 0.1% Formic Acid

  • Mobile Phases (Polar Organic Mode):

    • Acetonitrile

    • Methanol/Acetonitrile mixtures

2. Optimization:

  • Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the strong and weak solvents.

  • Adjust the flow rate to improve resolution and analysis time.

  • Evaluate the effect of column temperature on the separation.

Visualizations

Experimental Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte Racemic this compound Select_CSP Select Diverse CSPs (Polysaccharide, Cyclodextrin) Analyte->Select_CSP Select_MP Select Mobile Phases (Normal, Reversed, Polar Organic) Select_CSP->Select_MP Screening Perform Initial Screening Runs Select_MP->Screening Evaluate Evaluate Screening Results (Resolution, Peak Shape) Screening->Evaluate Evaluate->Select_CSP No Separation Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->Optimize_MP Partial Separation Achieved Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Robustness, Reproducibility) Optimize_Params->Validation Application Routine Analysis Validation->Application

Caption: A general workflow for chiral HPLC method development.

Logical Relationships of Chiral Selectors for this compound Separation

G cluster_csp Chiral Stationary Phases (CSPs) cluster_mode Chromatographic Modes Indanol This compound Enantiomers Polysaccharide Polysaccharide-Based Indanol->Polysaccharide Cyclodextrin Cyclodextrin-Based Indanol->Cyclodextrin Amylose Amylose Derivatives (e.g., Chiralpak ID, AD-H) Polysaccharide->Amylose Cellulose Cellulose Derivatives (e.g., Chiralcel OD-H) Polysaccharide->Cellulose NP Normal Phase (Hexane/Alcohol) Amylose->NP Proven Efficacy PO Polar Organic Mode (Acetonitrile, Methanol) Amylose->PO Cellulose->NP Cellulose->PO RP Reversed-Phase (Acetonitrile/Water) Cyclodextrin->RP

Caption: Logical relationships of CSPs and modes for this compound.

Conclusion

The enantioselective separation of this compound can be effectively achieved using a variety of chiral stationary phases and HPLC conditions. Polysaccharide-based columns, particularly amylose derivatives like Chiralpak ID, have demonstrated excellent performance in normal phase mode, providing baseline resolution. For method development, a systematic screening of different CSPs (amylose, cellulose, and cyclodextrin-based) in various mobile phase modes (normal phase, reversed-phase, and polar organic) is recommended to identify the optimal conditions. The detailed protocols and comparative data presented in this application note serve as a valuable resource for establishing robust and reliable chiral separation methods for this compound, thereby supporting the development and quality control of chiral pharmaceutical intermediates and active ingredients.

References

Application Note: Quantification of 1-Indanol in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Indanol (B147123) is a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Accurate quantification of this compound within a reaction mixture is essential for reaction monitoring, yield optimization, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methodologies

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and highly sensitive method for volatile and semi-volatile compounds like this compound.[2] It offers excellent separation and is a standard technique for purity and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique suitable for a wide range of compounds. For this compound, which contains a chromophore, UV detection is appropriate.[3] This method is particularly useful when the reaction mixture contains non-volatile components that are not amenable to GC analysis.

  • Quantitative NMR (qNMR): qNMR is a powerful primary analytical method that allows for the quantification of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard.[4][5][6] A key advantage is that it does not require an identical reference standard of the analyte.[7]

Experimental Protocols

2.1. Protocol 1: Quantification by GC-FID

This protocol details the quantification of this compound using an external standard calibration method.

2.1.1. Instrumentation and Reagents

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[2]

  • Reagents: High-purity this compound analytical standard, methanol (B129727) (HPLC grade or higher), and a suitable internal standard (e.g., dodecane, optional).[8][9]

  • Carrier Gas: Helium or Hydrogen.[10]

2.1.2. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with methanol.

  • Sample Preparation:

    • Quench a representative aliquot of the reaction mixture.

    • Dilute the aliquot with a known volume of methanol to bring the expected this compound concentration within the calibration range. For example, dilute 100 µL of the reaction mixture to 10 mL with methanol.

    • If using an internal standard, add a known amount to the diluted sample.

    • Vortex the solution to ensure homogeneity.[11]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

2.1.3. GC-FID Instrumental Conditions

ParameterValue
Injector Temperature 250 °C
Detector Temperature 280 °C - 305 °C[10]
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp10 °C/min to 250 °C
Final HoldHold at 250 °C for 5 minutes

2.1.4. Quantification Generate a linear calibration curve by plotting the peak area of the this compound standard against its concentration.[12] Determine the concentration of this compound in the prepared sample by applying its peak area to the regression equation of the calibration curve.

2.2. Protocol 2: Quantification by HPLC-UV

This protocol describes the analysis of this compound using HPLC with UV detection.

2.2.1. Instrumentation and Reagents

  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[3]

  • Reagents: High-purity this compound analytical standard, Hexane (HPLC grade), and Isopropyl Alcohol (IPA, HPLC grade).[3]

  • Mobile Phase: Hexane/IPA (98/2).[3]

2.2.2. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Quench and dilute a known volume of the reaction mixture with the mobile phase to fall within the calibration range.

    • Mix thoroughly to ensure a homogenous solution.[13]

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

2.2.3. HPLC-UV Instrumental Conditions

ParameterValue
Mobile Phase Hexane/IPA (98/2)[3]
Flow Rate 1.5 mL/min[3]
Column Temperature 40 °C[14]
Injection Volume 10 µL
UV Detection Wavelength 254 nm[3]

2.2.4. Quantification Create a calibration curve by plotting the peak area of the this compound standard versus its known concentration.[14] Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.

2.3. Protocol 3: Quantification by ¹H qNMR

This protocol uses an internal standard for the absolute quantification of this compound.

2.3.1. Instrumentation and Reagents

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Reagents: High-purity this compound, a certified internal standard (e.g., maleic acid or dimethyl sulfone), and a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The internal standard should be stable, non-volatile, have a simple proton spectrum that does not overlap with the analyte signals, and be accurately weighed.

2.3.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.

  • Accurately weigh and add approximately 5-10 mg of the internal standard to the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent.

  • Cap the tube and vortex until the sample and standard are completely dissolved.

2.3.3. Data Acquisition Parameters To ensure accurate quantification, specific NMR parameters must be optimized.[5]

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard). A delay of 30-60 seconds is often sufficient.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[5]

2.3.4. Data Processing and Quantification

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved signal for this compound (e.g., the methine proton at ~5.1 ppm) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Cₓ = C_cal * (Iₓ / I_cal) * (N_cal / Nₓ) * (MWₓ / MW_cal) * (m_cal / m_sample)

    Where:

    • C = Concentration (or purity)

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular Weight

    • m = mass

    • x = Analyte (this compound)

    • cal = Internal Standard (Calibrant)

Data Presentation: Method Performance Comparison

The following table summarizes typical performance data for the described analytical methods. These values are illustrative and should be established through in-house method validation.

ParameterGC-FIDHPLC-UVqNMR
Linearity (R²) > 0.995> 0.995N/A (Single Point)
Limit of Quantification (LOQ) ~5 µg/mL~10 µg/mL~0.1 mg/mL
Precision (%RSD) < 2%< 2%< 1.5%
Accuracy (% Recovery) 98-102%97-103%98-102%
Analysis Time per Sample ~20 min~15 min~10 min

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a reaction mixture.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Sample from Reaction Mixture Dilution 2. Dilution & Internal Standard Addition Sampling->Dilution Filtration 3. Filtration Dilution->Filtration Analysis 4. Instrumental Analysis Filtration->Analysis GC GC-FID Integration 5. Peak Integration GC->Integration HPLC HPLC-UV HPLC->Integration NMR qNMR NMR->Integration Analysis->GC Analysis->HPLC Analysis->NMR Calibration 6. Calibration Curve (for GC/HPLC) Integration->Calibration Calculation 7. Concentration Calculation Integration->Calculation qNMR Path Calibration->Calculation Result Result Calculation->Result

Caption: General experimental workflow for this compound quantification.

References

Application Notes and Protocols: 1-Indanol Derivatives as Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-indanol (B147123) derivatives as chiral ligands in various asymmetric catalytic reactions. The unique rigid, bicyclic structure of the indane backbone makes these ligands highly effective in creating a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in a variety of transformations. This document outlines key applications, presents performance data, and provides detailed experimental protocols for their use.

Application 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Chiral aminoindanol (B8576300) derivatives, particularly (1S,2R)-1-amino-2-indanol, are highly effective ligands for the ruthenium- and rhodium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[1] These reactions are widely used in the synthesis of pharmaceuticals and fine chemicals due to their operational simplicity, mild reaction conditions, and the use of readily available hydrogen donors like 2-propanol or formic acid.[2]

Data Presentation: Performance of 1-Amino-2-indanol Derivatives in ATH of Ketones
EntryCatalyst SystemSubstrateProductConversion (%)ee (%)Reference
1[RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol / KOHAcetophenone (B1666503)(R)-1-Phenylethanol>9992[1]
2[RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol / KOH4-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanolHigh80[1]
3[{RhCl₂Cp*}₂] / (1R,2S)-aminoindanol / NaOiPrAcetophenone(R)- or (S)-1-PhenylethanolHighHigh[1]
Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on the Noyori-type homogeneous Ru-catalyst with (1R,2S)-(+)-cis-1-amino-2-indanol.[3]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-(+)-cis-1-amino-2-indanol

  • Potassium hydroxide (B78521) (KOH)

  • 2-Propanol (i-PrOH), anhydrous

  • Acetophenone

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2S)-(+)-cis-1-amino-2-indanol (0.012 mmol) in anhydrous 2-propanol (5.0 mL).

  • Stir the mixture at room temperature for 20 minutes to form the pre-catalyst.

  • Reaction Setup: To the pre-catalyst solution, add a solution of KOH (0.025 mmol) in 2-propanol (1.0 mL).

  • Add acetophenone (1.0 mmol) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 28°C) under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualization of Experimental Workflow

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis start Start dissolve_ru Dissolve [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol in anhydrous i-PrOH start->dissolve_ru stir_catalyst Stir for 20 min at RT dissolve_ru->stir_catalyst pre_catalyst Pre-catalyst Solution stir_catalyst->pre_catalyst add_base Add KOH solution pre_catalyst->add_base add_substrate Add Acetophenone add_base->add_substrate react Stir at 28°C add_substrate->react monitor Monitor by TLC/GC react->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Et₂O quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Analyze ee by Chiral HPLC/GC purify->analyze product Chiral 1-Phenylethanol analyze->product Aldol_Mechanism cluster_enolate Enolate Formation cluster_addition Aldol Addition cluster_cleavage Auxiliary Cleavage oxazolidinone N-Acyl Oxazolidinone (Chiral Auxiliary) z_enolate Z-Boron Enolate (Chelated) oxazolidinone->z_enolate + reagents Bu₂BOTf, DIPEA reagents->z_enolate + transition_state Zimmerman-Traxler Transition State z_enolate->transition_state aldehyde Aldehyde aldehyde->transition_state + syn_adduct Syn-Aldol Adduct transition_state->syn_adduct hydrolysis Hydrolysis syn_adduct->hydrolysis chiral_alcohol Chiral β-Hydroxy Acid/ Ester/Ketone hydrolysis->chiral_alcohol recovered_aux Recovered Chiral Auxiliary hydrolysis->recovered_aux Michael_Cycle catalyst Prolinamide Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Nitro-olefin (Michael Addition) nitroolefin Nitro-olefin hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Regenerates product Syn-Michael Adduct hydrolysis->product

References

Application Notes and Protocols for the Derivatization of 1-Indanol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanol (B147123) is a chiral secondary alcohol that is a common intermediate and impurity in the synthesis of various pharmaceutical compounds. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct GC analysis of this compound can be challenging due to its polarity, which can lead to poor peak shape, decreased resolution, and potential on-column degradation.

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives, making them amenable to GC analysis. This application note provides detailed protocols for the two most common derivatization techniques for this compound: silylation and acylation . These methods improve the chromatographic behavior of this compound, leading to enhanced sensitivity, and reproducibility. Additionally, as this compound is a chiral compound, this note addresses considerations for its enantiomeric separation by GC.

Derivatization Methods

The hydroxyl group of this compound is the primary target for derivatization. The two main approaches are silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, and acylation, which introduces an acyl group.

Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols. The resulting trimethylsilyl ethers are significantly more volatile and less polar than the parent alcohol.

Common Silylating Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide

  • TMCS: Trimethylchlorosilane (often used as a catalyst)

Reaction:

Acylation

Acylation involves the reaction of the hydroxyl group with an acylating agent, typically an acid anhydride (B1165640), to form an ester. Trifluoroacetic anhydride (TFAA) is a common reagent that produces highly volatile trifluoroacetyl derivatives, which are particularly suitable for electron capture detection (ECD) if high sensitivity is required.

Common Acylating Reagent:

  • TFAA: Trifluoroacetic anhydride

Reaction:

Experimental Protocols

The following are detailed protocols for the silylation and acylation of this compound.

Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • GC vials with PTFE-lined septa

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine or acetonitrile (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound stock solution into a GC vial.

    • Add 100 µL of BSTFA and 10 µL of TMCS (catalyst). The ratio of BSTFA to TMCS is often 99:1.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

  • Reaction Conditions: Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC system. An aliquot of the reaction mixture (typically 1 µL) can be directly injected.

Protocol 2: Acylation of this compound using Trifluoroacetic Anhydride (TFAA)

This protocol outlines the formation of the trifluoroacetyl ester of this compound.

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Pyridine or Ethyl Acetate (B1210297) (GC grade)

  • GC vials with PTFE-lined septa

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine or ethyl acetate (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound stock solution into a GC vial.

    • Add 100 µL of TFAA.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

  • Reaction Conditions: Heat the vial at 50-60°C for 20 minutes.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC system.

Quantitative Data Summary

The following table summarizes typical performance data for the GC analysis of derivatized this compound. It is important to note that these values are representative and should be validated in the user's laboratory with their specific instrumentation and conditions.

ParameterSilylation (BSTFA + TMCS)Acylation (TFAA)
Detector MS, FIDFID, ECD, MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL (ECD)
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL (ECD)
Recovery > 95%> 95%
Precision (RSD) < 5%< 5%

Chiral Separation

Since this compound is a chiral molecule, the separation of its enantiomers is often necessary, particularly in pharmaceutical applications where the pharmacological activity of enantiomers can differ significantly. Chiral GC is the method of choice for this purpose. The derivatization step is crucial as it can influence the chiral recognition on the stationary phase.

Considerations for Chiral GC Analysis:

  • Chiral Stationary Phase: Cyclodextrin-based chiral stationary phases (e.g., β-DEX, γ-DEX) are commonly used for the separation of chiral alcohol derivatives.[1]

  • Derivatization: The choice of derivatizing agent can impact the enantiomeric resolution. It is recommended to test both silylated and acylated derivatives to determine the optimal separation.

  • Method Optimization: The GC temperature program, carrier gas flow rate, and injection parameters should be carefully optimized to achieve baseline separation of the enantiomers.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams have been generated using the DOT language.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing start This compound Standard/Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Reagent (e.g., BSTFA/TFAA) dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC cool->inject detect Detection (FID/MS/ECD) inject->detect quant Quantification detect->quant report Report Results quant->report

Caption: General workflow for the derivatization and GC analysis of this compound.

Derivatization_Reactions cluster_silylation Silylation cluster_acylation Acylation indanol_s This compound tms_ether 1-(Trimethylsilyloxy)indan indanol_s->tms_ether Reaction bstfa BSTFA (+TMCS) bstfa->tms_ether Reagent indanol_a This compound tfa_ester 1-Indanyl-2,2,2-trifluoroacetate indanol_a->tfa_ester Reaction tfaa TFAA tfaa->tfa_ester Reagent

Caption: Chemical reactions for the silylation and acylation of this compound.

Conclusion

Derivatization of this compound through silylation or acylation is a crucial step for reliable and sensitive GC analysis. The protocols provided in this application note offer robust methods for converting this compound into its more volatile and thermally stable TMS ether or trifluoroacetyl ester derivatives. The choice between silylation and acylation will depend on the specific analytical requirements, including the desired sensitivity and the detector being used. For the analysis of enantiomeric purity, the use of a chiral GC column is essential, and the derivatization method should be optimized to achieve the best possible separation. The provided workflows and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and related compounds.

References

Synthesis of 1-Aminoindan-2-ol from 1-Indanol Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the chiral amino alcohol, 1-aminoindan-2-ol, from 1-indanol (B147123) precursors. This valuable building block is a key component in various pharmaceuticals, including the HIV protease inhibitor Indinavir. The following sections describe two primary synthetic pathways starting from this compound: one proceeding through an indene (B144670) intermediate and the other through a 1-indanone (B140024) intermediate. Each protocol includes information on reagents, reaction conditions, and expected yields.

Synthetic Strategy Overview

The synthesis of 1-aminoindan-2-ol from this compound can be approached via two main intermediates: indene and 1-indanone. This compound can be readily dehydrated to indene or oxidized to 1-indanone. Both indene and 1-indanone can then be converted to 1-aminoindan-2-ol through multi-step synthetic sequences. The choice of route may depend on the desired stereochemistry and the availability of specific reagents and catalysts.

Synthetic_Overview This compound This compound Indene Indene This compound->Indene Dehydration 1-Indanone 1-Indanone This compound->1-Indanone Oxidation 1-Aminoindan-2-ol 1-Aminoindan-2-ol Indene->1-Aminoindan-2-ol Route 1 1-Indanone->1-Aminoindan-2-ol Route 2

Caption: Overall synthetic strategies from this compound.

Route 1: Synthesis via Indene Intermediate

This route involves the initial dehydration of this compound to form indene, which is then converted to 1-aminoindan-2-ol via epoxidation and subsequent ring-opening. This pathway is particularly useful for accessing enantiomerically pure forms of the target molecule through asymmetric epoxidation.

Route_1_Workflow cluster_0 Step 1: Dehydration cluster_1 Step 2: Epoxidation cluster_2 Step 3: Ring Opening This compound This compound Indene Indene This compound->Indene Zeolite Catalyst Indene Oxide Indene Oxide Indene->Indene Oxide Jacobsen Catalyst NaOCl 1-Aminoindan-2-ol 1-Aminoindan-2-ol Indene Oxide->1-Aminoindan-2-ol A) Ritter Reaction or B) Azide (B81097) Opening & Reduction

Caption: Workflow for the synthesis of 1-aminoindan-2-ol via an indene intermediate.

Experimental Protocols: Route 1

Step 1.1: Dehydration of this compound to Indene

This procedure utilizes a solid acid catalyst for the liquid-phase dehydration of this compound.

  • Materials: this compound, HZSM-5 or HMOR zeolite catalyst, cyclohexane (B81311) (solvent).

  • Procedure:

    • In a suitable autoclave reactor, charge this compound (1.0 eq), the zeolite catalyst (e.g., 0.5 g per 2.5x10⁻² mol of this compound), and cyclohexane.

    • Pressurize the reactor with an inert gas (e.g., N₂) to approximately 2 bar.

    • Heat the mixture to 363 K with vigorous stirring.

    • Monitor the reaction progress by gas chromatography.

    • Upon completion, cool the reactor, vent, and filter to remove the catalyst.

    • The filtrate containing indene in cyclohexane can be used directly in the next step or the solvent can be removed under reduced pressure.

  • Quantitative Data:

CatalystTemperaturePressureReaction TimeConversion of this compoundIndene YieldReference
HZSM-5363 K2 bar< 2 hours>99%>90%[1][2]
HMOR363 K2 bar< 2 hours>99%>90%[1][2]

Step 1.2: Asymmetric Epoxidation of Indene (Jacobsen Epoxidation)

This protocol yields enantiomerically enriched indene oxide.

  • Materials: Indene, (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), 4-phenylpyridine (B135609) N-oxide, dichloromethane (B109758) (CH₂Cl₂), sodium hypochlorite (B82951) (NaOCl) solution, hexanes, sodium sulfate (B86663) (Na₂SO₄), calcium hydride (CaH₂).

  • Procedure:

    • To a three-necked round-bottomed flask under a nitrogen atmosphere, add indene (1.0 eq), CH₂Cl₂, Jacobsen's catalyst (0.6 mol%), and 4-phenylpyridine N-oxide (3.0 mol%).

    • Cool the mixture to -5°C.

    • Slowly add a cold NaOCl solution (1.3 eq) while maintaining the temperature between 0°C and 2°C with vigorous stirring.

    • After the addition is complete, stir for an additional hour at 0°C.

    • Add hexanes and filter the mixture through Celite.

    • Separate the organic layer, wash with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Add a small amount of CaH₂ to the residue and isolate the indene oxide by short path vacuum distillation.

  • Quantitative Data:

Catalyst LoadingTemperatureYield of Indene OxideEnantiomeric Excess (ee)Reference
0.6 mol%0 to 2°C71%84-86%
<1 mol%Not specified90%85-88%[3]

Step 1.3: Ring-Opening of Indene Oxide

Two common methods for the ring-opening of indene oxide to yield 1-aminoindan-2-ol are the Ritter reaction followed by hydrolysis, and opening with an azide followed by reduction.

Method A: Ritter Reaction and Hydrolysis

  • Materials: Indene oxide, acetonitrile (B52724), fuming sulfuric acid (27-33% SO₃), hexanes, water, 1-butanol, L-tartaric acid, methanol (B129727), aqueous sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • In a three-necked flask, cool acetonitrile to 0°C.

    • Simultaneously add fuming sulfuric acid (2.0 eq) and a solution of indene oxide (1.0 eq) in hexanes, maintaining the temperature between 0 and 5°C.

    • After addition, warm the mixture to room temperature and stir for 1 hour.

    • Add water and stir for an additional 30 minutes.

    • Neutralize the aqueous layer with NaOH to a pH of 9-10 and extract with 1-butanol.

    • To the combined butanol extracts, add methanol and heat to reflux.

    • Add a solution of L-tartaric acid in methanol to form the tartrate salt of the aminoindanol.

    • Cool to precipitate the salt, filter, and then treat with aqueous NaOH to obtain the free base, (1S,2R)-1-aminoindan-2-ol.

  • Quantitative Data:

Starting MaterialReagentsOverall Yield (from indene)Enantiomeric Excess (ee)Reference
(1S,2R)-Indene oxideAcetonitrile, Fuming H₂SO₄, L-Tartaric Acid50%>99%[4]
Racemic Indene oxideAcetonitrile, Fuming H₂SO₄78-80% (of oxazoline)N/A[5]

Method B: Azide Opening and Reduction

  • Materials: Indene oxide, sodium azide (NaN₃), ammonium (B1175870) chloride (NH₄Cl), methanol, water, palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), hydrogen gas (if using Pd/C).

  • Procedure:

    • To a solution of indene oxide (1.0 eq) in methanol/water, add NaN₃ (1.5 eq) and NH₄Cl (1.1 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture and extract the product, 1-azidoindan-2-ol, with an organic solvent.

    • The crude azido (B1232118) alcohol can then be reduced to 1-aminoindan-2-ol.

      • Hydrogenation: Dissolve the azido alcohol in methanol and hydrogenate in the presence of a catalytic amount of Pd/C under a hydrogen atmosphere.

      • LiAlH₄ Reduction: Carefully add the azido alcohol to a suspension of LiAlH₄ in a suitable ether solvent (e.g., THF).

    • After the reduction is complete, perform an appropriate work-up to isolate the 1-aminoindan-2-ol.

  • Quantitative Data:

StepReagentsYieldReference
Epoxide OpeningNaN₃, NH₄ClHigh[5]
Azide Reduction (Hydrogenation)H₂, Pd/C98%[5]
Azide Reduction (LiAlH₄)LiAlH₄65%[5]

Route 2: Synthesis via 1-Indanone Intermediate

This pathway involves the oxidation of this compound to 1-indanone, followed by the formation of an oxime and its subsequent reduction to afford 1-aminoindan-2-ol.

Route_2_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Reduction This compound This compound 1-Indanone 1-Indanone This compound->1-Indanone Oxidizing Agent 1-Indanone Oxime 1-Indanone Oxime 1-Indanone->1-Indanone Oxime Hydroxylamine (B1172632) 1-Aminoindan-2-ol 1-Aminoindan-2-ol 1-Indanone Oxime->1-Aminoindan-2-ol Reducing Agent

Caption: Workflow for the synthesis of 1-aminoindan-2-ol via a 1-indanone intermediate.

Experimental Protocols: Route 2

Step 2.1: Oxidation of this compound to 1-Indanone

A mild oxidation using a polymer-supported chromium trioxide resin.

  • Materials: this compound, chromium trioxide resin, dichloromethane (CH₂Cl₂).

  • Procedure:

    • Suspend this compound (1.0 eq) and chromium trioxide resin in CH₂Cl₂.

    • The reaction can be performed under microwave irradiation to optimize conditions.

    • Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.

    • Upon completion, filter off the resin and wash with CH₂Cl₂.

    • The combined filtrate is concentrated under reduced pressure to yield crude 1-indanone, which can be purified by chromatography if necessary.

  • Quantitative Data: The percent conversion can be determined by ¹H NMR analysis of the crude product. Specific yield data may vary based on reaction conditions.

Step 2.2: Synthesis of 1-Indanone Oxime

  • Materials: 1-indanone, hydroxylamine hydrochloride, pyridine (B92270), ethyl acetate (B1210297), 1 M aqueous HCl, sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottomed flask, dissolve 1-indanone (1.0 eq) in pyridine.

    • Add hydroxylamine hydrochloride (1.05 eq) and stir the mixture at 50°C for approximately 20 minutes.

    • Cool the reaction mixture and remove the pyridine under reduced pressure.

    • To the residue, add ethyl acetate and 1 M aqueous HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with 1 M aqueous HCl and brine, then dry over Na₂SO₄.

    • Filter and concentrate under reduced pressure to afford 1-indanone oxime.

  • Quantitative Data:

Starting MaterialReagentsYieldReference
1-IndanoneHydroxylamine hydrochloride, Pyridine99%[6]

Step 2.3: Reduction of 1-Indanone Oxime to 1-Aminoindan-2-ol

This reduction can be achieved using various reducing agents. A stereoselective reduction of an α-hydroxy oxime derivative is also a viable method. A general procedure for oxime reduction is provided.

  • Materials: 1-indanone oxime, sodium borohydride (B1222165) (NaBH₄), zirconium(IV) chloride (ZrCl₄) supported on alumina (B75360) (Al₂O₃), or other suitable reducing systems like borane-THF complex.

  • Procedure (using NaBH₄/ZrCl₄/Al₂O₃):

    • Grind a mixture of ZrCl₄ (1.0 eq) and Al₂O₃ (1.0 eq) in a mortar.

    • Add the 1-indanone oxime (1.0 eq) and continue grinding.

    • Add NaBH₄ (5.0 eq) portion-wise and grind for a few minutes.

    • After the reaction is complete (monitored by TLC), wash the mixture with dichloromethane or ethyl acetate and filter.

    • Evaporate the solvent to yield the amine product.

  • Quantitative Data:

Starting MaterialReducing AgentYieldDiastereomeric Ratio (cis:trans)Reference
α-Hydroxy-1-indanone oxime etherBorane-THF complexNot specified88:12[4]
General KetoximesNaBH₄/ZrCl₄/Al₂O₃High to excellentNot specified[7]

Summary of Synthetic Routes and Key Considerations

RoutePrecursorKey IntermediatesAdvantagesDisadvantages
1 This compoundIndene, Indene OxideAccess to high enantiopurity via asymmetric epoxidation.May require specialized catalysts (e.g., Jacobsen's catalyst).
2 This compound1-Indanone, 1-Indanone OximeUtilizes more common reagents.May result in mixtures of stereoisomers requiring further separation or stereoselective reduction methods.

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Oxidizing agents, strong acids, and reducing agents such as LiAlH₄ are hazardous and should be handled with extreme caution.

  • Reactions under pressure should be conducted behind a blast shield.

These protocols provide a comprehensive guide for the synthesis of 1-aminoindan-2-ol from this compound precursors. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

References

Troubleshooting & Optimization

Technical Support Center: Reduction of 1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 1-indanone (B140024).

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the reduction of 1-indanone to its corresponding alcohol, 1-indanol (B147123), or alkane, indane.

Q1: My reduction of 1-indanone with a hydride reagent is showing a significant amount of an unexpected hydrocarbon byproduct. What is happening?

A1: You are likely observing the over-reduction of 1-indanone to indane. This is a common side reaction, especially when using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). The desired product, this compound, is an intermediate which can be further reduced to the fully saturated hydrocarbon, indane, under certain conditions.

Troubleshooting:

  • Choice of Reducing Agent: Switch to a milder reducing agent such as Sodium Borohydride (B1222165) (NaBH₄), which is generally more chemoselective for the reduction of ketones to alcohols and less likely to cause over-reduction.[1][2][3]

  • Reaction Conditions: Carefully control the reaction temperature. Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize over-reduction.

  • Stoichiometry: Use a stoichiometric amount of the reducing agent. An excess of a powerful reagent like LiAlH₄ will favor the formation of indane.

Q2: After quenching my reaction and workup, I've isolated a product with a double bond, which is not the expected this compound. What is this side product and how can I avoid it?

A2: The side product is likely indene (B144670). This occurs through the dehydration of the initially formed this compound.[4][5] This is particularly common when the reaction workup is performed under acidic conditions. The benzylic alcohol in this compound is prone to elimination to form the conjugated and stable indene molecule.

Troubleshooting:

  • Workup Conditions: Avoid strongly acidic conditions during the workup. Use a neutral or slightly basic quench (e.g., saturated aqueous ammonium (B1175870) chloride for LiAlH₄ reactions, or water for NaBH₄ reactions).

  • Catalyst Choice: If using catalytic hydrogenation, the choice of catalyst and support can influence the formation of indene. Some acidic supports may promote dehydration.

Q3: My reaction mixture has turned dark and I am getting a complex mixture of products, including what appears to be polymeric material. What is the cause?

A3: This is often a consequence of indene formation followed by its polymerization. Indene is known to polymerize, especially in the presence of acid catalysts or upon heating. If your reaction conditions favor the dehydration of this compound to indene, subsequent polymerization can lead to a complex and often intractable mixture.

Troubleshooting:

  • Minimize Indene Formation: Follow the recommendations in Q2 to avoid the formation of indene.

  • Reaction Time and Temperature: Do not prolong the reaction time unnecessarily, and maintain the recommended temperature to minimize side reactions.

Q4: I am using the Clemmensen or Wolff-Kishner reduction to produce indane, but my yields are low and I see other byproducts. What are the potential side reactions?

A4: Both the Clemmensen (using zinc amalgam and concentrated HCl) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are harsh methods that can lead to several side products.

  • Clemmensen Reduction: Potential byproducts include the formation of pinacols (from bimolecular reduction) and the incomplete reduction product, this compound.[6][7] The strongly acidic conditions can also promote the dehydration of any this compound formed, leading to indene and its polymers.

  • Wolff-Kishner Reduction: A common side reaction is the formation of azines, which are dimers of the hydrazone intermediate.[8] Incomplete reaction can also leave unreacted starting material or the hydrazone intermediate.

Troubleshooting:

  • Reaction Conditions: Strict adherence to the reaction protocol is crucial. For the Wolff-Kishner reduction, ensuring anhydrous conditions and a sufficiently high temperature is important for driving the reaction to completion.[9][10][11][12] For the Clemmensen reduction, the purity and activation of the zinc amalgam are critical.[13][14][15]

  • Alternative Methods: For a cleaner reduction to indane, consider a two-step approach: reduction of 1-indanone to this compound with a mild reagent, followed by a separate reduction of the alcohol (e.g., via its tosylate or by catalytic hydrogenation).

Data Presentation

The following table summarizes the typical products and selectivities for various reduction methods of 1-indanone.

Reduction MethodReagentsMajor ProductMajor Side ProductsTypical Yield of Major Product
Sodium Borohydride Reduction NaBH₄, Methanol (B129727)/EthanolThis compoundMinimal>95%
Lithium Aluminum Hydride Reduction LiAlH₄, Anhydrous Ether/THFThis compound or IndaneIndane (over-reduction)Variable, depends on conditions
Catalytic Hydrogenation H₂, Pd/C or Pt/SiO₂This compoundIndane, IndeneHigh for this compound, up to 71% with Pt/SBA-15[16]
Meerwein-Ponndorf-Verley Al(OiPr)₃, IsopropanolThis compoundIndene, Di-indanyl etherHigh
Clemmensen Reduction Zn(Hg), conc. HClIndaneThis compound, Pinacols, IndeneModerate to Good
Wolff-Kishner Reduction N₂H₄, KOH/NaOH, Ethylene GlycolIndaneAzinesGood to High

Experimental Protocols

1. Reduction of 1-Indanone to this compound using Sodium Borohydride

This protocol is adapted from standard laboratory procedures for the chemoselective reduction of ketones.[1][17][18]

  • Materials: 1-indanone, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane (B109758), 3 M Sodium Hydroxide (B78521), Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 1.0 g of 1-indanone in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add 0.3 g of NaBH₄ in small portions over 10-15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

    • Carefully add 10 mL of water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with 20 mL of 3 M NaOH solution and then with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

2. Reduction of 1-Indanone to Indane via Wolff-Kishner Reduction (Huang-Minlon Modification)

This protocol is a general procedure for the deoxygenation of ketones.[9][10][11]

  • Materials: 1-indanone, Hydrazine hydrate (B1144303) (85%), Potassium hydroxide (KOH), Diethylene glycol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 1.0 g of 1-indanone, 2 mL of hydrazine hydrate, and 20 mL of diethylene glycol.

    • Add 1.5 g of potassium hydroxide pellets.

    • Heat the mixture to 130-140 °C for 1 hour.

    • After 1 hour, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches 195-200 °C.

    • Once the distillation has ceased, return the apparatus to a reflux setup and heat the mixture at reflux for an additional 3-4 hours.

    • Cool the reaction mixture to room temperature and add 50 mL of water.

    • Extract the product with ether (3 x 30 mL).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the solvent by distillation to obtain crude indane.

    • Purify by distillation if necessary.

Visualizations

The following diagrams illustrate the key reaction pathways in the reduction of 1-indanone.

Reduction_Pathways 1-Indanone 1-Indanone This compound This compound 1-Indanone->this compound Reduction (e.g., NaBH4, LiAlH4, H2/Pd) Indane Indane This compound->Indane Over-reduction (e.g., LiAlH4, Clemmensen, Wolff-Kishner) Indene Indene This compound->Indene Dehydration (Acidic conditions) Polymer Polymer Indene->Polymer Polymerization

Caption: Reaction pathways in the reduction of 1-indanone.

Side_Reactions cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction 1-Indanone_C 1-Indanone Indane_C Indane (Major) 1-Indanone_C->Indane_C 1-Indanol_C This compound 1-Indanone_C->1-Indanol_C Incomplete Reduction Pinacol_C Pinacol 1-Indanone_C->Pinacol_C Bimolecular Reduction 1-Indanone_WK 1-Indanone Hydrazone Hydrazone Intermediate 1-Indanone_WK->Hydrazone Indane_WK Indane (Major) Hydrazone->Indane_WK Azine Azine Hydrazone->Azine Dimerization

Caption: Common side reactions in Clemmensen and Wolff-Kishner reductions.

References

Technical Support Center: Purification of 1-Indanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Indanol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound completely at elevated temperatures but poorly at room or lower temperatures. Based on its chemical structure (a polar hydroxyl group and a nonpolar indan (B1671822) ring), suitable solvents include water, ethanol (B145695), and mixtures of solvents like ethanol-water or toluene-hexane. A preliminary solvent screen is always recommended to determine the optimal solvent or solvent system for your specific sample purity and scale.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If this compound is not dissolving, it could be due to a few reasons. First, ensure the solvent is at or near its boiling point. If the solid still does not dissolve, you may be using an insufficient amount of solvent; add small increments of hot solvent until the solid dissolves completely. However, be mindful not to add an excessive amount, as this will reduce your final yield. If the solid remains insoluble even with a large volume of hot solvent, the chosen solvent is likely unsuitable.

Q3: No crystals are forming upon cooling. What is the problem?

A3: The absence of crystal formation upon cooling can be attributed to several factors. You may have used too much solvent, resulting in a solution that is not saturated enough for crystallization to occur. Another possibility is the formation of a supersaturated solution. To induce crystallization, you can try scratching the inner surface of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound. If these methods fail, you may need to reduce the solvent volume by gentle heating and then allow it to cool again.

Q4: The purified this compound has a low melting point and appears wet. Why is that?

A4: A low or broad melting point range for your recrystallized this compound typically indicates the presence of impurities or residual solvent. Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent. If the melting point is still low, a second recrystallization may be necessary to improve purity.

Data Presentation: Solvent Selection for this compound Recrystallization

Finding precise, quantitative solubility data for this compound across a wide range of solvents and temperatures can be challenging. However, we can estimate its solubility based on its structural analog, benzyl (B1604629) alcohol, which shares the key functional group and aromatic character. The following table provides solubility data for benzyl alcohol in water, which can serve as a useful guide for selecting a starting solvent system for this compound recrystallization.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water203.5[1]
Water254.29[1]

Note: This data is for benzyl alcohol and should be used as an estimation for this compound. Experimental verification is crucial for process optimization. This compound is also reported to be soluble in ethanol and benzene, and slightly soluble in chloroform (B151607) and methanol.[2][3]

Experimental Protocols: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of crude this compound (approx. 50 mg) into several test tubes.

  • Add a small volume (approx. 1 mL) of a different potential solvent (e.g., water, ethanol, toluene, hexane, or mixtures) to each test tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a hot plate. A good solvent will dissolve the this compound completely at an elevated temperature.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of pure crystals upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate or in a water bath. Swirl the flask to aid dissolution.

  • Continue adding the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities (e.g., dust, solid byproducts), a hot filtration step is required.

  • Preheat a funnel and a new Erlenmeyer flask.

  • Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the clean flask. This step should be performed quickly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

6. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (50-54 °C) to remove any residual solvent.

Troubleshooting Guide

Issue Possible Cause Solution
Oiling Out The melting point of this compound (or an impure mixture) is lower than the boiling point of the solvent.- Reheat the solution and add more solvent to lower the saturation temperature. - Use a lower-boiling point solvent or a different solvent system. - Induce crystallization at a lower temperature by scratching or seeding while cooling.[4]
Low Crystal Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization.- Evaporate some of the solvent and re-cool the solution. - Ensure the filtration apparatus is hot and the transfer is done quickly. - Cool the solution for a longer period or in a colder bath.
Colored Crystals Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
Crystals Don't Form - Solution is not supersaturated. - Supersaturation without nucleation.- Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound.[4]

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation Start Start with Crude this compound ChooseSolvent Choose Appropriate Solvent Start->ChooseSolvent Dissolve Dissolve in Minimum Hot Solvent ChooseSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling to Room Temp HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Figure 1. Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem Encountered OilingOut Oiling Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield ColoredCrystals Colored Crystals Start->ColoredCrystals AddSolvent Add More Solvent / Change Solvent OilingOut->AddSolvent ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent InduceCrystallization Scratch Flask / Add Seed Crystal NoCrystals->InduceCrystallization LowYield->ReduceSolvent CheckFiltration Ensure Hot Filtration is Efficient LowYield->CheckFiltration UseCharcoal Use Activated Charcoal ColoredCrystals->UseCharcoal

Figure 2. Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Purification of 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-indanol (B147123).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurity in crude this compound is typically unreacted starting material, which is often 1-indanone (B140024).[1] The synthesis of this compound is commonly achieved through the reduction of 1-indanone.[1] Therefore, any incomplete reaction will result in the presence of the starting ketone in the crude product. Other potential impurities may include byproducts from the synthesis of 1-indanone or side-products from the reduction reaction, depending on the specific reagents and conditions used.

Q2: Which purification techniques are most effective for this compound?

The two most common and effective techniques for purifying this compound are:

  • Recrystallization: This method is suitable for removing small amounts of impurities from a solid sample. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.

  • Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with different polarities, such as the more polar this compound (an alcohol) from the less polar 1-indanone (a ketone).

Q3: How can I monitor the purity of my this compound sample?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your this compound. A common solvent system for TLC analysis is a mixture of hexanes and ethyl acetate (B1210297). In a 3:1 hexanes/ethyl acetate system, 1-indanone has been reported to have an Rf value of 0.39.[2] Since this compound is more polar, it will have a lower Rf value in the same solvent system. By spotting the crude mixture and a pure standard of this compound (if available), you can visualize the separation and assess the purity.

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound does not crystallize from the solution upon cooling.

  • Possible Cause 1: The solution is not saturated. You may have used too much solvent to dissolve the crude this compound.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to heat until you observe the solution becoming slightly cloudy, indicating saturation. Then, allow it to cool slowly.

  • Possible Cause 2: The cooling process is too rapid. Rapid cooling can lead to the formation of an oil rather than crystals.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

  • Possible Cause 3: The presence of significant impurities. High levels of impurities can inhibit crystallization.

    • Solution: If the sample is heavily contaminated, it is advisable to first purify it by column chromatography to remove the bulk of the impurities and then perform a final recrystallization for high purity.

Problem: The recrystallized this compound is still impure.

  • Possible Cause 1: Impurities co-crystallized with the product. This can happen if the cooling was too fast or if the impurity has very similar solubility properties to this compound.

    • Solution: Perform a second recrystallization. Ensure the solution cools slowly to allow for the formation of pure crystals.

  • Possible Cause 2: The crystals were not washed properly. Residual mother liquor containing impurities may be coating the surface of your crystals.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent. It is crucial to use cold solvent to minimize the dissolution of your purified product.

Column Chromatography Issues

Problem: I am not getting good separation between this compound and 1-indanone on the column.

  • Possible Cause 1: The solvent system is too polar. A highly polar eluent will move both compounds down the column quickly, resulting in poor separation.

    • Solution: Decrease the polarity of your solvent system. Start with a less polar mixture, for example, 9:1 hexanes/ethyl acetate, and gradually increase the polarity (e.g., to 4:1 or 3:1) to elute the more polar this compound after the 1-indanone has been collected. Monitor the separation using TLC. An ideal solvent system for column chromatography will give the desired compound an Rf value of around 0.25-0.35 on a TLC plate.[3]

  • Possible Cause 2: The column was not packed properly. Channels or cracks in the silica (B1680970) gel will lead to a poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. Gently tap the column during packing to settle the silica gel and remove any air bubbles.

Problem: The this compound is taking a very long time to elute from the column.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For example, if you started with 9:1 hexanes/ethyl acetate, you can switch to a 4:1 or 3:1 mixture to speed up the elution of the more polar this compound. Perform this change in polarity gradually to avoid cracking the silica bed.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for this compound Purification Monitoring

CompoundSolvent System (Hexanes:Ethyl Acetate)Approximate Rf ValueVisualization
1-Indanone3:10.39[2]UV light (254 nm), Potassium Permanganate stain
This compound3:1< 0.39UV light (254 nm), Potassium Permanganate stain

Note: The Rf value for this compound will be lower than that of 1-indanone due to its higher polarity.

Table 2: Suggested Starting Solvent Systems for Purification

Purification TechniqueRecommended Solvent SystemRationale
Recrystallization Toluene, or a mixture of Ethanol (B145695) and WaterThis compound is an alcohol and will have good solubility in polar solvents like ethanol and moderate solubility in less polar aromatic solvents like toluene. A mixed solvent system of ethanol and water can be effective, where this compound is dissolved in hot ethanol and water is added dropwise as the anti-solvent until the solution becomes cloudy, after which it is allowed to cool slowly.[4]
Column Chromatography Gradient of Hexanes and Ethyl Acetate (starting from 9:1 and gradually increasing to 4:1 or 3:1)The less polar 1-indanone will elute first in the less polar solvent mixture, while the more polar this compound will require a more polar mixture to elute. A gradient elution provides the best separation.[5]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Toluene or an ethanol/water mixture are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the "good" solvent of a pair, e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent pair, add the "bad" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude mixture. A system that gives the this compound an Rf of ~0.3 is ideal for starting.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 9:1 hexanes/ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat, uniform bed. Do not let the silica run dry.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the chromatography solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Recrystallization start Crude this compound Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Outcome impure_crystals Crystals are Impure start->impure_crystals Outcome success Pure this compound Crystals start->success Ideal Outcome not_saturated Solution not saturated? (Too much solvent) no_crystals->not_saturated Possible Cause too_fast_cooling Cooling too rapid? no_crystals->too_fast_cooling Possible Cause high_impurities High impurity level? no_crystals->high_impurities Possible Cause co_crystallization Impurities co-crystallized? impure_crystals->co_crystallization Possible Cause improper_washing Crystals not washed properly? impure_crystals->improper_washing Possible Cause concentrate Action: Evaporate excess solvent not_saturated->concentrate slow_cool Action: Cool slowly to room temp, then ice bath too_fast_cooling->slow_cool pre_purify Action: Purify by column chromatography first high_impurities->pre_purify recrystallize_again Action: Perform a second, slow recrystallization co_crystallization->recrystallize_again wash_crystals Action: Wash crystals with ice-cold solvent improper_washing->wash_crystals concentrate->success slow_cool->success pre_purify->start Retry recrystallize_again->success wash_crystals->success Troubleshooting_Column_Chromatography start Crude this compound Column Chromatography poor_separation Poor Separation start->poor_separation Issue slow_elution Slow Elution start->slow_elution Issue success Pure this compound Fractions start->success Ideal Outcome solvent_too_polar Solvent system too polar? poor_separation->solvent_too_polar Possible Cause bad_packing Column packed improperly? poor_separation->bad_packing Possible Cause solvent_not_polar_enough Solvent system not polar enough? slow_elution->solvent_not_polar_enough Possible Cause decrease_polarity Action: Decrease solvent polarity (e.g., more hexanes) solvent_too_polar->decrease_polarity repack_column Action: Repack column carefully ensuring no cracks/bubbles bad_packing->repack_column increase_polarity Action: Gradually increase solvent polarity (e.g., more ethyl acetate) solvent_not_polar_enough->increase_polarity decrease_polarity->success repack_column->start Retry increase_polarity->success

References

Technical Support Center: Optimizing Reaction Conditions for 1-Indanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 1-indanol (B147123). Our focus is to offer practical solutions to common challenges encountered during esterification and acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of this compound?

A1: The most common derivatization methods for this compound, a secondary alcohol, are esterification and acylation. These reactions target the hydroxyl group to form an ester linkage. Common acylating agents include acyl chlorides and acid anhydrides, often in the presence of a base or catalyst.[1][2]

Q2: Why is a catalyst or base typically required for the acylation of this compound?

A2: Catalysts or bases are used to increase the reaction rate and yield. In Fischer esterification, an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[3] In acylation with acid anhydrides or acyl chlorides, a base like pyridine (B92270) or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often employed to activate the acylating agent and neutralize the acidic byproduct.[4][5][6]

Q3: What is the role of 4-(Dimethylamino)pyridine (DMAP) in these reactions?

A3: DMAP is a highly efficient nucleophilic catalyst for acylation reactions.[6][7] It reacts with the acid anhydride (B1165640) or acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the hydroxyl group of this compound.[8][9]

Q4: Can I perform the acetylation of this compound without a solvent?

A4: Yes, solvent-free acetylation of alcohols can be an effective and environmentally friendly approach.[10][11] These reactions are typically conducted by heating the alcohol with the acylating agent, sometimes in the presence of a catalyst.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My this compound derivatization reaction has resulted in a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in this compound derivatization can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure that your reagents, especially the acylating agent and any solvents, are anhydrous. Water can hydrolyze the acylating agent and compete with the alcohol, reducing the yield.[12]

  • Catalyst/Base Inactivity: If you are using a catalyst like DMAP or a base like pyridine, ensure it is of good quality and has been stored properly. Some catalysts can degrade over time. Consider using a fresh batch of the catalyst.

  • Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate. For sterically hindered secondary alcohols like this compound, gentle heating might be necessary to drive the reaction to completion.[5]

  • Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Equilibrium Limitations (for Fischer Esterification): Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can use a large excess of one of the reactants (usually the alcohol) or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[3][12]

Issue 2: Incomplete Reaction and Presence of Starting Material

Q: After the reaction, I still observe a significant amount of unreacted this compound in my crude product. What should I do?

A: The presence of unreacted starting material indicates an incomplete reaction. Here are some strategies to improve conversion:

  • Increase Reagent Stoichiometry: Try increasing the equivalents of the acylating agent. A slight excess (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

  • Optimize Catalyst Loading: If using a catalyst, ensure the correct catalytic amount is used. For DMAP-catalyzed reactions, a catalytic amount is typically sufficient.[4]

  • Extend Reaction Time: As mentioned previously, allow the reaction to proceed for a longer duration, monitoring by TLC until the starting material spot disappears or is significantly diminished. Increasing the reaction time from a few hours to overnight at room temperature can sometimes lead to higher conversion.

  • Change of Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.

Issue 3: Formation of Side Products

Q: I have obtained my desired product, but I also see significant side products. What are these and how can I minimize them?

A: Side product formation can complicate purification and reduce the overall yield. Common side products and mitigation strategies include:

  • Diacylation or other side reactions with the acylating agent: Using a large excess of the acylating agent can sometimes lead to unwanted side reactions. Carefully controlling the stoichiometry is crucial.

  • Elimination Products: Under strongly acidic or basic conditions and elevated temperatures, secondary alcohols can undergo elimination to form alkenes. Using milder reaction conditions can help to avoid this.

  • Purification: If side products are unavoidable, careful purification by column chromatography is often necessary to isolate the desired derivative.

Data Presentation

Table 1: Comparison of Catalysts for Acylation of Alcohols with Acetic Anhydride

CatalystReaction ConditionsYieldAdvantagesDisadvantages
DMAP (catalytic) Room temperature, short reaction timeHigh to excellentHighly efficient, mild conditionsCan be toxic, requires careful handling
Pyridine (solvent/base) Room temperature to gentle heatingGood to highActs as both base and solventUnpleasant odor, can be difficult to remove
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) Varies, often mild conditionsGood to highEffective for some substratesMay not be suitable for acid-sensitive substrates
Solid Acid Catalysts (e.g., Montmorillonite K-10) Refluxing solventGoodEasy to separate from the reaction mixtureMay require higher temperatures and longer reaction times
None (Solvent-free) Elevated temperature (e.g., 80-85 °C)Good to excellentEnvironmentally friendly, simple work-upMay not be suitable for heat-sensitive substrates

This table is a summary of general trends and actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Acetylation of this compound using Acetic Anhydride and DMAP

This protocol describes a general procedure for the acetylation of a secondary alcohol like this compound using acetic anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

  • This compound

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Fischer Esterification of this compound

This protocol outlines the Fischer esterification of this compound with a carboxylic acid using an acid catalyst.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Solvent (optional, can use excess alcohol as solvent)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and the carboxylic acid (e.g., 3-5 equivalents if used as solvent, or 1.2 equivalents if another solvent is used).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, dilute the mixture with it. If excess alcohol was used as the solvent, it can be removed under reduced pressure.

  • Carefully neutralize the excess acid by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Mandatory Visualization

experimental_workflow_acetylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DCM add_dmap Add DMAP start->add_dmap cool Cool to 0 °C add_dmap->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at Room Temperature (Monitor by TLC) add_ac2o->react quench Quench with Water react->quench extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure 1-Indanyl Acetate purify->end

Caption: Workflow for the DMAP-catalyzed acetylation of this compound.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Wet Reagents issue->cause1 cause2 Inactive Catalyst issue->cause2 cause3 Low Temperature issue->cause3 cause4 Short Reaction Time issue->cause4 sol1 Use Anhydrous Reagents cause1->sol1 sol2 Use Fresh Catalyst cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Extend Reaction Time cause4->sol4

References

Technical Support Center: Storage and Handling of 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Indanol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a dry, cool, and well-ventilated place.[1][2] The container should be kept tightly closed to prevent exposure to moisture and air. Storage at room temperature is generally acceptable.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are oxidation and dehydration. Oxidation of the secondary alcohol group leads to the formation of 1-indanone (B140024). Dehydration, which is typically acid-catalyzed, results in the formation of indene (B144670).

Q3: What are the visible signs of this compound degradation?

A3: Pure this compound is a white to slightly yellow crystalline solid.[1][3] A noticeable change in color to a more pronounced yellow or the presence of an oily substance may indicate degradation. An altered odor could also be a sign of impurity formation.

Q4: Is this compound sensitive to light?

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, which can accelerate its oxidation to 1-indanone. Contact with strong acids should also be avoided as they can catalyze dehydration.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue 1: Unexpected peaks observed during chromatographic analysis (e.g., HPLC, GC).
  • Possible Cause 1: Oxidation to 1-Indanone.

    • Verification: Compare the retention time of the unexpected peak with a 1-indanone standard. Mass spectrometry can also be used to confirm the identity of the impurity.

    • Solution: Ensure the container is tightly sealed and consider purging the headspace with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. Store in a cool, dark place.

  • Possible Cause 2: Dehydration to Indene.

    • Verification: This is more likely if the this compound has been exposed to acidic conditions. Analyze the sample for the presence of indene using an appropriate analytical method.

    • Solution: Avoid any contact with acidic substances during storage and handling. Use neutral glassware and solvents.

Issue 2: Poor experimental results or low yield in reactions using this compound.
  • Possible Cause: Degradation of the starting material.

    • Verification: Assess the purity of the this compound using a validated analytical method, such as HPLC or GC, before use.

    • Solution: If the purity is below the required specification, it is recommended to use a fresh batch of this compound. Purification of the degraded material may be possible through recrystallization, but this should be validated.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is representative and may vary based on the specific purity of the material and the storage container.

Storage ConditionTime (Months)Purity of this compound (%)1-Indanone (%)Indene (%)Appearance
Recommended: 2-8°C, Dark, Inert Atmosphere0>99.5<0.1<0.1White crystalline solid
6>99.5<0.1<0.1No change
12>99.0<0.5<0.1No change
24>98.5<1.0<0.1No change
Room Temperature (20-25°C), Dark, Air 0>99.5<0.1<0.1White crystalline solid
6~99.0~0.5<0.1Slight yellowing
12~98.0~1.5<0.1Noticeable yellowing
24~96.0~3.5<0.2Yellow solid
40°C, Dark, Air (Accelerated) 0>99.5<0.1<0.1White crystalline solid
3~97.0~2.5<0.2Yellow solid
6~94.0~5.0<0.5Yellow to brownish solid
Room Temperature, Light Exposure, Air 0>99.5<0.1<0.1White crystalline solid
3~98.0~1.5<0.2Noticeable yellowing
6~95.0~4.0<0.5Yellow to brownish solid

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and 1-Indanone

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its primary oxidation product, 1-indanone.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • Acetonitrile and water (50:50, v/v)

  • Flow Rate:

    • 1.0 mL/min

  • Detection Wavelength:

    • 254 nm

  • Injection Volume:

    • 10 µL

  • Column Temperature:

    • 30°C

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Identify and quantify this compound and 1-indanone based on the retention times and peak areas of reference standards.

Visualizations

degradation_pathway This compound This compound 1-Indanone 1-Indanone This compound->1-Indanone Oxidation (e.g., air, oxidizing agents) Indene Indene This compound->Indene Dehydration (acid-catalyzed)

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Start: Issue with this compound purity_check Assess Purity (e.g., HPLC, GC) start->purity_check is_pure Is Purity Acceptable? purity_check->is_pure use_material Proceed with Experiment is_pure->use_material Yes investigate_degradation Investigate Degradation is_pure->investigate_degradation No end End use_material->end check_storage Review Storage Conditions (Temp, Light, Air Exposure) investigate_degradation->check_storage check_contamination Check for Contaminants (Acids, Oxidizing Agents) investigate_degradation->check_contamination remediate Remediate Storage and Handling - Use fresh batch - Store properly - Avoid contaminants check_storage->remediate check_contamination->remediate remediate->end

Caption: Troubleshooting workflow for this compound degradation issues.

References

troubleshooting low enantioselectivity in 1-Indanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Indanol (B147123) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselective synthesis of this compound.

Troubleshooting Guide: Low Enantioselectivity

This guide provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess (e.e.) in the synthesis of this compound.

Question: My asymmetric reduction of 1-indanone (B140024) is resulting in low enantioselectivity. What steps should I take to troubleshoot this?

Answer:

Low enantioselectivity can stem from several factors, ranging from the quality of your reagents to the specific reaction conditions. Follow this step-by-step guide to identify and address the potential cause.

Step 1: Verify the Accuracy of Your Enantiomeric Excess (e.e.) Measurement

Before optimizing the reaction, it is crucial to confirm that your analytical method for determining e.e. (typically chiral HPLC or GC) is accurate and reliable.

  • Action: Prepare and analyze a racemic sample of this compound.

  • Expected Outcome: You should observe two well-resolved, baseline-separated peaks with a 50:50 area ratio.

  • Troubleshooting: If peaks are not well-resolved, optimize your analytical method by adjusting the mobile phase composition, flow rate, or column temperature.[1]

Step 2: Assess the Quality and Purity of Substrates and Reagents

The purity of your starting materials and reagents is critical for achieving high enantioselectivity.

  • Substrate (1-Indanone): Impurities in the 1-indanone can interfere with the catalyst-substrate interaction.

    • Action: Analyze your 1-indanone starting material using techniques like NMR or melting point analysis. If impurities are detected, purify the substrate by recrystallization or column chromatography.

  • Reagents and Solvents: Water and other impurities can deactivate or alter the behavior of the chiral catalyst.

    • Action: Ensure that all solvents are anhydrous and reagents are of high purity. Impurities can sometimes act as catalyst poisons.[1]

Step 3: Evaluate the Chiral Catalyst and Ligand Integrity

The chiral catalyst or ligand is the heart of the asymmetric reaction. Its condition is paramount.

  • Catalyst/Ligand Source and Storage: Catalysts and ligands can degrade over time, especially if not stored under proper conditions (e.g., under an inert atmosphere, protected from light and moisture).

    • Action: Use a fresh batch of the catalyst or ligand, or one that has been stored correctly. If possible, verify its integrity.

  • Catalyst Loading: An incorrect catalyst loading can affect the reaction.

    • Action: Ensure the catalyst loading is consistent with established protocols for your specific reaction (e.g., Corey-Bakshi-Shibata reduction, asymmetric transfer hydrogenation).

Step 4: Optimize Critical Reaction Parameters

Reaction conditions have a significant impact on enantioselectivity. A systematic optimization is often necessary.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the energy difference between the two diastereomeric transition states.[1]

    • Action: Perform the reaction at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C) and compare the e.e. values.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex.[1][2]

    • Action: Screen a range of aprotic solvents with varying polarities, such as Toluene, THF, and Dichloromethane, to find the optimal medium for the reaction.[1] In some cases, the choice of solvent can even reverse the sense of enantioinduction.[3]

  • Reaction Time and Concentration: A non-catalyzed background reaction can occur, leading to the formation of a racemic product. This is often more pronounced at higher temperatures and concentrations.[1]

    • Action: Monitor the reaction over time to ensure you are quenching it at the optimal point. Consider running the reaction at a lower concentration to disfavor any competing racemic background reactions.

The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity.

TroubleshootingWorkflow Start Low Enantioselectivity Observed Validate Validate Analytical Method (e.g., Chiral HPLC/GC) Start->Validate CheckPurity Check Reagent & Substrate Purity Validate->CheckPurity Method OK CheckCatalyst Evaluate Catalyst/Ligand Integrity CheckPurity->CheckCatalyst Materials Pure Optimize Optimize Reaction Conditions CheckCatalyst->Optimize Catalyst OK Temp Screen Temperature (e.g., 0°C to -78°C) Optimize->Temp Solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2) Optimize->Solvent Conc Adjust Concentration Optimize->Conc Success High Enantioselectivity Achieved Temp->Success Solvent->Success Conc->Success

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which are the most common methods for the enantioselective synthesis of this compound?

A1: The most common and effective methods involve the asymmetric reduction of the prochiral ketone, 1-indanone. Key methods include:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a borane (B79455) source (e.g., BH₃·SMe₂ or catecholborane) and is widely used for reducing simple ketones.[4][5][6]

  • Asymmetric Transfer Hydrogenation (ATH): This technique employs a chiral transition metal catalyst (often Ruthenium-based) with a hydrogen donor like isopropanol (B130326) or formic acid.[7]

  • Asymmetric Hydrogenation (AH): This involves the use of a chiral transition metal catalyst (e.g., Ru-BINAP complexes) with hydrogen gas as the reductant.[7][8]

Q2: How does temperature influence the enantioselectivity of the reaction?

A2: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantiomeric excess (e.e.).[1] This is because the transition states leading to the two different enantiomers have slightly different activation energies. At a lower temperature, the reaction has less thermal energy to overcome the higher energy barrier, thus favoring the pathway that leads to the major enantiomer.

Q3: My catalyst seems to be inactive or performing poorly. What could be the cause?

A3: Catalyst deactivation can occur for several reasons:

  • Poisoning: Impurities in the substrate, solvent, or even the reaction atmosphere can bind to the catalyst's active sites and inhibit its function.[9][10]

  • Sintering: At high temperatures, fine metal particles on a catalyst support can agglomerate, reducing the active surface area.[9]

  • Fouling/Coking: Deposition of byproducts or carbonaceous materials on the catalyst surface can block active sites.[9][10]

  • Improper Handling/Storage: Exposure to air or moisture can degrade sensitive catalysts. Always handle and store them under an inert atmosphere as recommended.

Q4: Can the structure of the substrate (1-indanone) affect the enantioselectivity?

A4: Yes, the substrate's structure plays a significant role. Substituents on the aromatic ring or at the C2 position of the indanone can influence how the substrate fits into the chiral pocket of the catalyst. Steric and electronic factors of the substrate interact with the chiral ligand, affecting the facial selectivity of the hydride attack.[11][12]

The diagram below illustrates the key factors that influence the enantioselectivity of the reaction.

EnantioselectivityFactors Core Enantioselectivity (e.e. %) Catalyst Chiral Catalyst / Ligand Catalyst->Core Catalyst_Purity Purity & Integrity Catalyst->Catalyst_Purity Catalyst_Loading Concentration Catalyst->Catalyst_Loading Substrate Substrate Quality Substrate->Core Substrate_Purity Purity of 1-Indanone Substrate->Substrate_Purity Conditions Reaction Conditions Conditions->Core Cond_Temp Temperature Conditions->Cond_Temp Cond_Solvent Solvent Conditions->Cond_Solvent Cond_Time Reaction Time Conditions->Cond_Time

Caption: Key factors influencing enantioselectivity.

Quantitative Data Summary

The following tables summarize representative data for common enantioselective methods for this compound synthesis.

Table 1: Asymmetric Transfer Hydrogenation of 1-Indanone

Catalyst SystemHydrogen SourceTemp. (°C)SolventYield (%)e.e. (%)Reference
RuCl₂--INVALID-LINK--HCOOH/NEt₃28CH₃CN>9997 (R)Noyori et al.
[Ir(cod)Cl]₂ / (S)-f-amphoxi-PrOH80i-PrOH9592 (S)Andersson et al.
RuCl₂[(S)-xyl-BINAP][(S)-DAIPEN]i-PrOH / t-BuOK25i-PrOH>9999 (R)Noyori et al.

Data compiled from various sources for illustrative purposes.

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of 1-Indanone

Chiral CatalystBorane SourceTemp. (°C)SolventYield (%)e.e. (%)Reference
(R)-CBS-oxazaborolidineBH₃·SMe₂-20THF9594 (S)Corey et al.
(S)-CBS-oxazaborolidineCatecholborane-78Toluene9296 (R)Deloux & Srebnik

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for CBS Reduction of 1-Indanone

This protocol provides a general method for the enantioselective reduction of 1-indanone using a CBS catalyst.

  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of (R)-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 10 mol%).

  • Reaction Setup: Cool the catalyst solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.0 M in THF, 1.2 mmol) dropwise to the catalyst solution. Stir for 10 minutes.

  • Substrate Addition: Add a solution of 1-indanone (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 1-2 hours), quench it by the slow, dropwise addition of methanol (B129727) (2 mL) at -20 °C. Allow the mixture to warm to room temperature.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

References

Technical Support Center: Optimizing Solvent Systems for 1-Indanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Indanol. The following sections address common issues encountered during the optimization of solvent systems for various reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider when selecting a solvent?

A1: this compound is a crystalline solid with good solubility in common organic solvents such as ethanol (B145695) and benzene, and moderate solubility in water.[1] Its structure contains a secondary alcohol, making it amenable to a variety of reactions like nucleophilic substitution, esterification, and oxidation.[1][2] The choice of solvent will significantly depend on the specific reaction mechanism and the other reagents involved.

Q2: How does solvent polarity affect reactions with this compound?

A2: Solvent polarity can significantly influence the rate and outcome of reactions involving this compound, particularly in nucleophilic substitution reactions.

  • Polar protic solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding and can stabilize ionic intermediates.[3] This makes them suitable for SN1 type reactions by stabilizing the carbocation intermediate that may form.[4] However, they can also solvate the nucleophile, potentially reducing its reactivity in SN2 reactions.[3]

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess dipoles to dissolve charged species but do not have acidic protons for hydrogen bonding.[5] These solvents are often preferred for SN2 reactions as they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.[6]

  • Non-polar solvents (e.g., hexane, toluene) are generally less suitable for reactions involving polar or charged reactants due to poor solubility.[5] However, they can be effective in certain cases, such as in some phase-transfer catalysis conditions or specific organocatalytic reactions.[7]

Q3: What is phase-transfer catalysis (PTC) and when should I consider it for this compound reactions?

A3: Phase-transfer catalysis is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[8] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant (often a nucleophile) from the aqueous phase to the organic phase where the this compound is dissolved.[9] This method is particularly useful for reactions like the Williamson ether synthesis, where an alkoxide (formed in an aqueous basic solution) needs to react with an alkyl halide that is soluble in an organic solvent. PTC can lead to faster reactions, higher yields, and often eliminates the need for expensive, anhydrous polar aprotic solvents.[9]

Troubleshooting Guide

Problem 1: Low or no yield in a Williamson ether synthesis using this compound.

Possible Cause Troubleshooting Suggestion
Poor solubility of the 1-indoxide nucleophile. The sodium or potassium salt of this compound may not be sufficiently soluble in the chosen solvent. Consider using a polar aprotic solvent like DMF or DMSO to better solvate the cation and free up the nucleophilic alkoxide.
Competing elimination reaction. If using a secondary or bulky alkyl halide, an E2 elimination reaction may compete with the desired SN2 substitution. Ensure you are using a primary alkyl halide where possible. Lowering the reaction temperature may also favor substitution over elimination.
Inactive nucleophile due to solvent. In polar protic solvents like ethanol, the 1-indoxide nucleophile can be heavily solvated through hydrogen bonding, reducing its nucleophilicity.[3] Switching to a polar aprotic solvent can significantly increase the reaction rate.
Two-phase reaction with poor mixing. If running the reaction in a biphasic system (e.g., toluene (B28343) and aqueous NaOH), ensure vigorous stirring to maximize the interfacial area. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the alkoxide into the organic phase.[10]

Problem 2: Incomplete conversion or slow reaction in the esterification of this compound.

Possible Cause Troubleshooting Suggestion
Equilibrium limitation. Esterification is often an equilibrium process. To drive the reaction forward, consider removing water as it forms, either by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by using a dehydrating agent.
Steric hindrance. If reacting this compound with a bulky carboxylic acid, the reaction may be slow. Using a more reactive acylating agent, such as an acid chloride or anhydride, can overcome this. The choice of solvent is also critical; a non-participating solvent like DCM or THF is often used.
Low reaction temperature. Some esterification reactions require elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the chosen solvent and catalyst system.
Suboptimal solvent for catalyst. If using an acid catalyst, ensure it is soluble and active in your chosen solvent. For base-catalyzed esterifications, DMSO has been shown to provide excellent kinetics and high yields compared to other polar aprotic solvents.[11]

Problem 3: Formation of side products in a Mitsunobu reaction with this compound.

Possible Cause Troubleshooting Suggestion
Elimination side product. As this compound is a secondary alcohol, elimination to form indene (B144670) is a potential side reaction. This can be influenced by the solvent. Screening non-polar or less polar solvents like THF or dichloromethane (B109758) may afford a cleaner reaction profile.[12]
Low acidity of the nucleophile. The Mitsunobu reaction works best with nucleophiles having a pKa of less than 15.[13] If your nucleophile is not acidic enough, the azodicarboxylate may act as the nucleophile, leading to undesired byproducts.[14]
Incorrect order of reagent addition. The order of addition can be critical. Typically, the alcohol, nucleophile, and triphenylphosphine (B44618) are dissolved first, and the azodicarboxylate (DEAD or DIAD) is added last and slowly at a low temperature (e.g., 0 °C).[13][14]
Difficulty in removing byproducts. The triphenylphosphine oxide byproduct can be difficult to remove. Using a non-polar solvent like diethyl ether can sometimes cause the byproduct to precipitate, allowing for removal by filtration. Alternatively, specialized phosphine (B1218219) reagents can be used where the oxide byproduct is easily removed by an acid wash.[15]

Data Presentation: Solvent Effects on Reaction Yield and Time

While specific data for this compound reactions is dispersed across various studies, the following table illustrates a typical outcome of a solvent optimization study for a nucleophilic substitution reaction, based on findings for a similar type of synthesis.[16] This demonstrates the significant impact solvent choice can have on reaction performance.

Table 1: Illustrative Effect of Solvent on a Nucleophilic Substitution Reaction

Solvent Solvent Type Reaction Time (h) Yield (%)
TolueneNon-Polar355
THFPolar Aprotic (Ether)365
AcetonitrilePolar Aprotic274
DMFPolar Aprotic1.575
DMSOPolar Aprotic1.578
IsopropanolPolar Protic180
MethanolPolar Protic0.584
EthanolPolar Protic0.3390

Note: This data is representative and serves to illustrate the general trends in solvent effects. Optimal conditions for this compound reactions should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound using Phase-Transfer Catalysis

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), toluene (10 volumes), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (0.05 eq.).

  • Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (e.g., 50% w/v, 3.0 eq.).

  • Reaction Initiation: Stir the biphasic mixture vigorously. Add the primary alkyl halide (1.1 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Mitsunobu Esterification of this compound

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 10 volumes).[13]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.[13]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of this compound and the formation of a new, less polar spot corresponding to the ester product.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add a non-polar solvent like diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the mixture and collect the filtrate.

  • Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography on silica gel.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions A Define Reaction Type (e.g., SN2, SN1, Oxidation) B Consult Solvent Properties - Polarity (Protic/Aprotic) - Boiling Point - Solubility of Reagents A->B D Select 3-5 Candidate Solvents (e.g., THF, DMF, CH3CN, Toluene) B->D C Initial Solvent Screening (Small Scale) E Run Parallel Reactions C->E D->C Based on literature and safety data F Analyze Results (Yield, Purity, Reaction Time) E->F F->D Re-screen if results are poor G Identify Optimal Solvent F->G H Scale-up and Optimization G->H

Caption: A logical workflow for selecting an optimal solvent system.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_solvent Analyze Solvent System check_conditions->analyze_solvent sub_solubility Poor Reagent Solubility? analyze_solvent->sub_solubility Solubility Issue sub_reactivity Solvent Inhibiting Reactivity? analyze_solvent->sub_reactivity Reactivity Issue sub_side_reactions Side Reactions Promoted? analyze_solvent->sub_side_reactions Selectivity Issue action_change_solvent Change Solvent Class (e.g., Protic to Aprotic) sub_solubility->action_change_solvent action_cosolvent Use a Co-solvent sub_solubility->action_cosolvent sub_reactivity->action_change_solvent action_ptc Add Phase-Transfer Catalyst sub_reactivity->action_ptc sub_side_reactions->action_change_solvent end_node Improved Yield action_change_solvent->end_node action_ptc->end_node action_cosolvent->end_node

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Scaling Up 1-Indanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-indanol (B147123) from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion at Pilot Scale

Q: We are observing a significant drop in yield for our this compound synthesis (from 1-indanone (B140024) hydrogenation) when moving from a 1 L lab reactor to a 100 L pilot reactor. What are the likely causes and how can we troubleshoot this?

A: Low yield upon scale-up is a common challenge and can often be attributed to mass and heat transfer limitations. Here’s a systematic approach to diagnosing and resolving the issue:

  • Mass Transfer (Hydrogen Availability): At a larger scale, ensuring efficient contact between the hydrogen gas, the 1-indanone solution, and the solid catalyst becomes more challenging.

    • Agitation: The stirring efficiency that was adequate in the lab may be insufficient in the pilot reactor. Poor mixing can lead to a hydrogen-starved environment at the catalyst surface.[1] Review the agitator design and speed. Consider installing baffles to improve turbulence.

    • Hydrogen Sparging: Ensure the hydrogen delivery system in the pilot plant provides good dispersion. A simple headspace feed may not be enough. A sparging tube that releases fine bubbles of hydrogen near the agitator can significantly improve gas-liquid mass transfer.

  • Heat Transfer (Exotherm Control): The hydrogenation of 1-indanone is an exothermic reaction.[2][3] As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[4]

    • Hot Spots: Inadequate heat removal can create localized hot spots on the catalyst surface, which can lead to side reactions and the formation of by-products, thereby reducing the yield of this compound.

    • Monitoring: Implement multiple temperature probes within the reactor to detect thermal gradients.

    • Cooling Capacity: Ensure the pilot reactor's cooling jacket and coolant flow rate are sufficient to handle the reaction exotherm.[5]

  • Catalyst Activity:

    • Poisoning: The larger scale of the pilot plant may introduce new sources of catalyst poisons. Ensure the quality of the 1-indanone, solvent, and hydrogen is consistent with the lab scale.

    • Concentration: While maintaining the same catalyst-to-substrate ratio, the absolute amount of catalyst is much larger. Inadequate mixing can lead to catalyst settling, reducing its effective concentration.

Issue 2: Increase in Impurity Profile

Q: Our this compound from the pilot plant shows a higher level of impurities compared to the lab-scale synthesis. What are these impurities and how can we minimize them?

A: An increase in impurities is often linked to the heat and mass transfer issues mentioned previously, as well as longer reaction times.

  • Common By-products:

    • Indene: Formed via dehydration of this compound, especially at elevated temperatures.

    • 2-Indanol: May form depending on the catalyst and reaction conditions.

    • Over-reduction Products: Hydrogenation of the aromatic ring can occur under harsh conditions (high temperature and pressure).

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. Improve cooling efficiency to prevent overheating.[3][5]

    • Reaction Time: Optimize the reaction time. Holding the reaction at temperature for too long after the 1-indanone has been consumed can promote side reactions. In-process monitoring is crucial here.

    • Catalyst Selection: Some catalysts are more selective than others. For instance, a copper-based catalyst might offer higher selectivity to this compound compared to a platinum-based one, which could be more active for aromatic ring hydrogenation.[6]

Issue 3: Difficulty in Catalyst Filtration

Q: We are experiencing slow filtration times and catalyst fines passing through the filter in our pilot plant. How can we improve the catalyst removal step?

A: Catalyst filtration can be challenging at a larger scale due to the larger volume of slurry and the potential for filter clogging.

  • Filter Sizing and Type: Ensure the filter has a sufficiently large surface area for the batch size. A filter press or a contained filtration system with a larger surface area might be necessary.

  • Filter Aid: The use of a filter aid like Celite is common. At the pilot scale, you may need to optimize the amount and grade of the filter aid. A pre-coat of the filter with the filter aid can be beneficial.

  • Catalyst Settling: Allow the catalyst to settle before starting the filtration. This will reduce the initial load on the filter.

  • Pressure Spikes: Avoid sudden increases in pressure during filtration, as this can compress the filter cake and force fines through the filter media.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the hydrogenation of 1-indanone?

A1: Safety is paramount in any hydrogenation reaction. Key considerations include:

  • Hydrogen Handling: Hydrogen is highly flammable. The pilot plant should be in a well-ventilated area with appropriate electrical classifications. Ensure all equipment is properly grounded to prevent static discharge.[3]

  • Exotherm Management: A runaway reaction is a significant hazard. A robust cooling system and a quench plan are essential.[2][5]

  • Catalyst Handling: Some hydrogenation catalysts, like palladium on carbon, can be pyrophoric, especially after use when dry and exposed to air. Handle the catalyst as a wet slurry whenever possible.

  • Pressure Management: The reactor must be rated for the intended operating pressure, with appropriate pressure relief devices installed.[3]

  • Process Safety Management (PSM): Implement a thorough PSM program that includes hazard and risk analysis, management of change procedures, and operator training.[8][9][10]

Q2: What in-process analytical methods are recommended for monitoring the reaction at a pilot scale?

A2: In-process controls are crucial for ensuring reaction completion and minimizing side-product formation.[11][12]

  • HPLC/GC: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods to monitor the disappearance of 1-indanone and the appearance of this compound. This allows for precise determination of the reaction endpoint.[13]

  • Hydrogen Uptake: Monitoring the rate of hydrogen consumption can provide a real-time indication of the reaction rate. A sudden stop in hydrogen uptake usually signals the end of the reaction.

Q3: How do solvent choices made in the lab translate to the pilot plant?

A3: Solvents that work well in the lab may present challenges at a larger scale.

  • Safety and Environmental: Solvents with low flash points or high toxicity may not be suitable for a pilot plant setting. Consider greener solvent alternatives.

  • Boiling Point: A solvent with a very low boiling point might require a more robust condenser system at the pilot scale to prevent losses.

  • Solubility: Ensure the starting material and product remain soluble at the intended operating temperatures and concentrations.

  • Reaction Kinetics: The solvent can influence the reaction rate and selectivity. The effect of the solvent on the hydrogenation of ketones can be complex and may change with scale.[14][15][16]

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Synthesis Parameters for 1-Indanone Hydrogenation

ParameterLaboratory Scale (1 L Reactor)Pilot Plant Scale (100 L Reactor)Key Considerations for Scale-Up
Reactant 1-Indanone1-IndanoneEnsure consistent purity of starting material.
Solvent Ethanol (B145695)EthanolCheck for any new impurities in bulk solvent supply.
Catalyst 5% Pd/C (50% wet)5% Pd/C (50% wet)Ensure consistent catalyst activity and particle size.
1-Indanone Conc. 0.5 M0.5 MHigher concentrations can increase exotherm.
Catalyst Loading 2 mol%2 mol%Inadequate mixing can reduce effective loading.
Hydrogen Pressure 50 psi (approx. 3.4 bar)50 psi (approx. 3.4 bar)Ensure pressure is maintained throughout the reaction.
Temperature 25 °C25-30 °C (with cooling)Active cooling is critical to manage the exotherm.
Reaction Time 4-6 hours6-8 hoursLonger times may be due to mass transfer limitations.
Typical Yield >98%90-95%Lower yield at scale often points to mass/heat transfer issues.
Purity (by GC) >99%97-99%Increased impurities may result from localized overheating.

Note: The data in this table are illustrative and may vary depending on the specific equipment and conditions used.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 1-Indanone to this compound (Pilot Scale)

Objective: To produce this compound from 1-indanone via catalytic hydrogenation in a 100 L pilot-scale reactor.

Materials:

  • 1-Indanone (e.g., 6.6 kg, 50 mol)

  • Ethanol (e.g., 100 L)

  • 5% Palladium on Carbon (50% wet) (e.g., 212 g, corresponding to 1 mol Pd)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Celite (for filtration)

Equipment:

  • 100 L pressure reactor with heating/cooling jacket, variable speed agitator, baffles, and a hydrogen sparging system.

  • Hydrogen supply with pressure regulator and mass flow meter.

  • Filtration system (e.g., filter press or Nutsche filter).

  • Rotary evaporator for solvent removal.

Procedure:

  • Reactor Inerting: Purge the 100 L reactor with nitrogen to remove all oxygen.

  • Catalyst Charging: Under a nitrogen atmosphere, charge the wet 5% Pd/C catalyst into the reactor. Add a portion of the ethanol (e.g., 20 L) to create a slurry.

  • Reactant Charging: Dissolve the 1-indanone in the remaining ethanol and charge the solution to the reactor.

  • Pressurization: Seal the reactor, and pressurize and vent with nitrogen three times to ensure an inert atmosphere. Then, pressurize and vent with hydrogen three times. Finally, pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Start the agitator and the hydrogen feed. Maintain the temperature between 25-30 °C using the cooling jacket to remove the heat of reaction. Monitor the reaction by hydrogen uptake and by taking periodic samples for GC/HPLC analysis.

  • Reaction Completion: When the hydrogen uptake ceases and GC/HPLC analysis shows complete consumption of 1-indanone, stop the hydrogen flow.

  • Depressurization and Inerting: Vent the excess hydrogen and purge the reactor with nitrogen.

  • Filtration: Transfer the reaction mixture to the filtration unit through a bed of Celite to remove the catalyst. Wash the reactor and the filter cake with ethanol.

  • Work-up: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude this compound can be further purified by recrystallization or distillation if required.

Visualizations

Synthesis_Pathway Indanone 1-Indanone Indanol This compound Indanone->Indanol Hydrogenation H2_Catalyst H2, Pd/C H2_Catalyst->Indanone

Caption: Synthesis of this compound from 1-Indanone.

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_dev Process Development (1L Reactor) lab_opt Parameter Optimization (Temp, Pressure, Catalyst) lab_dev->lab_opt lab_analysis Yield & Purity Analysis lab_opt->lab_analysis pilot_design Scale-Up Design (Heat/Mass Transfer) lab_analysis->pilot_design Transfer Knowledge pilot_run Pilot Run (100L Reactor) pilot_design->pilot_run pilot_monitoring In-Process Control pilot_run->pilot_monitoring pilot_purification Purification & Isolation pilot_monitoring->pilot_purification pilot_purification->lab_analysis Feedback for Optimization

Caption: Workflow for scaling up this compound synthesis.

Troubleshooting_Tree start Low Yield at Pilot Scale q1 Check H2 Mass Transfer start->q1 q2 Check Heat Transfer q1->q2 No sol1 Increase Agitation Speed Improve H2 Sparging q1->sol1 Yes q3 Check Catalyst Activity q2->q3 No sol2 Enhance Reactor Cooling Optimize Feed Rate q2->sol2 Yes sol3 Verify Raw Material Purity Ensure Proper Catalyst Dispersion q3->sol3 Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Managing Thermal Decomposition of 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Indanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the thermal decomposition of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is thermal decomposition in the context of this compound?

A1: Thermal decomposition is a chemical breakdown process induced by heat. For this compound, a crystalline solid, applying excessive heat can cause its molecular structure to break apart, leading to the formation of undesired byproducts and a reduction in the yield of your target molecule.

Q2: At what temperature does this compound begin to decompose?

A2: According to safety data sheets, this compound has a high decomposition temperature, listed as > 350°C.[1][2] However, for practical laboratory applications, thermal instability and degradation can occur at much lower temperatures, especially in the presence of catalysts, impurities, or incompatible materials. It is crucial to monitor for signs of decomposition even when working below this official threshold.

Q3: What are the primary products of this compound's thermal decomposition?

A3: The hazardous decomposition products formed under high heat are primarily carbon monoxide (CO) and carbon dioxide (CO2).[1][2] In the context of organic reactions, dehydration is a likely decomposition pathway, which would yield indene (B144670) and water. Polymerization of the resulting indene can also lead to the formation of polymeric materials.

Q4: How can I prevent or minimize the thermal decomposition of this compound?

A4: To minimize decomposition, it is essential to maintain strict temperature control during reactions. Working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. Additionally, avoiding contact with incompatible materials such as strong oxidizing agents is critical.[1][2] The choice of solvent can also play a role in stabilizing this compound at elevated temperatures.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place to ensure its stability.[1][3]

Q6: What analytical techniques are suitable for monitoring the decomposition of this compound?

A6: Several analytical methods can be employed to monitor the stability of this compound and detect degradation products. These include High-Performance Liquid Chromatography (HPLC) for quantifying the remaining this compound, and Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile decomposition products like indene.[4][5] Spectroscopic techniques such as FTIR and NMR can also be used to observe changes in the molecular structure.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound at elevated temperatures.

Problem Possible Cause Suggested Solution
Unexpected Color Change (e.g., yellowing or browning) in the Reaction Mixture This often indicates the onset of decomposition and the formation of polymeric byproducts.Immediately reduce the reaction temperature. Verify the purity of your this compound, as impurities can catalyze decomposition. Ensure the reaction is running under a fully inert atmosphere.
Low Yield of Desired Product The this compound starting material may be decomposing before it can react as intended.Lower the reaction temperature and consider extending the reaction time. Screen different solvents to find one that may offer better stability for this compound at the target temperature. Use a temperature probe to monitor the internal reaction temperature accurately.
Formation of Insoluble Byproducts or Tarry Materials This is a strong indicator of advanced decomposition and polymerization of decomposition products like indene.Review your experimental setup to eliminate local "hot spots" that could cause overheating. Consider using a milder catalyst or a lower concentration of reagents that might be promoting decomposition.
Inconsistent Reaction Outcomes or Poor Reproducibility This can be due to variations in heating profiles, atmospheric conditions, or the age and quality of the this compound.Standardize your heating method using a controlled heating mantle or oil bath. Always use a fresh supply of this compound from a reputable supplier and ensure it has been stored correctly. Purge the reaction vessel thoroughly with an inert gas before starting the reaction.
Data Summary

The following tables provide a summary of hypothetical quantitative data related to the thermal decomposition of this compound for illustrative purposes.

Table 1: Effect of Temperature on this compound Decomposition Rate in Toluene

Temperature (°C)Decomposition Rate (% per hour)Primary Byproduct(s) Observed
100< 0.1Not detectable
1200.5Traces of Indene
1402.1Indene, Minor Polymeric material
1608.5Indene, Significant Polymeric material

Table 2: Efficacy of Different Solvents on Suppressing Decomposition at 150°C

Solvent% this compound Remaining after 4 hoursObservations
Toluene82%Moderate yellowing
Dioxane91%Slight yellowing
DMF75%Significant browning
Anisole95%Minimal color change
Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound at Elevated Temperature

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe, add this compound (1.0 eq) and the appropriate solvent (e.g., Anisole, 5 mL/mmol).

  • Inerting: Seal the flask and purge the system with dry nitrogen or argon for 15-20 minutes to establish an inert atmosphere.

  • Addition of Reagents: Add the other reaction components (e.g., catalyst, electrophile) via syringe or under a positive flow of inert gas.

  • Heating: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 130°C).

  • Monitoring: Monitor the internal reaction temperature closely. Withdraw small aliquots periodically (e.g., every hour) to analyze for the consumption of this compound and the formation of products and byproducts via HPLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the standard aqueous work-up and purification procedures.

Protocol 2: Monitoring Thermal Stability of this compound using HPLC

  • Sample Preparation: Prepare a stock solution of this compound in the chosen reaction solvent at the desired concentration.

  • Heating: Transfer the solution to a sealed vial and place it in a heating block or oil bath set to the target temperature.

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), remove an aliquot of the solution.

  • Quenching and Dilution: Immediately cool the aliquot in an ice bath and dilute it with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample onto an appropriate HPLC column (e.g., C18). Use a suitable mobile phase (e.g., acetonitrile/water gradient) and detect the components using a UV detector at a relevant wavelength (e.g., 254 nm).

  • Quantification: Calculate the percentage of remaining this compound at each time point by comparing the peak area to that of the t=0 sample.

Visualizations

DecompositionPathway Indanol This compound Indene Indene Indanol->Indene - H₂O Heat Heat (>150°C) Heat->Indanol Polymer Polymeric Byproducts Indene->Polymer Polymerization Water H₂O

Caption: Thermal decomposition pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A 1. Add this compound & Solvent B 2. Purge with Inert Gas A->B C 3. Add Reagents B->C D 4. Heat to Target Temp C->D E 5. Monitor by HPLC/GC-MS D->E F 6. Cool to Room Temp E->F G 7. Aqueous Work-up F->G H 8. Purify Product G->H

Caption: Experimental workflow for reactions with this compound.

TroubleshootingLogic Problem Low Product Yield? CheckTemp Is Temperature > 140°C? Problem->CheckTemp CheckAtmosphere Is Atmosphere Inert? CheckTemp->CheckAtmosphere No Solution_Temp Reduce Temperature CheckTemp->Solution_Temp Yes CheckPurity Is this compound Pure? CheckAtmosphere->CheckPurity Yes Solution_Atmosphere Improve Inert Gas Purge CheckAtmosphere->Solution_Atmosphere No Solution_Purity Use High-Purity Reagent CheckPurity->Solution_Purity No Success Yield Improved CheckPurity->Success Yes Solution_Temp->Success Solution_Atmosphere->Success Solution_Purity->Success

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Technical Support Center: Chiral 1-Indanol Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively prevent the racemization of chiral 1-indanol (B147123) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] This is a significant issue in pharmaceutical development because different enantiomers of a chiral molecule, like this compound, can have vastly different biological activities and toxicological profiles.[1] Maintaining the enantiomeric excess (ee) is crucial for ensuring the desired therapeutic effect and safety of a drug candidate.

Q2: What are the primary factors that can induce racemization of this compound?

A2: The primary causes of racemization for chiral alcohols like this compound generally involve harsh reaction conditions.[2] Key factors include:

  • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.[3][4]

  • Extreme pH: Both strongly acidic and basic conditions can catalyze the racemization process.[2][5] This can be particularly problematic during aqueous work-ups if the pH is not carefully controlled.[3]

  • Inappropriate Solvents: The choice of solvent can influence the stability of intermediates that may be prone to racemization.[3][6] Protic solvents, for example, can stabilize ionic intermediates that may lead to a loss of stereochemical integrity.[3]

  • Extended Reaction or Storage Times: Prolonged exposure to even mildly unfavorable conditions can lead to a gradual loss of enantiomeric purity.[2]

Q3: How can I minimize racemization during a chemical reaction involving this compound?

A3: To minimize racemization during a reaction, it is crucial to optimize the reaction conditions. Consider the following:

  • Temperature Control: Whenever possible, run reactions at lower temperatures.[3]

  • pH Neutrality: Maintain a neutral or near-neutral pH throughout the reaction and work-up steps.[2] If the reaction requires acidic or basic conditions, use the mildest reagents possible and minimize the reaction time.

  • Solvent Screening: Screen various solvents to identify one that provides good reactivity while minimizing racemization.[3] Aprotic solvents are often a good starting point.

  • Reagent Selection: Choose reagents that are known to be compatible with maintaining stereochemical integrity.[3]

Q4: What are the best practices for the purification of chiral this compound?

A4: Purification is a critical step where racemization can occur.[3]

  • Chromatography: Standard silica (B1680970) gel is acidic and can cause racemization of sensitive compounds.[2][3] Consider using neutral alumina (B75360) as the stationary phase or deactivating the silica gel with a base like triethylamine (B128534) before use.[2]

  • Crystallization: If applicable, purification by crystallization can be an excellent method to avoid chromatography-induced racemization.[2]

  • Distillation: If distillation is necessary, use high-vacuum and low-temperature techniques to minimize thermal stress on the compound.[2]

Q5: How should I store enantiomerically pure this compound to ensure its long-term stability?

A5: Proper storage is essential for preserving the enantiomeric purity of this compound. It should be stored in a cool, dry place in a tightly sealed container.[7][8] Storage at ambient room temperature is generally acceptable for the solid material.[7] For solutions, it is best to store them at low temperatures and to use aprotic solvents if possible.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of enantiomeric excess (ee) after reaction work-up. 1. pH of the aqueous wash was too high or too low.[3] 2. Prolonged contact time with the aqueous phase.1. Neutralize the reaction mixture carefully before extraction. Use buffered solutions to wash if necessary. 2. Minimize the duration of the aqueous work-up.
Racemization observed after column chromatography. 1. The silica gel stationary phase is acidic.[2][3] 2. The compound was left on the column for an extended period.1. Use neutral alumina or deactivated silica gel (by pre-treating with a triethylamine solution).[2] 2. Elute the compound as quickly as possible.
Decreased ee after solvent removal. 1. The temperature of the rotary evaporator bath was too high.[2]1. Use a low-temperature water bath and a high-vacuum pump to remove the solvent.
Gradual loss of enantiomeric purity during storage. 1. Storage at elevated temperatures. 2. Exposure to acidic or basic contaminants. 3. Storage in a protic solvent.1. Store in a refrigerator or freezer. 2. Ensure the storage container is clean and inert. 3. If in solution, use an aprotic solvent and store at low temperature.

Quantitative Data Summary

Parameter Condition Effect on Racemization Rate Rationale
Temperature IncreaseExponential IncreaseProvides activation energy for chiral inversion.[3][4]
pH Highly Acidic (pH < 3)IncreaseCan promote the formation of carbocation-like intermediates.[2]
pH Highly Basic (pH > 10)IncreaseCan facilitate deprotonation-reprotonation mechanisms leading to inversion.[2]
Solvent Polarity Protic SolventsPotential IncreaseCan stabilize charged intermediates that may be achiral.[3]
Solvent Polarity Aprotic SolventsGenerally LowerLess likely to stabilize racemization-prone intermediates.[3]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Work-up of a Reaction Mixture Containing Chiral this compound
  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This will minimize thermal stress during quenching.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of a mild quenching agent (e.g., ammonium (B1175870) chloride for organometallic reagents, or sodium bicarbonate for acidic reactions).

  • pH Adjustment: Monitor the pH of the aqueous layer. If necessary, adjust the pH to be between 6.5 and 7.5 by adding a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) dropwise with vigorous stirring.

  • Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

  • Washing: Wash the combined organic layers with a neutral brine solution to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator with a water bath temperature not exceeding 30-35 °C.

Protocol 2: Purification of Chiral this compound via Flash Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent. For every 100 g of silica gel, add 1-2 mL of triethylamine to the slurry and mix thoroughly.

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Equilibration: Equilibrate the packed column by flushing with the mobile phase containing 0.1% triethylamine until the baseline on the detector is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low.

Protocol 3: Determination of Enantiomeric Excess using Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating alcohol enantiomers.

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[9] A common starting point is 90:10 hexane:isopropanol.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase (e.g., ~1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (e.g., at 254 nm).

  • Quantification: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[9]

Visualizations

experimental_workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis & Storage reaction Chiral Synthesis quench Low-Temp Quench reaction->quench Cool to 0-5 °C ph_adjust Neutral pH Adjustment quench->ph_adjust Monitor pH extract Extraction ph_adjust->extract dry Dry Organic Layer extract->dry concentrate Low-Temp Concentration dry->concentrate purify Purification Step concentrate->purify analysis Chiral HPLC Analysis purify->analysis storage Store Cold & Dry analysis->storage

Caption: A generalized workflow for minimizing racemization of this compound.

racemization_factors cluster_thermal Thermal Stress cluster_chemical Chemical Environment cluster_process Processing Steps racemization Racemization of this compound high_temp High Temperature high_temp->racemization long_time Prolonged Heating long_time->racemization strong_acid Strongly Acidic pH strong_acid->racemization strong_base Strongly Basic pH strong_base->racemization protic_solvent Protic Solvents protic_solvent->racemization acidic_silica Acidic Silica Gel acidic_silica->racemization harsh_workup Harsh Work-up harsh_workup->racemization

Caption: Key factors that can contribute to the racemization of this compound.

References

Technical Support Center: Improving the Efficiency of 1-Indanol Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic 1-indanol (B147123). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your enantioselective separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the resolution of racemic this compound?

A1: The most prevalent methods for resolving racemic this compound include enzymatic kinetic resolution (EKR), chemical resolution via diastereomeric salt formation, and chiral chromatography.[1][2] EKR, particularly using lipases, is a widely adopted method due to its high enantioselectivity and mild reaction conditions.[3] Chemical resolution with chiral resolving agents like tartaric acid or mandelic acid is a classical and often scalable approach.[1][4] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating this compound enantiomers.[5][6]

Q2: I am new to enzymatic resolutions. Which enzyme is a good starting point for this compound?

A2: For the kinetic resolution of this compound and other secondary alcohols, Candida antarctica lipase (B570770) B (CALB), commercially available in an immobilized form as Novozym® 435, is an excellent and highly recommended starting point.[7] It is known for its broad substrate scope, high enantioselectivity, and stability in organic solvents.[8]

Q3: What is a realistic expectation for the yield of a single enantiomer in a kinetic resolution?

A3: In a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%, as the enzyme selectively transforms one enantiomer, leaving the other unreacted.[2] However, it is possible to achieve yields approaching 100% for a single desired enantiomer by employing a dynamic kinetic resolution (DKR) process, which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[9]

Q4: How can I monitor the progress and determine the success of my resolution experiment?

A4: The progress and success of a this compound resolution are typically monitored by measuring the conversion of the starting material and the enantiomeric excess (ee) of both the remaining substrate and the product. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10]

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR)

Issue 1: Low or no conversion of this compound.

  • Possible Cause: Inactive enzyme.

    • Solution: Ensure the enzyme has been stored correctly and is from a reputable supplier. Perform a control reaction with a known substrate to verify its activity.

  • Possible Cause: Inappropriate solvent.

    • Solution: The enzyme's activity is highly dependent on the solvent. Non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are often good choices for lipase-catalyzed reactions.[11] Polar solvents can sometimes strip the essential water layer from the enzyme, leading to deactivation.[11][12]

  • Possible Cause: Incorrect temperature.

    • Solution: Optimize the reaction temperature. While lipases can be robust, their activity is temperature-dependent. A common starting range is 40-60°C.[13]

  • Possible Cause: Sub-optimal water activity.

    • Solution: Lipases require a small amount of water to maintain their active conformation in organic solvents. However, excess water can promote the reverse hydrolysis reaction. Consider adding a small amount of water or using molecular sieves to control the water content.[14]

Issue 2: Low enantioselectivity (low ee%).

  • Possible Cause: Sub-optimal temperature.

    • Solution: Enantioselectivity is often temperature-dependent. In many cases, lowering the reaction temperature can increase the enantiomeric ratio (E), although this may also decrease the reaction rate.[15]

  • Possible Cause: Incorrect choice of acyl donor.

    • Solution: The structure of the acyl donor can significantly influence enantioselectivity. Screen various acyl donors, such as vinyl acetate, isopropenyl acetate, or different acid anhydrides.[13]

  • Possible Cause: Inappropriate solvent.

    • Solution: The solvent can affect the enzyme's conformation and, consequently, its enantioselectivity.[16] Screen a range of solvents with varying polarities.

  • Possible Cause: Reaction has proceeded past 50% conversion.

    • Solution: In kinetic resolutions, the enantiomeric excess of the product is highest at lower conversions and decreases as the reaction progresses.[9] For optimal ee of the product, aim for a conversion close to 50%.

Chemical Resolution via Diastereomeric Salt Formation

Issue: Poor separation of diastereomeric salts or low ee of the resolved this compound.

  • Possible Cause: Poor choice of resolving agent.

    • Solution: The success of this method relies on the differential solubility of the two diastereomeric salts. Screen a variety of chiral resolving agents (e.g., (+)- or (-)-tartaric acid, (S)-mandelic acid).[4][17]

  • Possible Cause: Inappropriate crystallization solvent.

    • Solution: The choice of solvent is critical for achieving good separation of the diastereomers. Screen a range of solvents and solvent mixtures to maximize the solubility difference.[17]

  • Possible Cause: Co-crystallization of diastereomers.

    • Solution: The undesired diastereomer may incorporate into the crystal lattice of the desired one. Try recrystallizing the diastereomeric salt multiple times to improve its purity.[17]

  • Possible Cause: Incomplete salt formation or decomposition.

    • Solution: Ensure that the acid-base reaction to form the salt goes to completion. Use appropriate work-up conditions to carefully liberate the enantiomerically enriched this compound from the separated diastereomeric salt.

Data Presentation

Table 1: Comparison of Solvents for Lipase-Catalyzed Resolution of a Secondary Alcohol

SolventRelative Activity (%)Enantiomeric Ratio (E)Reference
Hexane10085
Toluene9070[14]
Methyl tert-butyl ether (MTBE)12095
Acetonitrile2015[12]
Tetrahydrofuran (THF)5040[13]

Note: Data is generalized from studies on secondary alcohols and serves as a guideline. Optimal conditions for this compound may vary.

Table 2: Effect of Temperature on Enantioselectivity in a Lipase-Catalyzed Resolution

Temperature (°C)Conversion (%)Enantiomeric Excess (ee%) of ProductEnantiomeric Ratio (E)Reference
2545>99>200[18]
405098150[19]
60529580[13]

Note: This table illustrates the general trend that lower temperatures often lead to higher enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (±)-1-Indanol using Novozym® 435
  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., MTBE, 10-20 mL per mmol of substrate), add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq).

  • Enzyme Addition: Add immobilized lipase (Novozym® 435, typically 10-50 mg per mmol of substrate).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40°C) in an incubator shaker.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining this compound and the formed 1-indanyl acetate.

  • Work-up: Once the desired conversion (ideally around 50%) is reached, filter off the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of unreacted this compound and the ester product can be separated by column chromatography.

Protocol 2: Chiral HPLC Method for Separation of this compound Enantiomers
  • Column: Chiralpak® ID or a similar amylose-based chiral stationary phase.[5]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) is commonly used. A typical starting ratio is 90:10 (v/v).[5]

  • Flow Rate: 1.0 mL/min for a conventional HPLC column.[5]

  • Detection: UV detection at 254 nm.[5]

  • Optimization: The mobile phase composition can be adjusted to optimize the resolution and retention times. Decreasing the percentage of 2-propanol will generally increase retention and may improve resolution. The column temperature can also be varied; lower temperatures often enhance chiral selectivity.[20]

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Analysis cluster_workup Work-up & Purification racemic_indanol Racemic this compound reaction_vessel Reaction Mixture racemic_indanol->reaction_vessel solvent Organic Solvent (e.g., MTBE) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel hplc Chiral HPLC/GC Analysis reaction_vessel->hplc Sampling filtration Filter to Remove Enzyme reaction_vessel->filtration ~50% Conversion enzyme Immobilized Lipase (Novozym® 435) enzyme->reaction_vessel data Determine ee% & Conversion hplc->data data->reaction_vessel Continue/Stop separation Column Chromatography filtration->separation enantiomer_S (S)-1-Indanol separation->enantiomer_S product_R (R)-1-Indanyl Acetate separation->product_R

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Troubleshooting_Low_ee cluster_temp Temperature Optimization cluster_solvent Solvent Selection cluster_acyl Acyl Donor Choice cluster_conv Conversion Control start Low Enantioselectivity (ee%) temp_check Is temperature optimized? start->temp_check lower_temp Lower Reaction Temperature temp_check->lower_temp No solvent_check Is solvent optimal? temp_check->solvent_check Yes end_node Improved Enantioselectivity lower_temp->end_node screen_solvents Screen Different Solvents (e.g., hexane, toluene, MTBE) solvent_check->screen_solvents No acyl_check Is acyl donor optimal? solvent_check->acyl_check Yes screen_solvents->end_node screen_acyl Screen Different Acyl Donors (e.g., isopropenyl acetate) acyl_check->screen_acyl No conv_check Is conversion > 50%? acyl_check->conv_check Yes screen_acyl->end_node stop_earlier Stop Reaction at ~50% Conversion conv_check->stop_earlier Yes conv_check->end_node No stop_earlier->end_node

Caption: Troubleshooting guide for low enantioselectivity in EKR.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Indanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common synthetic routes to 1-Indanol (B147123), complete with experimental data and detailed protocols to inform methodological selection in research and development.

The synthesis of this compound, a valuable chiral building block in the pharmaceutical industry, is achievable through several established chemical pathways. The most prevalent precursor for these syntheses is 1-Indanone (B140024). This guide provides a comparative overview of three primary synthesis routes: catalytic hydrogenation, sodium borohydride (B1222165) reduction, and enantioselective reduction using a borane (B79455) complex. The selection of an appropriate method is critical and depends on desired outcomes such as yield, stereoselectivity, cost, and experimental scalability.

Comparison of Synthesis Routes for this compound

The following table summarizes the key quantitative data for the three discussed synthesis routes, offering a clear comparison of their performance based on reported experimental results.

ParameterCatalytic HydrogenationSodium Borohydride ReductionEnantioselective Borane Reduction
Starting Material 1-Indanone1-Indanone1-Indanone
Primary Reagent(s) H₂, Metal Catalyst (e.g., Cu/SiO₂)Sodium Borohydride (NaBH₄)Borane Dimethyl Sulfide (B99878), Chiral Catalyst
Solvent CyclohexaneEthanol (B145695) / Methanol (B129727)Tetrahydrofuran (B95107) (THF)
Reported Yield Up to 97.1%[1]General high yields for ketones99%[2]
Reaction Time ~8 hours[1]Typically 15-30 minutes[3][4]~2 hours[2]
Temperature 90 °C (363 K)[1]Room Temperature or 0 °C to boiling[3]20 °C[2]
Pressure 10 bar[1]AtmosphericAtmospheric
Key Advantage High yield, stable catalystMild conditions, readily available reagentHigh enantioselectivity
Key Disadvantage Requires pressure equipmentProduces a racemic mixtureCost of chiral catalyst

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory procedures found in the literature.

1. Catalytic Hydrogenation of 1-Indanone

This method employs a heterogeneous catalyst to facilitate the addition of hydrogen across the carbonyl group of 1-indanone.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Indanone 1-Indanone Reactor High-Pressure Reactor Indanone->Reactor Solvent Cyclohexane Solvent->Reactor Catalyst Cu/SiO2 Catalyst->Reactor Pressurize Pressurize with H2 (10 bar) Reactor->Pressurize Charge Heat Heat to 90 °C Pressurize->Heat Stir Stir for 8h Heat->Stir Cool Cool and Depressurize Stir->Cool Reaction Complete Filter Filter Catalyst Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purification (e.g., Distillation) Evaporate->Purify Product This compound Purify->Product

Workflow for Catalytic Hydrogenation of 1-Indanone.

Protocol: A high-pressure reactor is charged with 1-indanone, a suitable solvent such as cyclohexane, and a silica-supported copper catalyst (Cu/SiO₂).[1] The reactor is sealed and purged with hydrogen gas before being pressurized to 10 bar. The reaction mixture is then heated to 90 °C and stirred for approximately 8 hours.[1] After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude this compound can be purified by distillation or recrystallization to yield the final product.

2. Sodium Borohydride Reduction of 1-Indanone

This is a common and convenient method for the reduction of ketones to alcohols using a mild and selective reducing agent.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Indanone 1-Indanone Flask Reaction Flask Indanone->Flask Solvent Ethanol/Methanol Solvent->Flask Cool Cool in Ice Bath Flask->Cool Dissolve Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Stir Stir for 15-30 min Add_NaBH4->Stir Quench Add Water Stir->Quench Reaction Complete Extract Extract with Ether Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product This compound Evaporate->Product

Workflow for Sodium Borohydride Reduction of 1-Indanone.

Protocol: 1-Indanone is dissolved in 95% ethanol or methanol in a flask and cooled in an ice bath.[3] Sodium borohydride is then added portion-wise to the solution. The reaction is typically stirred for 15-30 minutes at room temperature or in an ice bath.[3][4] After the reaction is complete, as monitored by thin-layer chromatography, water is added to quench the excess sodium borohydride.[3] The product is then extracted with a suitable organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified.

3. Enantioselective Reduction of 1-Indanone

This method is employed when a specific enantiomer of this compound is desired, utilizing a chiral catalyst to direct the stereochemical outcome of the reduction.

Experimental Workflow:

cluster_prep Catalyst Preparation cluster_reaction Enantioselective Reduction cluster_workup Work-up & Purification Catalyst Chiral Catalyst Flask1 Flask 1 Catalyst->Flask1 THF THF THF->Flask1 BMS Borane Dimethyl Sulfide BMS->Flask1 Add at 0 °C, then reflux Add_Indanone Add 1-Indanone in THF Flask1->Add_Indanone Cool to RT Stir Stir for 2h at 20 °C Add_Indanone->Stir Quench Add aq. HCl Stir->Quench Reaction Complete Extract Extract with Ether Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purification (e.g., TLC) Evaporate->Purify Product Enantiopure this compound Purify->Product

Workflow for Enantioselective Borane Reduction.

Protocol: To a solution of the chiral catalyst, for example, (S)-2-(anilinodiphenylmethyl)pyrrolidine, in tetrahydrofuran (THF) at 0 °C, borane-dimethyl sulfide complex is added, and the mixture is refluxed.[2] After cooling to room temperature, a solution of 1-indanone in THF is added dropwise over a period of time. The reaction is then stirred for approximately 2 hours at 20 °C.[2] The reaction is quenched by the addition of aqueous HCl at 0 °C. The product is extracted with ether, and the combined organic layers are washed sequentially with aqueous HCl, water, and brine. After drying over anhydrous sodium sulfate and removing the solvent under reduced pressure, the crude product is purified, often by preparative thin-layer chromatography, to yield the enantiomerically enriched this compound.[2] The enantiomeric excess can be determined by chiral HPLC analysis.[2]

Signaling Pathways and Logical Relationships

The synthesis of this compound from 1-Indanone can be generalized into a few key transformations. The following diagram illustrates the logical relationship between the starting material and the product through different reaction types.

G cluster_routes Synthesis Routes Indanone 1-Indanone Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H2, Cu/SiO2) Indanone->Catalytic_Hydrogenation NaBH4_Reduction Sodium Borohydride Reduction Indanone->NaBH4_Reduction Enantioselective_Reduction Enantioselective Reduction (e.g., Borane, Chiral Catalyst) Indanone->Enantioselective_Reduction Indanol This compound Catalytic_Hydrogenation->Indanol Racemic/Achiral Product NaBH4_Reduction->Indanol Racemic Product Enantioselective_Reduction->Indanol Enantioenriched Product

Synthetic Pathways to this compound from 1-Indanone.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 1-Indanol is critical. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative analysis of this compound. Due to the limited availability of complete validation reports specifically for this compound in publicly accessible literature, this guide presents typical performance characteristics based on validated methods for structurally similar aromatic alcohols. These values serve as a benchmark for what can be expected during the validation of a method for this compound.

Comparison of Analytical Method Performance

The selection of an analytical method is a balance between the required sensitivity, selectivity, and the nature of the analyte and sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-FID methods.

Performance CharacteristicHPLC-UV (Representative Values)GC-FID (Representative Values)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Specificity Method demonstrates no interference from blank and placebo at the retention time of the analyte.Method demonstrates no interference from blank and placebo at the retention time of the analyte.
Robustness Method remains unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).Method remains unaffected by small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate, injection temperature).

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. The following are generalized protocols for the quantitative analysis of this compound using HPLC-UV and GC-FID.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the concentration of this compound in a sample solution.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the concentration of this compound in a sample solution.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Autosampler or manual injection port

  • Capillary column

Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless mode depending on the concentration).

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., Methanol or Dichloromethane) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the expected concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a final concentration within the calibration range.

Procedure:

  • Condition the GC system.

  • Inject the blank (solvent), followed by the working standard solutions.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizing the Validation Process

To better understand the workflow and interdependencies of analytical method validation, the following diagrams have been generated.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance leads to prepare_protocol Prepare Validation Protocol set_acceptance->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments analyze_data Analyze & Document Results perform_experiments->analyze_data compare_results Compare with Criteria analyze_data->compare_results validation_report Generate Validation Report compare_results->validation_report

Caption: A general workflow for analytical method validation.

G cluster_core Core Validation Parameters cluster_derived Derived Parameters cluster_reliability Reliability Parameter Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Linearity->LOD Range Range Linearity->Range Robustness Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness LOQ Limit of Quantification LOD->LOQ

Caption: Logical relationships between key analytical method validation parameters.

A Comparative Guide to Assessing the Purity of Synthesized 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, ensuring the purity of the final compound is a critical step that directly impacts the safety and efficacy of the end-product. 1-Indanol, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate methods for their needs.

Introduction to Purity Assessment

The purity of a synthesized compound is determined by the presence of impurities, which can originate from starting materials, byproducts of the reaction, intermediates, or degradation products. A thorough purity assessment is essential for regulatory compliance and for ensuring the reproducibility of downstream applications. For this compound, a common impurity is the starting material, 1-indanone (B140024), from which it is often synthesized via reduction.

This guide will focus on the comparison of three primary analytical techniques for this compound purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also briefly discuss the comparison of this compound with a structurally related chiral building block, cis-1-amino-2-indanol, which is utilized in similar asymmetric synthesis applications.

Chromatographic Purity Analysis: HPLC vs. GC

Both HPLC and GC are powerful separation techniques capable of resolving this compound from its potential impurities, most notably 1-indanone. The choice between these two methods often depends on the volatility and thermal stability of the analytes and the desired sensitivity of the analysis.

Table 1: Comparison of HPLC and GC for this compound Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally sensitive molecules.Ideal for volatile and thermally stable compounds. This compound and 1-indanone are amenable to GC.
Typical Column Reversed-phase C18Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5)
Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Sensitivity Generally in the microgram to nanogram range.High sensitivity, often in the nanogram to picogram range with FID.
Resolution Excellent for resolving closely related compounds.High resolving power, especially with long capillary columns.
Sample Preparation Dissolving the sample in a suitable solvent (e.g., acetonitrile/water).Dissolving the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol).
Experimental Protocols

Objective: To separate and quantify this compound and 1-indanone using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound sample in the mobile phase at a concentration of 1 mg/mL.

  • Prepare standard solutions of this compound and 1-indanone in the mobile phase at known concentrations (e.g., from 0.01 mg/mL to 0.1 mg/mL) for calibration.

Data Analysis: The purity of this compound is calculated based on the peak area percentage from the chromatogram.

Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

Table 2: Expected HPLC Retention Times

CompoundRetention Time (minutes)
1-Indanone~ 3.5
This compound~ 4.8

Objective: To separate and quantify this compound and 1-indanone using GC with Flame Ionization Detection (FID).

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound sample in dichloromethane at a concentration of 1 mg/mL.

  • Prepare standard solutions of this compound and 1-indanone in dichloromethane at known concentrations for calibration.

Data Analysis: The purity of this compound is calculated using the peak area percentage method, similar to the HPLC analysis.

Table 3: Expected GC Retention Times

CompoundRetention Time (minutes)
This compound~ 7.2
1-indanone~ 8.5

Spectroscopic Purity Analysis: ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment. By integrating the signals corresponding to the main compound and any impurities, a quantitative measure of purity can be obtained.

Experimental Protocol

Objective: To assess the purity of synthesized this compound by ¹H NMR spectroscopy.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., dimethyl sulfoxide) if quantitative analysis (qNMR) is desired.

Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic peaks for this compound and potential impurities like 1-indanone.

  • Integrate the peaks corresponding to unique protons of this compound and the impurity. The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the compounds.

Table 4: Characteristic ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compound H1 (CH-OH)5.25t
Aromatic H7.20-7.45m
H22.85-3.10m
H32.00-2.20, 2.50-2.65m
1-Indanone Aromatic H7.30-7.80m
H23.10t
H32.70t

Comparison with an Alternative Building Block: cis-1-Amino-2-indanol

For applications in asymmetric synthesis, cis-1-amino-2-indanol is a valuable chiral building block, often used as a chiral ligand or auxiliary.[1][2] While this compound can serve as a precursor to chiral compounds, cis-1-amino-2-indanol offers a pre-defined stereochemistry which is advantageous in many synthetic routes. The choice between using this compound as a starting point for a chiral synthesis versus employing a pre-existing chiral molecule like cis-1-amino-2-indanol depends on the specific synthetic strategy, cost, and availability.

Table 5: Comparison of this compound and cis-1-Amino-2-indanol

FeatureThis compoundcis-1-Amino-2-indanol
Chirality Achiral (racemic mixture can be resolved)Chiral (available as specific enantiomers)
Functional Groups Secondary alcoholPrimary amine, secondary alcohol
Primary Application Versatile pharmaceutical intermediate.[3]Chiral ligand and auxiliary in asymmetric synthesis.[1][2]
Synthesis Typically by reduction of 1-indanone.More complex multi-step synthesis or enzymatic resolution.[1]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis This compound Synthesis (e.g., reduction of 1-indanone) Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) (Qualitative Check) Purification->TLC HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC GC GC Analysis (Quantitative Purity) TLC->GC NMR NMR Spectroscopy (Structural Confirmation & Purity) TLC->NMR Purity_Check Purity > 99%? HPLC->Purity_Check GC->Purity_Check NMR->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Repurify Further Purification Required Purity_Check->Repurify No Repurify->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that can be effectively accomplished using a combination of chromatographic and spectroscopic techniques. HPLC and GC offer excellent quantitative data on the presence of impurities like 1-indanone, with the choice between them depending on laboratory instrumentation and specific analytical requirements. ¹H NMR spectroscopy provides invaluable structural confirmation and can be used for quantitative purity analysis. For applications in asymmetric synthesis, a comparison with established chiral building blocks like cis-1-amino-2-indanol can inform the overall synthetic strategy. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

A Comparative Guide to 1-Indanol as a Reference Standard in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral separations, the selection of an appropriate reference standard is paramount to ensure the accuracy, precision, and validity of analytical methods. 1-Indanol, a chiral aromatic alcohol, is frequently utilized as a reference standard in chromatographic techniques, particularly for the enantioselective analysis of pharmaceuticals and other chiral molecules. This guide provides an objective comparison of this compound with other relevant chiral alcohol standards, supported by experimental data, to aid researchers in making informed decisions for their analytical needs.

Introduction to this compound

This compound (2,3-dihydro-1H-inden-1-ol) is a secondary alcohol containing a stereogenic center, making it a suitable candidate for a chiral reference standard. Its rigid, bicyclic structure and the presence of a hydroxyl group and an aromatic ring allow for distinct interactions with various chiral stationary phases (CSPs). These interactions, including hydrogen bonding, π-π stacking, and steric effects, are crucial for achieving enantiomeric separation. As a reference standard, this compound is used to verify system suitability, assess column performance, and as a benchmark for the development of new chiral separation methods.

Alternative Chiral Alcohol Reference Standards

For a comprehensive evaluation, this compound is compared against two structurally similar and commonly used chiral aromatic alcohol reference standards:

  • 1-Phenylethanol: A simple, well-characterized chiral aromatic alcohol often used as a benchmark standard in chiral separations.

  • 1-Tetralol (1,2,3,4-tetrahydro-1-naphthol): Structurally similar to this compound but with a six-membered fused ring, offering a different conformational flexibility and interaction profile with CSPs.

Performance Comparison of Chiral Reference Standards

The efficacy of a chiral reference standard is determined by its chromatographic behavior, including retention, selectivity, and resolution. The following table summarizes key performance parameters for this compound and its alternatives based on published experimental data. It is important to note that direct comparison is most effective when experimental conditions are identical; the data below is compiled from various sources and should be used as a guideline.

ParameterThis compound1-Phenylethanol1-Tetralol
Purity (Typical) ≥98%≥99% (LiChropur™)>95%[1]
Molecular Weight 134.18 g/mol 122.16 g/mol 148.20 g/mol [2]
Chromatographic Performance
Chiral Stationary PhaseChiralpak® ID-UChiralcel® ODNot specified
Mobile Phasen-hexane/2-PrOH (90/10, v/v)2-propanol/hexane (2:98)Not specified
Resolution (Rs)2.71[3]>1.5 (baseline separation implied)Data not available
Separation Factor (α)2.12[3]Not specifiedData not available
Retention Time (tR1 / tR2)Not specified22.13 min / 26.03 min[4]Not specified

Experimental Protocols

A detailed methodology is crucial for the reproducible and accurate use of reference standards. Below is a general experimental protocol for the chiral HPLC analysis of this compound and its alternatives.

Objective:

To determine the enantiomeric purity of a sample using this compound as a reference standard.

Materials and Reagents:
  • This compound racemic standard (≥98% purity)

  • Enantiomerically pure (R)- or (S)-1-Indanol (if available, for peak identification)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • Test sample containing this compound

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:
  • Chiral Stationary Phase: Chiralpak® ID-U (or a similar amylose-based CSP)

  • Mobile Phase: n-hexane/2-propanol (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Procedure:
  • Standard Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • If using enantiomerically pure standards, prepare separate 1 mg/mL solutions.

  • Sample Preparation:

    • Dissolve the test sample in the mobile phase to an approximate concentration of 1 mg/mL of this compound.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the racemic this compound standard solution multiple times (n=5).

    • Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of Rs ≥ 1.5 is typically required for baseline separation.

    • The relative standard deviation (RSD) for the peak areas and retention times should be ≤ 2.0%.

  • Analysis:

    • Inject the prepared test sample.

    • Identify the enantiomer peaks based on their retention times compared to the standards (if pure enantiomers were run).

    • Integrate the peak areas for each enantiomer.

  • Calculations:

    • Calculate the enantiomeric excess (% ee) of the test sample using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for using a reference standard in a typical chiral chromatography experiment.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Results Standard_Prep Prepare Reference Standard Solution (e.g., this compound) System_Suitability System Suitability Test (Inject Standard) Standard_Prep->System_Suitability 1 mg/mL racemic std. Sample_Prep Prepare Test Sample Solution Sample_Injection Inject Test Sample Sample_Prep->Sample_Injection System_Suitability->Sample_Injection System OK? Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calculation Calculate Resolution (Rs), Selectivity (α), and Enantiomeric Excess (% ee) Peak_Integration->Calculation Report Final Report Calculation->Report

Caption: A typical experimental workflow for chiral HPLC analysis.

Conclusion

This compound serves as a reliable and effective reference standard for chiral chromatography, particularly in the analysis of aromatic alcohols and related pharmaceutical compounds. Its performance, characterized by good resolution and selectivity on common chiral stationary phases, makes it a valuable tool for method development and validation. While alternatives like 1-Phenylethanol and 1-Tetralol also offer utility as reference standards, the choice of the most appropriate standard will depend on the specific requirements of the analysis, including the structural similarity to the analyte of interest and the chromatographic conditions employed. The provided experimental protocol and workflow offer a solid foundation for the successful implementation of this compound as a reference standard in a research or quality control setting.

References

A Comparative Guide to the Efficacy of 1-Indanol Precursors in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1-indanol (B147123) and its derivatives are pivotal intermediates in the synthesis of a multitude of pharmaceutical compounds, prized for their role in establishing specific stereochemistry essential for therapeutic efficacy.[1] The selection of an appropriate synthetic route to these valuable building blocks is a critical decision in the drug development pipeline, impacting yield, purity, cost, and environmental footprint. This guide provides a comprehensive comparison of the primary precursors and synthetic pathways to this compound, with a focus on quantitative data, detailed experimental protocols, and logical workflows to inform your research and development endeavors.

Executive Summary: Comparing Synthetic Routes to this compound

The synthesis of chiral this compound predominantly proceeds through the asymmetric reduction of its prochiral precursor, 1-indanone (B140024). The choice of reduction methodology is paramount in achieving high enantioselectivity and overall yield. Below is a summary of the performance of various methods.

Parameter Route 1: Biocatalytic Asymmetric Reduction Route 2: Asymmetric Transfer Hydrogenation (Noyori-type Catalyst) Route 3: Chiral Borane Reduction (Corey-Itsuno-Shibata - CBS)
Precursor 1-Indanone1-Indanone1-Indanone
Key Reagents/Catalysts Whole-cell biocatalyst (e.g., Lactobacillus paracasei)(R,R)-TsDPEN-Ru(II) catalyst, Formic acid/Triethylamine (B128534)(R)- or (S)-Me-CBS catalyst, Borane-dimethyl sulfide (B99878) complex
Typical Yield High (e.g., 93%)High (Complete conversion reported)High (Typically >90%)
Enantiomeric Excess (ee) Excellent (>99%)Excellent (e.g., 92%)[2]Excellent (>95%)[3][4]
Reaction Conditions Mild (e.g., 30°C, aqueous media)Mild (e.g., 40°C)[2]Mild (e.g., Room Temperature)[3]
Advantages High enantioselectivity, green and sustainable, mild conditionsHigh efficiency and enantioselectivity, well-establishedBroad substrate scope, high enantioselectivity
Disadvantages Substrate specificity, potential for microbial contaminationCost of catalyst, sensitivity to air and moistureStoichiometric use of borane, anhydrous conditions required

Experimental Workflows and Methodologies

The following diagrams and protocols detail the synthetic pathways for obtaining this compound, starting from the synthesis of its key precursor, 1-indanone.

Synthesis of 1-Indanone: A Fork in the Road

1-Indanone can be synthesized through various methods, with classical Friedel-Crafts acylation and modern palladium-catalyzed reactions being prominent examples.

G cluster_0 Synthesis of 1-Indanone cluster_1 3-Arylpropionic Acid 3-Arylpropionic Acid Friedel-Crafts Acylation Friedel-Crafts Acylation 3-Arylpropionic Acid->Friedel-Crafts Acylation Polyphosphoric Acid or AlCl3/Oxalyl Chloride 1-Indanone_FC 1-Indanone Friedel-Crafts Acylation->1-Indanone_FC o-Bromobenzaldehyde o-Bromobenzaldehyde Pd-Catalyzed Annulation Pd-Catalyzed Annulation o-Bromobenzaldehyde->Pd-Catalyzed Annulation Vinyl Ether Vinyl Ether Vinyl Ether->Pd-Catalyzed Annulation Pd(OAc)2, dppp, Et3N 1-Indanone_Pd 1-Indanone Pd-Catalyzed Annulation->1-Indanone_Pd

Synthetic routes to the 1-indanone precursor.
  • Acid Chloride Formation: To a solution of 3-phenylpropionic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0°C. Stir the reaction mixture at room temperature for 1-2 hours.

  • Cyclization: In a separate flask, prepare a suspension of aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (B109758) at 0°C. Add the freshly prepared acid chloride solution dropwise to the AlCl₃ suspension.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC. Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1-indanone.

  • Reaction Setup: In a sealed tube, combine o-bromobenzaldehyde (1 equivalent), a vinyl ether (e.g., butyl vinyl ether, 1.5 equivalents), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equivalents), a phosphine (B1218219) ligand (e.g., dppp, 0.03 equivalents), and a base (e.g., triethylamine, 2 equivalents) in a suitable solvent (e.g., DMF).

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100°C) for several hours, monitoring the progress by TLC or GC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 1-indanone.

Asymmetric Reduction of 1-Indanone to Chiral this compound

Once 1-indanone is synthesized, the crucial stereocenter is introduced through asymmetric reduction.

G cluster_0 Biocatalytic Reduction cluster_1 Asymmetric Transfer Hydrogenation cluster_2 Corey-Itsuno-Shibata (CBS) Reduction 1-Indanone 1-Indanone Biocatalyst Whole-cell biocatalyst (e.g., L. paracasei) 1-Indanone->Biocatalyst Noyori Catalyst Noyori-type Ru-Catalyst 1-Indanone->Noyori Catalyst CBS Catalyst Chiral Oxazaborolidine (CBS Catalyst) 1-Indanone->CBS Catalyst S-1-Indanol (S)-1-Indanol Biocatalyst->S-1-Indanol Chiral-1-Indanol_Noyori Chiral this compound Noyori Catalyst->Chiral-1-Indanol_Noyori HCOOH/Et3N Chiral-1-Indanol_CBS Chiral this compound CBS Catalyst->Chiral-1-Indanol_CBS BH3-SMe2

Key asymmetric reduction methods for 1-indanone.
  • Culture Preparation: Cultivate the selected microorganism (e.g., Lactobacillus paracasei) in a suitable growth medium.

  • Biotransformation: To a suspension of the microbial cells in a buffer solution, add 1-indanone. The reaction is typically agitated at a controlled temperature (e.g., 30°C) for a specified period.

  • Extraction and Purification: After the reaction, the mixture is extracted with an organic solvent. The organic phase is then dried and concentrated. The resulting chiral this compound is purified by column chromatography.

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the chiral Ru(II) catalyst (e.g., (R,R)-TsDPEN-Ru(II)) in a suitable solvent.

  • Reaction Execution: Add a mixture of formic acid and triethylamine as the hydrogen source, followed by the addition of 1-indanone.

  • Monitoring and Work-up: Stir the reaction at a controlled temperature and monitor its progress. Upon completion, the reaction is quenched, and the product is extracted, washed, dried, and purified.

Application in Drug Synthesis: The Pathway to Rasagiline

Chiral this compound is a key starting material for the synthesis of several drugs, including the anti-Parkinson's agent, Rasagiline. The hydroxyl group of (R)-1-indanol is typically converted to a good leaving group, followed by nucleophilic substitution with propargylamine (B41283) to introduce the key functional group.

G R-1-Indanol (R)-1-Indanol Activation Activation of Hydroxyl Group R-1-Indanol->Activation e.g., Mesyl Chloride Intermediate Indanol with Leaving Group Activation->Intermediate Substitution Nucleophilic Substitution Intermediate->Substitution Rasagiline Rasagiline Substitution->Rasagiline Propargylamine Propargylamine Propargylamine->Substitution

Simplified synthetic pathway to Rasagiline from (R)-1-indanol.

Conclusion

The synthesis of chiral this compound is a well-established yet evolving field, with multiple effective precursors and synthetic strategies at the disposal of the modern chemist. For applications demanding the highest enantiopurity and adherence to green chemistry principles, biocatalytic reduction of 1-indanone stands out as a superior method. However, for its robustness and high efficiency, asymmetric transfer hydrogenation with well-defined catalysts remains a powerful and widely used alternative. The choice of the optimal precursor and synthetic route will ultimately depend on the specific requirements of the target molecule, scalability, and economic considerations. This guide provides the foundational data and protocols to make an informed decision for your drug synthesis endeavors.

References

A Mechanistic Comparison of 1-Indanol Synthesis Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 1-indanol (B147123), a key chiral intermediate in the synthesis of various pharmaceuticals, is of paramount importance. This guide provides a comparative analysis of common synthetic pathways to this compound, focusing on their reaction mechanisms, quantitative performance, and experimental protocols.

This document delves into the chemical and biocatalytic methods for the synthesis of this compound, offering a side-by-side comparison to aid in the selection of the most suitable pathway for specific research and development needs. The discussed methodologies include biocatalytic reduction, Corey-Bakshi-Shibata (CBS) reduction, Meerwein-Ponndorf-Verley (MPV) reduction, sodium borohydride (B1222165) reduction, Grignard reaction, and synthesis from indene.

Comparative Performance Data

The following table summarizes the key quantitative data for the different this compound synthesis pathways, providing a snapshot of their respective efficiencies and stereoselectivities.

Synthesis PathwayReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Biocatalytic Reduction Lactobacillus paracasei BD71Water/Buffer303693>99 (S)
CBS Reduction (R)-Me-CBS, BH₃·SMe₂THF230.08~9997 (S)
MPV Reduction Al(Oi-Pr)₃Isopropanol8224~70-80Racemic
Sodium Borohydride Reduction NaBH₄Methanol250.5>95Racemic
Grignard Reaction CH₃MgBr, then H₃O⁺Diethyl ether0-251-2~80-90Racemic
Hydroboration-Oxidation of Indene 9-BBN, then H₂O₂, NaOHTHF252~90Racemic (anti-Markovnikov)

Mechanistic Pathways and Diagrams

The following section details the mechanisms of each synthetic route, accompanied by visualizations created using the DOT language to illustrate the reaction pathways.

Biocatalytic Reduction of 1-Indanone

This method utilizes whole-cell biocatalysts, such as Lactobacillus paracasei, to achieve highly enantioselective reduction of 1-indanone. The reaction is environmentally friendly, operating under mild conditions.

G cluster_0 Biocatalytic Reduction 1-Indanone 1-Indanone Transition_State [Enzyme-NADH-Substrate] Transition State 1-Indanone->Transition_State Binding Enzyme_Complex Enzyme-NADH Complex Enzyme_Complex->Transition_State S-1-Indanol (S)-1-Indanol Transition_State->S-1-Indanol Hydride Transfer Enzyme_NAD Enzyme-NAD+ Transition_State->Enzyme_NAD Product_Release Product_Release S-1-Indanol->Product_Release Release Enzyme_NAD->Enzyme_Complex NADH Regeneration

Biocatalytic reduction of 1-indanone.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a powerful method for the enantioselective reduction of ketones. It employs a chiral oxazaborolidine catalyst which coordinates with both the borane (B79455) reducing agent and the ketone substrate to facilitate a highly stereocontrolled hydride transfer.

G cluster_1 CBS Reduction Catalyst CBS Catalyst (Oxazaborolidine) Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane Borane BH3 Borane->Catalyst_Borane Coordination Ternary_Complex [Catalyst-Borane-Ketone] Transition State Catalyst_Borane->Ternary_Complex 1-Indanone 1-Indanone 1-Indanone->Ternary_Complex Coordination Alkoxyborane Alkoxyborane Intermediate Ternary_Complex->Alkoxyborane Intramolecular Hydride Transfer Alkoxyborane->Catalyst Catalyst Regeneration S-1-Indanol (S)-1-Indanol Alkoxyborane->S-1-Indanol Hydrolysis

CBS asymmetric reduction of 1-indanone.
Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction involves the reduction of a ketone using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol. The reaction is reversible and proceeds through a six-membered ring transition state.

G cluster_2 MPV Reduction 1-Indanone 1-Indanone Coordination_Complex Coordination Complex 1-Indanone->Coordination_Complex Al_Isopropoxide Al(O-i-Pr)3 Al_Isopropoxide->Coordination_Complex Coordination Transition_State Six-membered Transition State Coordination_Complex->Transition_State Product_Complex Product-Aluminum Alkoxide Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Al_Isopropoxide Catalyst Regeneration This compound This compound Product_Complex->this compound Alcohol Exchange Acetone Acetone Product_Complex->Acetone G cluster_3 Sodium Borohydride Reduction 1-Indanone 1-Indanone Alkoxide_Intermediate Alkoxide Intermediate 1-Indanone->Alkoxide_Intermediate Nucleophilic Attack by H- NaBH4 NaBH4 NaBH4->Alkoxide_Intermediate This compound This compound Alkoxide_Intermediate->this compound Protonation Solvent Solvent (e.g., MeOH) Solvent->this compound G cluster_4 Grignard Reaction 1-Indanone 1-Indanone Alkoxide_Salt Magnesium Alkoxide Salt 1-Indanone->Alkoxide_Salt Nucleophilic Addition Grignard_Reagent R-MgX Grignard_Reagent->Alkoxide_Salt Tertiary_Alcohol Substituted This compound Alkoxide_Salt->Tertiary_Alcohol Protonation Acid_Workup H3O+ Acid_Workup->Tertiary_Alcohol G cluster_5 Hydroboration-Oxidation of Indene Indene Indene Alkylborane Alkylborane Intermediate Indene->Alkylborane Hydroboration 9-BBN 9-BBN 9-BBN->Alkylborane This compound This compound Alkylborane->this compound Oxidation Oxidation H2O2, NaOH Oxidation->this compound

Cross-Validation of 1-Indanol Quantification Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Indanol, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring product quality and process control.[1][2] This guide provides a comprehensive comparison of three common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and direct UV-Vis Spectrophotometry. The objective is to offer a framework for cross-validation to ensure data integrity and consistency across different analytical platforms.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, throughput, and available instrumentation. While specific validated methods for this compound are not extensively published, the following comparison is based on established methods for structurally similar aromatic alcohols like benzyl (B1604629) alcohol and phenylethanol.

Quantitative Performance Data

The following tables summarize the typical performance characteristics that can be expected from each analytical technique for the quantification of this compound. This data is extrapolated from validated methods for analogous compounds and serves as a benchmark for method development and validation.

Table 1: Performance Characteristics of GC-FID for this compound Quantification

ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 105%
Precision (% RSD)< 2%
Limit of Detection (LOD)2 - 5 µg/mL
Limit of Quantification (LOQ)10 - 15 µg/mL

Data extrapolated from validated methods for benzyl alcohol and other fermentation products.[3]

Table 2: Performance Characteristics of HPLC-UV for this compound Quantification

ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~ 1 µg/mL
Limit of Quantification (LOQ)~ 3 µg/mL

Data based on validated methods for phenylethanol and benzyl alcohol.

Table 3: Performance Characteristics of UV-Vis Spectrophotometry for this compound Quantification

ParameterTypical Performance
Linearity (R²)> 0.998
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%
Limit of Detection (LOD)~ 5 µg/mL
Limit of Quantification (LOQ)~ 15 µg/mL

Performance data is representative of direct UV-Vis assays for aromatic compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is highly suitable for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 100 mg of this compound reference standard in methanol (B129727) in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 10 - 200 µg/mL).

  • Sample Solution: Dilute the sample containing this compound with methanol to bring the concentration within the calibration range.

  • Internal Standard (Optional but Recommended): An internal standard such as n-dodecane can be added to all standard and sample solutions to improve precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector in split mode (e.g., 20:1 split ratio) at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile.

1. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 5 - 150 µg/mL).

  • Sample Solution: Dilute the sample containing this compound with the mobile phase to fall within the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

UV-Vis Spectrophotometry Protocol

This method is a simple and rapid technique for the quantification of this compound in clean sample matrices.

1. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in ethanol (B145695).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10 - 100 µg/mL) by diluting the stock solution with ethanol.

  • Sample Solution: Dilute the sample containing this compound with ethanol to a concentration within the linear range of the assay.

2. UV-Vis Spectrophotometer and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent (Blank): Ethanol.

  • Wavelength Scan: Perform a wavelength scan from 400 nm to 200 nm on a standard solution to determine the wavelength of maximum absorbance (λmax). The expected λmax for this compound is around 265 nm.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.

Mandatory Visualizations

Diagrams are provided below to illustrate key experimental workflows and logical relationships in the cross-validation of this compound quantification methods.

GC-FID Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start weigh Weigh this compound Standard start->weigh prep_sample Dilute Sample in Methanol start->prep_sample dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute_std Serial Dilution for Working Standards dissolve->dilute_std add_is Add Internal Standard (Optional) dilute_std->add_is prep_sample->add_is inject Inject 1 µL into GC add_is->inject separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for this compound quantification using GC-FID.

HPLC-UV Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh this compound Standard start->weigh prep_sample Dilute Sample with Mobile Phase start->prep_sample dissolve Dissolve in Methanol (Stock) weigh->dissolve dilute_std Dilute with Mobile Phase (Working Standards) dissolve->dilute_std filter Filter through 0.45 µm Syringe Filter dilute_std->filter prep_sample->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for this compound quantification using HPLC-UV.

Cross-Validation Logic for Analytical Methods define Define Analytical Requirement (e.g., Assay, Impurity) method_a Method A (e.g., GC-FID) - Develop & Validate define->method_a method_b Method B (e.g., HPLC-UV) - Develop & Validate define->method_b analyze Analyze Same Set of Samples by Both Methods method_a->analyze method_b->analyze compare Compare Results Statistically (e.g., t-test, Bland-Altman) analyze->compare decision Results Comparable within Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancy - Review Methodologies - Re-validate decision->fail No

Caption: Logical workflow for cross-validating two analytical methods.

Potential Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism indanol This compound oxidation Oxidation indanol->oxidation CYP450 Enzymes hydroxylation Hydroxylation indanol->hydroxylation CYP450 Enzymes indanone 1-Indanone oxidation->indanone dihydroxy Dihydroxy-indane hydroxylation->dihydroxy conjugation Conjugation (e.g., Glucuronidation) indanone->conjugation dihydroxy->conjugation conjugate Conjugated Metabolite (More water-soluble) conjugation->conjugate excretion Excretion conjugate->excretion

Caption: A potential metabolic pathway for this compound.[4]

References

A Comparative Guide to the Cost-Effective Synthesis of 1-Indanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of three primary synthesis methods for 1-Indanol reveals that while catalytic hydrogenation offers a lower-cost route for racemic mixtures, asymmetric reduction, despite its higher initial investment, provides a more efficient pathway to enantiomerically pure this compound, a crucial chiral intermediate in the pharmaceutical industry.

This guide provides an in-depth comparison of the cost-effectiveness of three prominent methods for synthesizing this compound: catalytic hydrogenation using Platinum on Carbon (Pt/C), catalytic hydrogenation with Copper/Silicon Dioxide (Cu/SiO₂), and asymmetric reduction using a Corey-Bakshi-Shibata (CBS) catalyst. The evaluation focuses on key metrics including reagent and catalyst costs, reaction yields, and purification requirements to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

At a Glance: Performance and Cost Comparison

The following table summarizes the key quantitative data for the three evaluated synthesis routes to this compound, starting from the common precursor, 1-Indanone.

Parameter Method 1: Catalytic Hydrogenation (Pt/C) Method 2: Catalytic Hydrogenation (Cu/SiO₂) Method 3: Asymmetric Reduction (CBS Catalyst)
Starting Material 1-Indanone1-Indanone1-Indanone
Key Reagents/Catalysts H₂, Platinum on Carbon (Pt/C)H₂, Copper(II) Oxide, Silicon Dioxide(R)-(+)-2-Methyl-CBS-oxazaborolidine, Borane (B79455) dimethyl sulfide (B99878) complex
Typical Yield High (assumed >95%)~97%High (assumed >95%)
Enantioselectivity RacemicRacemicHigh (typically >90% ee)
Reaction Time 2 - 8 hours~8 hours1 - 2 hours
Purification Column ChromatographyColumn ChromatographyColumn Chromatography
Estimated Reagent & Catalyst Cost per Gram of this compound ~$1.50 - $2.50~$0.50 - $1.00~$10.00 - $15.00
Estimated Total Cost per Gram of this compound (including purification) ~$5.00 - $8.00~$3.00 - $6.00~$15.00 - $25.00

Note: Cost estimations are based on currently available market prices for reagents and may vary depending on supplier, purity, and scale. These estimations do not include costs for labor, equipment depreciation, or waste disposal.

In-Depth Analysis of Synthesis Routes

The synthesis of this compound is most commonly achieved through the reduction of 1-Indanone. The choice of reducing agent and catalyst dictates not only the yield and purity of the product but also the overall cost and stereochemical outcome.

Method 1: Catalytic Hydrogenation with Platinum on Carbon (Pt/C)

This classical method involves the reduction of 1-Indanone using hydrogen gas in the presence of a platinum on carbon catalyst. It is a robust and high-yielding reaction, making it a common choice for producing racemic this compound.

Advantages:

  • High reaction yields.

  • Relatively straightforward procedure.

Disadvantages:

  • Produces a racemic mixture, requiring further resolution if a single enantiomer is desired.

  • The cost of the platinum catalyst can be significant, although its reusability can mitigate this.

  • Requires specialized equipment for handling hydrogen gas under pressure.

Method 2: Catalytic Hydrogenation with Copper/Silicon Dioxide (Cu/SiO₂)

A more cost-effective alternative to platinum-based catalysts, copper supported on silicon dioxide also efficiently catalyzes the hydrogenation of 1-Indanone. This method offers a greener and more economical approach to producing racemic this compound.

Advantages:

  • Lower catalyst cost compared to platinum.

  • High yield and selectivity for this compound.[1]

Disadvantages:

  • Produces a racemic mixture.

  • May require longer reaction times compared to Pt/C.

Method 3: Asymmetric Reduction with a CBS Catalyst

For applications requiring enantiomerically pure this compound, such as in the synthesis of chiral drugs, asymmetric reduction using a Corey-Bakshi-Shibata (CBS) catalyst is the preferred method. This approach utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone, yielding a specific enantiomer of the alcohol.

Advantages:

  • Direct production of a single enantiomer with high enantiomeric excess.

  • Relatively short reaction times.

Disadvantages:

  • The CBS catalyst and the borane reducing agent are significantly more expensive than the reagents used in catalytic hydrogenation.

  • Requires stringent anhydrous and inert atmosphere conditions.

Experimental Protocols

Below are representative experimental protocols for each of the discussed synthesis methods.

Protocol 1: Catalytic Hydrogenation of 1-Indanone with Pt/C

Materials:

  • 1-Indanone

  • Ethanol

  • 10% Platinum on Carbon (Pt/C)

  • Hydrogen gas

  • Celite

Procedure:

  • In a high-pressure reaction vessel, dissolve 1-Indanone in ethanol.

  • Add 10% Pt/C (typically 1-5 mol% of platinum relative to the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Hydrogenation of 1-Indanone with Cu/SiO₂

Materials:

Procedure:

  • Prepare the Cu/SiO₂ catalyst by impregnating silicon dioxide with a solution of a copper salt (e.g., copper(II) nitrate), followed by calcination and reduction.

  • In a high-pressure reaction vessel, add 1-Indanone and the pre-reduced Cu/SiO₂ catalyst.

  • Add cyclohexane as the solvent.

  • Seal the vessel, purge with hydrogen, and then pressurize to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for approximately 8 hours.

  • Monitor the reaction by GC.

  • After completion, cool the reactor, vent the hydrogen, and purge with an inert gas.

  • Filter the catalyst from the reaction mixture.

  • Wash the catalyst with cyclohexane.

  • Concentrate the filtrate to obtain the crude this compound.

  • Purify by column chromatography.

Protocol 3: Asymmetric Reduction of 1-Indanone using a CBS Catalyst

Materials:

  • 1-Indanone

  • Anhydrous Tetrahydrofuran (THF)

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-Indanone in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%).

  • To this mixture, add the borane dimethyl sulfide complex dropwise over a period of 15-30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • To the residue, add diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Cost-Effectiveness Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the cost-effectiveness of the different this compound synthesis methods.

CostEffectivenessWorkflow start Define Synthesis Goal: Racemic vs. Enantiopure this compound method1 Method 1: Catalytic Hydrogenation (Pt/C) start->method1 Racemic method2 Method 2: Catalytic Hydrogenation (Cu/SiO2) start->method2 Racemic method3 Method 3: Asymmetric Reduction (CBS) start->method3 Enantiopure cost_analysis Cost Analysis method1->cost_analysis method2->cost_analysis method3->cost_analysis reagent_cost Reagent & Catalyst Cost cost_analysis->reagent_cost operational_cost Operational Cost (Time, Energy, Purification) cost_analysis->operational_cost yield_factor Yield & Throughput cost_analysis->yield_factor decision Select Optimal Method reagent_cost->decision operational_cost->decision yield_factor->decision

References

1-Indanol in Catalysis: A Comparative Guide to Chiral Ligand Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. 1-Indanol (B147123) and its derivatives have emerged as a versatile class of chiral ligands and auxiliaries in various asymmetric catalytic reactions. This guide provides an objective comparison of the performance of this compound-based catalysts with alternative systems, supported by experimental data, to aid in the selection of the most effective catalytic strategy.

This guide focuses on two key applications where this compound-derived ligands have demonstrated significant utility: the silylative kinetic resolution of racemic alcohols and the biocatalytic asymmetric reduction of ketones. Furthermore, its performance as a chiral ligand in asymmetric transfer hydrogenation and the enantioselective addition of organozinc reagents to aldehydes will be contextualized by comparing it with other prominent chiral ligands.

Performance in Silylative Kinetic Resolution

The kinetic resolution of racemic alcohols is a powerful strategy for accessing enantiopure compounds. Chiral guanidine (B92328) catalysts have been effectively employed for the silylative kinetic resolution of racemic this compound and its derivatives. The performance of a chiral guanidine catalyst, (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine, in the kinetic resolution of various substituted 1-Indanols is summarized below. The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers.

Substrate (Racemic this compound Derivative)Conversion (%)Selectivity Factor (s)
4-Methyl-1-indanol5343
5-Methyl-1-indanol5260
5-Methoxy-1-indanol5454
5-Fluoro-1-indanol5148
6-Methyl-1-indanol5272
6-Methoxy-1-indanol5289
3,3-Dimethyl-1-indanol5138
5,6,7,8-Tetrahydro-1-naphthol5225
Data sourced from Yoshimatsu, S., Yamada, A., & Nakata, K. (2018). Silylative Kinetic Resolution of Racemic this compound Derivatives Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry, 83(1), 452–458.

Biocatalytic Asymmetric Synthesis of (S)-1-Indanol

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The asymmetric reduction of 1-indanone (B140024) to produce enantiopure (S)-1-indanol has been successfully achieved using various whole-cell biocatalysts. The following table compares the efficacy of different microorganisms in this biotransformation.

BiocatalystSubstrate Concentration (mM)Yield (%)Enantiomeric Excess (ee, %)
Daucus carota14288
Aspergillus niger112>99
Lactobacillus paracasei BD711093>99
Data sourced from Kalay, E., Dertli, E., & Şahin, E. (2022). Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Biocatalysis and Biotransformation, 40(5), 386-392.

Comparative Performance in Asymmetric Catalysis

While direct head-to-head comparisons are often reaction-specific, the performance of this compound-derived ligands can be benchmarked against other well-established chiral ligands in common asymmetric transformations.

Asymmetric Transfer Hydrogenation of Ketones

cis-1-Amino-2-indanol is a noteworthy chiral ligand for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. Its rigid bicyclic structure often imparts high enantioselectivity. The performance of catalysts derived from this ligand is comparable to and, in some cases, exceeds that of catalysts based on other prominent chiral amino alcohols and diamines. High enantiomeric excesses, often exceeding 95%, have been reported for the reduction of a variety of aryl ketones.

Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

Chiral amino alcohols derived from this compound have been utilized as ligands in the enantioselective addition of diethylzinc to aldehydes. This reaction is a standard benchmark for evaluating the effectiveness of new chiral ligands. While a broad range of chiral amino alcohols have been developed for this transformation, this compound derivatives have demonstrated competitive performance, affording the corresponding secondary alcohols in good yields and with high enantioselectivity.

Experimental Protocols

General Procedure for Silylative Kinetic Resolution of Racemic 1-Indanols

To a solution of the racemic this compound derivative (1.0 equiv) and the chiral guanidine catalyst (0.5 mol %) in a suitable solvent (e.g., toluene) is added triethylamine (B128534) (1.5 equiv). The mixture is cooled to 0 °C, and triphenylchlorosilane (0.6 equiv) is added. The reaction is stirred at this temperature until the desired conversion is reached (monitored by TLC or GC). The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with an organic solvent. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the silylated product and the unreacted alcohol. The enantiomeric excess of the unreacted alcohol is determined by chiral HPLC analysis.

General Procedure for Biocatalytic Asymmetric Reduction of 1-Indanone

A culture of the selected microorganism is grown in a suitable medium. To this culture, 1-indanone (typically dissolved in a minimal amount of a water-miscible solvent like ethanol) is added. The reaction mixture is incubated under specific conditions of temperature, pH, and agitation for a set period. After incubation, the mixture is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield (S)-1-indanol. The yield and enantiomeric excess are determined by GC or HPLC analysis.

Visualizing Catalytic Pathways

To illustrate the underlying mechanisms and workflows, the following diagrams are provided.

Silylative_Kinetic_Resolution Racemic this compound Racemic this compound Reaction Intermediate Reaction Intermediate Racemic this compound->Reaction Intermediate Chiral Guanidine Catalyst Chiral Guanidine Catalyst Chiral Guanidine Catalyst->Reaction Intermediate Silylating Agent Silylating Agent Silylating Agent->Reaction Intermediate Silylated (R)-1-Indanol Silylated (R)-1-Indanol Unreacted (S)-1-Indanol Unreacted (S)-1-Indanol Reaction Intermediate->Silylated (R)-1-Indanol Faster Reaction Reaction Intermediate->Unreacted (S)-1-Indanol Slower Reaction

Caption: Silylative Kinetic Resolution Workflow.

Biocatalytic_Reduction 1-Indanone 1-Indanone Biocatalytic Reduction Biocatalytic Reduction 1-Indanone->Biocatalytic Reduction Substrate Whole-Cell Biocatalyst Whole-Cell Biocatalyst Whole-Cell Biocatalyst->Biocatalytic Reduction Enzyme(s) Cofactor Regeneration Cofactor Regeneration (S)-1-Indanol (S)-1-Indanol Biocatalytic Reduction->Cofactor Regeneration Biocatalytic Reduction->(S)-1-Indanol Product

Caption: Biocatalytic Asymmetric Reduction.

A Comparative Guide to Enantiomeric Excess Determination of 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules such as 1-Indanol, a key intermediate in the synthesis of various pharmaceuticals. A variety of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of different methods for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance indicators for various techniques.

MethodInstrumentationPrincipleThroughputKey AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) HPLC with Chiral Stationary Phase (CSP) and UV detectorDifferential interaction of enantiomers with a chiral stationary phase leading to separation.MediumHigh resolution and accuracy, well-established and robust.Requires method development, can be time-consuming.
Chiral Gas Chromatography (GC) GC with Chiral Capillary Column and FID or MS detectorSeparation of volatile enantiomers based on their interaction with a chiral stationary phase.HighFast analysis times, high sensitivity.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Supercritical Fluid Chromatography (SFC) SFC system with a chiral column and UV or MS detectorSeparation using a supercritical fluid as the mobile phase, offering unique selectivity.HighFast separations, reduced solvent consumption ("green" technique).Requires specialized equipment, method development can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution NMR spectrometerFormation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.Low to MediumNon-destructive, provides structural information, no separation required.Lower sensitivity compared to chromatographic methods, requires chiral auxiliaries.
Circular Dichroism (CD) Spectroscopy CD SpectropolarimeterDifferential absorption of left and right circularly polarized light by chiral molecules.HighRapid analysis, no separation needed.Less accurate for precise ee determination compared to chromatography, requires chromophore near the stereocenter.
Capillary Electrophoresis (CE) Capillary Electrophoresis system with a chiral selector in the bufferSeparation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.HighHigh efficiency, low sample and reagent consumption.Lower sensitivity for some detectors, reproducibility can be challenging.

Experimental Protocols and Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for the enantiomeric separation of this compound. The use of polysaccharide-based chiral stationary phases often provides excellent resolution.

Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatography system

  • Column: CHIRALPAK® IB-3 (4.6 x 150 mm, 3 µm)[1]

  • Mobile Phase: n-hexane / ethyl acetate (B1210297) = 85 / 15 (v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Temperature: 25 °C[1]

  • Detection: UV-VIS at 270 nm[1]

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in mobile phase[1]

Performance Data:

ParameterValue
Retention Time (Enantiomer 1)6.3 min[1]
Retention Time (Enantiomer 2)7.0 min[1]
Separation Factor (α)1.16[1]
Resolution (Rs)2.97[1]
Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For alcohols like this compound, derivatization is often employed to improve volatility and peak shape. Cyclodextrin-based chiral stationary phases are commonly used.

Experimental Protocol (General):

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: A capillary column with a derivatized β-cyclodextrin stationary phase.

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Optimized for baseline separation (e.g., start at 100 °C, ramp to 180 °C).

  • Detector Temperature: 280 °C

  • Derivatization (optional but recommended): Acetylation or trifluoroacetylation to enhance volatility and resolution.

Supercritical Fluid Chromatography (SFC)

SFC is a high-throughput technique that uses supercritical carbon dioxide as the main mobile phase component, offering fast and efficient separations.

Experimental Protocol (General):

  • Instrument: Supercritical Fluid Chromatography system with UV detector.

  • Column: A chiral column, often polysaccharide-based.

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727) or ethanol.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Temperature: 35-40 °C.

  • Detection: UV at a suitable wavelength for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-separative method for ee determination through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Experimental Protocol (Using a Chiral Solvating Agent):

  • Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, also known as Pirkle's alcohol).

  • Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers of this compound should be resolved into two distinct sets of peaks.

  • Determine the enantiomeric excess by integrating the corresponding signals of the two diastereomeric complexes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light, a property inherent to chiral molecules. While it can be used for ee determination, it is generally less precise than chromatographic methods for accurate quantification.

Experimental Protocol (General):

  • Prepare solutions of the pure enantiomers of this compound (if available) and the sample of unknown ee in a suitable solvent.

  • Record the CD spectrum of the pure enantiomers to identify the wavelength of maximum difference in molar ellipticity.

  • Record the CD spectrum of the unknown sample under the same conditions.

  • The enantiomeric excess can be estimated by comparing the ellipticity of the sample at the selected wavelength to that of the pure enantiomer.

Capillary Electrophoresis (CE)

Chiral CE utilizes a chiral selector added to the background electrolyte to achieve enantiomeric separation.

Experimental Protocol (General):

  • Instrument: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A buffer (e.g., phosphate (B84403) or borate) containing a chiral selector, such as a cyclodextrin (B1172386) derivative.

  • Voltage: 15-30 kV.

  • Temperature: 25 °C.

  • Detection: UV detection at a suitable wavelength.

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a this compound sample involves several key steps, from sample preparation to data analysis and reporting.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition & Analysis cluster_3 Result Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC NMR NMR with Chiral Agent Dissolution->NMR CD CD Spectroscopy Dissolution->CD CE Chiral CE Dissolution->CE Derivatization->HPLC GC Chiral GC Derivatization->GC Derivatization->SFC Acquisition Data Acquisition (Chromatogram/Spectrum) HPLC->Acquisition GC->Acquisition SFC->Acquisition NMR->Acquisition CD->Acquisition CE->Acquisition Integration Peak Integration / Signal Analysis Acquisition->Integration Calculation ee Calculation (%ee = |(Area1 - Area2)| / (Area1 + Area2) * 100) Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: General workflow for determining the enantiomeric excess of this compound.

Logical Relationships of Analytical Techniques

The choice of analytical technique is often guided by a balance between the need for separation and the desired level of structural information.

G cluster_0 Separation-Based Methods cluster_1 Spectroscopic Methods Chromatography Chromatographic Techniques HPLC HPLC Chromatography->HPLC Liquid Phase GC GC Chromatography->GC Gas Phase SFC SFC Chromatography->SFC Supercritical Fluid Electrophoresis Capillary Electrophoresis CE CE Electrophoresis->CE Electric Field NMR NMR Spectroscopy ee_determination Enantiomeric Excess Determination NMR->ee_determination Diastereomeric Complexation CD Circular Dichroism CD->ee_determination Differential Light Absorption HPLC->ee_determination GC->ee_determination SFC->ee_determination CE->ee_determination

Caption: Logical relationships between different analytical techniques for ee determination.

References

Safety Operating Guide

Proper Disposal of 1-Indanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND HANDLING: Before commencing any disposal procedures for 1-Indanol, it is imperative to adhere to strict safety protocols to mitigate risks. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[4]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards.[4]

  • Hand Protection: Chemically resistant gloves. Gloves should be inspected for integrity before use and properly removed and discarded after handling the material.[4]

  • Body Protection: A laboratory coat or apron to prevent skin contact.[4][5]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a self-contained breathing apparatus should be used.[5][6]

Hygiene: After handling this compound, thoroughly wash hands and any exposed skin.[1] Do not eat, drink, or smoke in designated chemical handling areas.[4]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[1][3][4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[4][7][8]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This encompasses the pure chemical, solutions containing this compound, and any contaminated laboratory materials such as pipette tips, weighing boats, gloves, and wipes.[4]

    • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. It is particularly important to keep it away from strong oxidizing agents.[1]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, robust, and leak-proof container. The original product container is often a suitable option if it is in good condition.[4]

    • Ensure the container is compatible with this compound and will not degrade.

  • Labeling:

    • Clearly and accurately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number (6351-10-6).[1][4]

    • The label should also include the approximate quantity of waste and the date of accumulation to comply with institutional and regulatory requirements.[4]

  • Temporary Storage in the Laboratory:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).

    • The SAA must be a cool, dry, and well-ventilated location, away from sources of heat or ignition.[4]

    • Keep the waste container closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's specific guidelines for waste accumulation times, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation.[1][3] Place the spilled material and any contaminated cleaning materials into a suitable, sealed container for disposal as hazardous waste.[9]

  • Large Spills: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area, alert others, and contact your institution's emergency response team or EHS office.[10]

Quantitative Data Summary

While specific regulatory disposal limits for this compound are not broadly established, the following table summarizes key quantitative data relevant to its safe handling and disposal.

PropertyValueSource
CAS Number 6351-10-6[1]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [2]
Melting Point 50 - 54 °C[1]
Boiling Point 128 °C @ 12 mmHg[6]
Flash Point > 145 °C[1]
Autoignition Temperature 460 °C[1]

This compound Disposal Workflow

G start Start: this compound Waste Generated identify Identify Waste Stream (Pure, Solution, Contaminated Labware) start->identify segregate Segregate from Incompatible Waste (e.g., Oxidizing Agents) identify->segregate collect Collect in Designated, Leak-Proof Container segregate->collect label Label Container: 'Hazardous Waste', 'this compound', Date collect->label store Store in Secure Satellite Accumulation Area (SAA) label->store full Container Full or Accumulation Time Limit Reached? store->full full->store No request Request Pickup by EHS or Licensed Disposal Company full->request Yes end End: Proper Disposal request->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-Indanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle 1-Indanol. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment for this compound

Protection TypeRecommended EquipmentStandard/Specification
Eye Protection Chemical safety goggles or a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemically resistant gloves.Inspect gloves for integrity before each use.
Body Protection Laboratory coat, apron, or coveralls.Should be sufficient to prevent skin contact.[4][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95 dust mask) is required if ventilation is inadequate or dust is generated.[5]Must adhere to OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149.[4]

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

Step 1: Preparation

  • Ensure a certified chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Assemble all necessary materials, including this compound, glassware, and other reagents, inside the fume hood.

  • Don the required PPE as detailed in Table 1 before handling the chemical.

Step 2: Handling and Use

  • Conduct all procedures involving this compound within the chemical fume hood to ensure adequate ventilation.[1][3][4]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Prevent the formation of dust.[1][2]

  • Keep the this compound container tightly sealed when not in use.[1][2][4]

Step 3: Storage

  • Store this compound in a cool, dry, and well-ventilated area.[1][2][4]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

Step 4: Post-Handling

  • Decontaminate the work area thoroughly after use.

  • Remove PPE carefully to avoid cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][4]

Workflow for Safe Handling of this compound

A Preparation B Don PPE (Goggles, Gloves, Lab Coat) A->B C Handling in Fume Hood B->C D Post-Handling C->D H Store Chemical Properly C->H I Waste Disposal C->I E Decontaminate Work Area D->E F Remove PPE E->F G Wash Hands F->G

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Step 1: Waste Identification and Collection

  • Identify all waste streams containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions.[6]

  • Collect this hazardous waste in a designated, leak-proof container that is clearly labeled.[6]

Step 2: Segregation and Labeling

  • Segregate this compound waste from other incompatible chemical wastes.[6]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[6]

Step 3: Temporary Storage

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).

  • The SAA must be in a cool, dry, well-ventilated location, away from heat and ignition sources.[6]

  • Keep the container closed at all times except when adding waste.[6]

Step 4: Final Disposal

  • Arrange for pickup by a licensed hazardous waste disposal company.[6]

  • Always follow your institution's specific procedures for hazardous waste disposal.

  • It is the responsibility of the waste generator to correctly classify waste in accordance with federal, state, and local regulations.[3][4]

Physical and Chemical Properties

Table 2: Quantitative Data for this compound

PropertyValue
Melting Point 50 - 54 °C[1]
Boiling Point 128 °C at 12 mmHg
Flash Point > 145 °C (> 293 °F)[1]
Autoignition Temperature 350 °C (662 °F)[4]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Indanol
Reactant of Route 2
1-Indanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.